Cylocide
Description
Properties
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCURWTAZOZXKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5.ClH, C9H14ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943324 | |
| Record name | 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (from aqueous ethanol) or fluffy white powder. (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
69-74-9, 21028-03-5 | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NSC526786 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526786 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cylocide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Imino-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20943324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-β-D-arabinofuranosylcytosine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
356 to 360 °F (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | CYTARABINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20079 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Core Mechanism of Action of Cylocide (Cytarabine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cylocide, with the active ingredient cytarabine (B982) (cytosine arabinoside, ara-C), is a cornerstone chemotherapeutic agent in the treatment of various hematological malignancies, most notably acute myeloid leukemia (AML) and certain types of lymphoma.[1][2][3] As a pyrimidine (B1678525) nucleoside analog, its efficacy is rooted in its ability to disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][5] This technical guide provides an in-depth exploration of the core mechanism of action of cytarabine, including its cellular uptake, metabolic activation, molecular targets, and the pathways it influences. The guide also details relevant experimental protocols and presents key quantitative data to support further research and drug development efforts.
Cellular Uptake and Metabolic Activation
The journey of cytarabine from administration to cytotoxic activity involves a series of critical steps, beginning with its transport into the target cell and subsequent metabolic activation.
Transport into the Cell
Cytarabine is a hydrophilic molecule and therefore requires specialized membrane transporters to cross the cell membrane efficiently. The primary transporter responsible for the influx of cytarabine into leukemic cells is the human equilibrative nucleoside transporter 1 (hENT1).[3]
Metabolic Activation Pathway
Once inside the cell, cytarabine, a prodrug, must be converted into its active triphosphate form, cytarabine triphosphate (ara-CTP).[4] This is a three-step phosphorylation process catalyzed by intracellular kinases:
-
Deoxycytidine kinase (dCK): This is the rate-limiting enzyme that phosphorylates cytarabine to cytarabine monophosphate (ara-CMP).
-
Deoxycytidylate kinase (dCMPK): Ara-CMP is then converted to cytarabine diphosphate (B83284) (ara-CDP).
-
Nucleoside diphosphate kinase (NDPK): Finally, ara-CDP is phosphorylated to the active metabolite, ara-CTP.
Conversely, cytarabine can be inactivated by deamination. Cytidine deaminase (CDA) converts cytarabine to its inactive metabolite, uracil (B121893) arabinoside (ara-U).[3] The balance between the activating kinase (dCK) and inactivating deaminase (CDA) activities is a critical determinant of intracellular ara-CTP levels and, consequently, the drug's efficacy.
Molecular Mechanism of Action
The cytotoxicity of cytarabine is primarily mediated by its active metabolite, ara-CTP, which targets the process of DNA replication.
Inhibition of DNA Polymerase
Ara-CTP acts as a competitive inhibitor of DNA polymerases, particularly DNA polymerase α, with respect to the natural substrate, deoxycytidine triphosphate (dCTP).[6][7] The structural similarity between ara-CTP and dCTP allows it to bind to the active site of DNA polymerase. However, the arabinose sugar moiety in ara-CTP, with its 2'-hydroxyl group in the trans position, sterically hinders the rotation of the molecule within the DNA strand, thereby impeding the formation of the phosphodiester bond with the next incoming nucleotide.[1]
Incorporation into DNA and Chain Termination
In addition to inhibiting DNA polymerase, ara-CTP can be incorporated into the growing DNA strand.[4][5] Once incorporated, the arabinose sugar's unique stereochemistry distorts the DNA helix and makes the 3'-hydroxyl group a poor primer for further elongation by DNA polymerase. This leads to a marked reduction in the rate of DNA chain elongation, effectively causing chain termination.[6] The accumulation of these terminated DNA strands triggers cell cycle arrest in the S-phase and subsequently induces apoptosis.[1][2]
Signaling Pathways Modulated by Cytarabine
Recent research has indicated that cytarabine's cytotoxic effects are not solely due to direct DNA damage but also involve the modulation of key intracellular signaling pathways that regulate cell survival, proliferation, and stress responses.
PI3K/Akt/mTOR Pathway
In some leukemia cell lines, cytarabine has been shown to inhibit the mTOR (mammalian target of rapamycin) signaling pathway.[8] This inhibition can lead to a decrease in protein synthesis and cell growth. The upstream regulators of mTOR, Akt and AMPK, are also modulated by cytarabine treatment in a cell-type-specific manner.[8]
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and survival that can be influenced by cytarabine. Studies have shown that cytarabine can induce the phosphorylation of ERK in some leukemia cells, while in others, it leads to a decrease in ERK activity.[8][9] The context-dependent effect on this pathway likely contributes to the differential sensitivity of cancer cells to cytarabine.
NRF2-Mediated Oxidative Stress Response
Cytarabine treatment has been associated with the induction of oxidative stress. In response, cancer cells may activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the antioxidant response.[10] The activation of this pathway can be a mechanism of resistance as it helps cells to cope with the drug-induced reactive oxygen species (ROS).
Quantitative Data
The following tables summarize key quantitative parameters related to the pharmacokinetics and pharmacodynamics of cytarabine and its interactions with key molecular targets.
Table 1: Pharmacokinetic Parameters of Cytarabine in Humans
| Parameter | Value | Conditions | Reference(s) |
| Terminal Half-life (t½) | 1 - 3 hours | Intravenous administration | [5] |
| Initial Half-life | 7 - 20 minutes | Intravenous administration | [5] |
| Bioavailability | < 20% | Oral administration | [1] |
| Protein Binding | Low | Plasma | [1] |
| Metabolism | Primarily hepatic deamination | [1] | |
| Excretion | Primarily renal (as ara-U) | [1] | |
| Steady-state Plasma Concentration (High Dose) | 32 - 97 µM | 1.8 to 3 g/m² every 12 hours | [11] |
Table 2: Kinetic Parameters of Key Enzymes and Transporters
| Molecule | Enzyme/Transporter | Parameter | Value | Substrate | Reference(s) |
| ara-CTP | DNA Polymerase α | Apparent Kₘ | 0.077 µM | ara-CTP | [12] |
| dCTP | DNA Polymerase α | Kₘ | 0.037 µM | dCTP | [12] |
| Cytarabine | Deoxycytidine Kinase (dCK) | Kₘ | Significantly lower for variant isoforms | Cytarabine | [13] |
| Cytarabine | Human Equilibrative Nucleoside Transporter 1 (hENT1) | Kₘ | High micromolar range (~100-800 µM) for nucleosides | Nucleosides |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of cytarabine's mechanism of action.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of cytarabine in a cancer cell line.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Drug Treatment: Prepare serial dilutions of cytarabine in culture medium. After 24 hours of cell incubation, add 100 µL of the cytarabine dilutions to the respective wells. Include a vehicle control (medium with solvent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
DNA Polymerase Inhibition Assay
Objective: To measure the inhibitory effect of ara-CTP on DNA polymerase activity.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a DNA template-primer, dATP, dGTP, dTTP, [α-³²P]dCTP (as a tracer), and varying concentrations of ara-CTP.
-
Enzyme Addition: Initiate the reaction by adding purified DNA polymerase α.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding EDTA.
-
Precipitation: Precipitate the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).
-
Washing: Wash the filters to remove unincorporated nucleotides.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter to determine the amount of incorporated dCTP.
-
Data Analysis: Calculate the percentage of inhibition of DNA polymerase activity at each ara-CTP concentration compared to the control (no ara-CTP).
Ara-CTP Incorporation into DNA Assay
Objective: To quantify the incorporation of radiolabeled cytarabine into cellular DNA.
Methodology:
-
Cell Treatment: Incubate leukemia cells with [³H]-cytarabine for various time points.
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a standard DNA extraction protocol, ensuring to include steps to remove RNA.
-
DNA Quantification: Accurately quantify the concentration of the isolated DNA.
-
Radioactivity Measurement: Measure the amount of radioactivity in a known amount of DNA using a scintillation counter.
-
Data Analysis: Calculate the amount of incorporated [³H]-cytarabine per microgram of DNA.
Conclusion
The mechanism of action of this compound (cytarabine) is a well-defined process involving cellular uptake, metabolic activation to ara-CTP, and subsequent disruption of DNA synthesis through the inhibition of DNA polymerase and incorporation into the DNA backbone. The intricate balance of activating and inactivating enzymes, the efficiency of cellular transporters, and the modulation of key signaling pathways all contribute to its therapeutic efficacy and potential for resistance. A thorough understanding of these molecular details, supported by robust quantitative data and experimental protocols, is essential for the continued optimization of cytarabine-based therapies and the development of novel strategies to overcome drug resistance in the treatment of hematological malignancies.
References
- 1. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Cytarabine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of MEK signaling enhances the ability of cytarabine to induce growth arrest and apoptosis of acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Clinical results and pharmacokinetics of high-dose cytosine arabinoside (HD ARA-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genetic factors influencing cytarabine therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Effects of Cyclophosphamide on DNA Synthesis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophosphamide (B585) stands as a cornerstone of cancer chemotherapy, exerting its cytotoxic effects primarily through the disruption of DNA synthesis. This alkylating agent, a nitrogen mustard derivative, requires metabolic activation to its active forms, phosphoramide (B1221513) mustard and acrolein. The principal mechanism of action involves the formation of covalent bonds with DNA, leading to the generation of intrastrand and interstrand cross-links. These adducts physically obstruct the DNA replication and transcription machinery, precipitating cell cycle arrest and inducing apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying cyclophosphamide's impact on DNA synthesis in cancer cells. It details the experimental protocols for assessing its effects, presents quantitative data on its efficacy, and visualizes the key signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of DNA Synthesis
Cyclophosphamide is a prodrug that is metabolically activated by cytochrome P450 enzymes in the liver to its active metabolites.[1][2][3] The primary cytotoxic metabolite, phosphoramide mustard, is a potent alkylating agent.[1][2][3]
1.1. DNA Alkylation and Cross-Linking
Phosphoramide mustard covalently binds to the N7 position of guanine (B1146940) bases in the DNA. This alkylation can result in two major types of DNA lesions that inhibit DNA synthesis:
-
Intrastrand Cross-links: The formation of a link between two guanine bases on the same DNA strand.
-
Interstrand Cross-links: The formation of a link between two guanine bases on opposite strands of the DNA double helix.[1][2][4]
These cross-links create a physical impediment to the progression of DNA polymerase during replication. The inability to separate the DNA strands and use them as templates for the synthesis of new DNA leads to a halt in DNA replication.[2][5][6][7]
1.2. Induction of Cell Cycle Arrest and Apoptosis
The stalling of replication forks due to DNA cross-links triggers a DNA damage response (DDR). This response involves the activation of several signaling pathways that ultimately lead to cell cycle arrest, typically at the S and G2/M phases, to allow time for DNA repair.[8] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[5][7]
Quantitative Data on the Inhibition of Cancer Cell Proliferation
The efficacy of cyclophosphamide and its analogs in inhibiting the proliferation of cancer cells is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit the growth of 50% of the cancer cell population.
| Cell Line | Compound | IC50 | Reference |
| Raw 264.7 (Murine Macrophage) | Cyclophosphamide | 145.44 µg/mL | [9] |
| MCF-7 (Human Breast Cancer) | 2-(bis(2-chloroethyl)amino)-1,3,2-diazaphospholidine 2-oxide | 8.98 µM | [10] |
| MCF-7 (Human Breast Cancer) | 2-(bis(2-hydroxyethyl)amino)-1,3,2-diazaphospholidine 2-oxide | 28.74 µM | [10] |
Experimental Protocols
3.1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of cyclophosphamide in a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of cyclophosphamide (or its active metabolites) for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
3.2. Quantification of DNA Interstrand Cross-links (Single Cell Gel Electrophoresis - Comet Assay)
This protocol is adapted for the detection of DNA interstrand cross-links.
-
Cell Treatment: Treat cancer cells with the desired concentration of cyclophosphamide for a specified time.
-
Irradiation: Irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) on ice to introduce random DNA strand breaks. The presence of cross-links will retard the migration of this fragmented DNA.
-
Cell Embedding: Mix the cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) for 20-40 minutes to unwind the DNA. Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye such as propidium (B1200493) iodide or SYBR Green.
-
Imaging and Analysis: Visualize the comets under a fluorescence microscope. The presence of interstrand cross-links will result in a smaller comet tail moment compared to irradiated control cells without the drug. Quantify the decrease in tail moment to determine the extent of cross-linking.[11]
3.3. Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle after treatment with cyclophosphamide.
-
Cell Treatment: Treat cancer cells with cyclophosphamide for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity of the propidium iodide.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. This will allow for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Visualization of Signaling Pathways and Experimental Workflows
4.1. Cyclophosphamide-Induced DNA Damage Response Pathway
Caption: Cyclophosphamide-induced DNA damage response pathway.
4.2. Experimental Workflow for Assessing Cyclophosphamide's Effect on DNA Synthesis
Caption: Workflow for analyzing cyclophosphamide's effects.
4.3. Logical Relationship of Cyclophosphamide's Mechanism
Caption: Mechanism of cyclophosphamide-induced cell death.
Conclusion
Cyclophosphamide remains a potent and widely utilized anticancer agent due to its effective inhibition of DNA synthesis in rapidly proliferating cancer cells. Its mechanism, centered on the formation of DNA cross-links by its active metabolite phosphoramide mustard, triggers a cascade of cellular events including replication fork stalling, activation of the DNA damage response, cell cycle arrest, and ultimately, apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and understand the intricate interactions of cyclophosphamide with cancer cell biology, paving the way for the development of more effective and targeted cancer therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity [mdpi.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. [PDF] Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay. | Semantic Scholar [semanticscholar.org]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
The Core Pharmacokinetics and Pharmacodynamics of Cytarabine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982) (cytosine arabinoside, ara-C), a cornerstone in the treatment of hematological malignancies for decades, remains a subject of intensive study to optimize its therapeutic index. This technical guide provides a comprehensive overview of the core pharmacokinetic and pharmacodynamic principles of cytarabine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its mechanism of action, metabolic fate, and the factors influencing its clinical efficacy and toxicity. This document summarizes key quantitative data in structured tables, details essential experimental protocols, and provides visual representations of critical pathways and workflows to facilitate a deeper understanding of this pivotal antimetabolite.
Introduction
Cytarabine is a synthetic pyrimidine (B1678525) nucleoside analog that closely resembles deoxycytidine.[1][2] Its clinical utility is primarily in the treatment of acute myeloid leukemia (AML) and other hematologic cancers.[1][3] The therapeutic effect of cytarabine is intrinsically linked to its cellular uptake, metabolic activation to its triphosphate form, and subsequent interference with DNA synthesis.[2][4] A thorough understanding of its pharmacokinetics (PK) and pharmacodynamics (PD) is crucial for optimizing dosing regimens, overcoming resistance, and developing novel therapeutic strategies.
Pharmacokinetics
The journey of cytarabine from administration to its site of action and subsequent elimination is a complex process governed by its physicochemical properties and the body's metabolic machinery.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Cytarabine is poorly absorbed orally and is therefore administered intravenously.[5] Following administration, it distributes throughout the body, including crossing the blood-brain barrier to a limited extent.[3] The plasma elimination of cytarabine is biphasic, with a rapid initial distribution phase followed by a slower elimination phase.[6]
The metabolic pathway of cytarabine is a critical determinant of its activity and is characterized by both activation and inactivation steps.
-
Activation: Inside the cell, cytarabine is sequentially phosphorylated to its active form, cytarabine triphosphate (ara-CTP). This process is initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme, followed by the actions of cytidylate kinase (CMPK) and nucleoside diphosphate (B83284) kinase (NDPK).[4][7]
-
Inactivation: Cytarabine is rapidly inactivated in the plasma and tissues by cytidine (B196190) deaminase (CDA), which converts it to the non-toxic metabolite uracil (B121893) arabinoside (ara-U).[1][8] Ara-C can also be deaminated at the monophosphate level by deoxycytidylate deaminase (DCTD).[9]
Excretion of cytarabine and its metabolites occurs primarily through the kidneys.[5]
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of cytarabine can vary significantly between individuals and is influenced by factors such as age, genetics, and dosing regimen (standard-dose vs. high-dose).
Table 1: Pharmacokinetic Parameters of Cytarabine in Adult Patients
| Parameter | Standard-Dose Cytarabine | High-Dose Cytarabine | Reference(s) |
| Dose | 100-200 mg/m²/day | 1-3 g/m² | [3][10] |
| Terminal Half-life (t½) | ~1-3 hours | Not significantly different from standard dose | [3][6] |
| Plasma Clearance (CL) | 3.9 - 18.1 L/min | Not saturated within this dose range | [11][12] |
| Steady-State Concentration (Css) | 0.30 (0.13) µM (for 200 mg/m²/day) | Proportional to the dose | [3][10] |
| CSF Concentration | Low | 347 ng/mL (1 g/m²) to 1,070 ng/mL (3 g/m²) | [12] |
Table 2: Pharmacokinetic Parameters of Cytarabine in Pediatric Patients
| Parameter | Value | Reference(s) |
| Dose | Varies by protocol (e.g., 75-100 mg/m²/dose) | [13][14] |
| Terminal Half-life (t½) | Biphasic, with a terminal phase of ~3.8 hours (high-dose) | [15] |
| Plasma Clearance (CL) | Increased clearance in older children compared to infants | [15] |
| Intracellular ara-CTP Cmax | 85.9-631 pmol/10⁶ cells | [16] |
Pharmacodynamics
The pharmacodynamic effects of cytarabine are a direct consequence of the actions of its active metabolite, ara-CTP, within the cell.
Mechanism of Action
The primary mechanism of action of cytarabine is the inhibition of DNA synthesis.[1][5] Ara-CTP acts as a competitive inhibitor of DNA polymerase, leading to a blockade of DNA chain elongation.[2][4] Furthermore, ara-CTP can be incorporated into the DNA strand, where its arabinose sugar moiety sterically hinders the rotation of the phosphodiester backbone, ultimately terminating DNA synthesis.[3] This disruption of DNA replication is most pronounced during the S-phase of the cell cycle, making cytarabine a cell-cycle-specific agent.[3][5]
Signaling Pathways
The cytotoxic effects of cytarabine are mediated through the induction of apoptosis. The incorporation of ara-CTP into DNA and the resulting DNA damage trigger a cascade of events that converge on the activation of apoptotic pathways.
Figure 1: Cytarabine's mechanism of action and metabolic pathway.
Mechanisms of Resistance
Resistance to cytarabine is a significant clinical challenge and can arise through various mechanisms:
-
Decreased Cellular Uptake: Reduced expression or function of the primary nucleoside transporter, hENT1 (encoded by the SLC29A1 gene), can limit the entry of cytarabine into cancer cells.[17][18]
-
Impaired Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, leads to lower intracellular levels of the active ara-CTP.[17]
-
Increased Inactivation: Overexpression of inactivating enzymes, such as cytidine deaminase (CDA) and 5'-nucleotidase (NT5C2), can accelerate the breakdown of cytarabine and its phosphorylated metabolites.[18]
-
Alterations in dCTP Pools: Increased intracellular concentrations of the natural substrate for DNA polymerase, deoxycytidine triphosphate (dCTP), can competitively inhibit the incorporation of ara-CTP into DNA.
Figure 2: Key mechanisms of cellular resistance to cytarabine.
Experimental Protocols
The following section details methodologies for key experiments cited in the study of cytarabine's pharmacokinetics and pharmacodynamics.
Quantification of Cytarabine and ara-CTP in Plasma and Cells by HPLC-MS/MS
This method allows for the sensitive and specific quantification of cytarabine and its active metabolite.
Objective: To determine the concentrations of cytarabine and ara-CTP in biological matrices.
Methodology:
-
Sample Preparation:
-
Plasma: Collect whole blood in tubes containing an anticoagulant and a cytidine deaminase inhibitor (e.g., tetrahydrouridine). Centrifuge to separate plasma. Perform protein precipitation with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Cells: Isolate cells (e.g., peripheral blood mononuclear cells or cultured leukemia cells) and wash with cold phosphate-buffered saline (PBS). Lyse the cells and extract the nucleotides using a suitable extraction buffer (e.g., perchloric acid or methanol-based).
-
-
Chromatographic Separation:
-
Use a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column suitable for polar analytes.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for cytarabine, ara-CTP, and an appropriate internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentrations of the analytes in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Figure 3: Workflow for HPLC-MS/MS quantification of cytarabine.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Objective: To determine the concentration of cytarabine that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate leukemia cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: Treat the cells with a serial dilution of cytarabine for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Determination of hENT1 Transporter Activity
This assay measures the uptake of a radiolabeled nucleoside to assess the functional activity of the hENT1 transporter.
Objective: To quantify the rate of nucleoside transport mediated by hENT1.
Methodology:
-
Cell Preparation: Use cells that endogenously express hENT1 or a cell line engineered to overexpress the transporter.
-
Uptake Assay:
-
Incubate the cells with a radiolabeled nucleoside substrate (e.g., [³H]-deoxycytidine or [³H]-uridine) for a short period.
-
To determine hENT1-specific transport, perform parallel experiments in the presence of a specific hENT1 inhibitor, such as nitrobenzylmercaptopurine ribonucleoside (NBMPR).
-
-
Wash and Lysis: Rapidly wash the cells with ice-cold buffer to remove extracellular radiolabel. Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of substrate uptake (e.g., in pmol/min/mg of protein). The hENT1-mediated uptake is the difference between the total uptake and the uptake in the presence of the inhibitor.
In Vivo Mouse Models of Leukemia
Preclinical mouse models are invaluable for evaluating the efficacy and toxicity of cytarabine in a whole-organism context.
Objective: To assess the anti-leukemic activity of cytarabine in vivo.
Methodology:
-
Leukemia Model:
-
Treatment Regimen:
-
Monitoring:
-
Monitor the tumor burden throughout the experiment using appropriate methods.
-
Monitor the health of the mice, including body weight and signs of toxicity.
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival.
-
At the end of the study, or at specified time points, tissues can be harvested for analysis of leukemia infiltration, apoptosis, and other pharmacodynamic markers.
-
Conclusion
The intricate interplay of cytarabine's pharmacokinetics and pharmacodynamics dictates its clinical utility. A comprehensive understanding of its cellular transport, metabolic activation and inactivation, mechanism of action, and the molecular basis of resistance is paramount for the continued optimization of its use in the clinic. The experimental protocols detailed herein provide a foundation for researchers to further investigate these critical aspects of cytarabine pharmacology, with the ultimate goal of improving outcomes for patients with hematological malignancies. The continued exploration of cytarabine's pharmacology, aided by the methodologies described, will undoubtedly pave the way for more effective and personalized therapeutic strategies.
References
- 1. ashpublications.org [ashpublications.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Effect of dose and schedule on pharmacokinetics of high-dose cytosine arabinoside in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.aap.org [publications.aap.org]
- 11. Cytarabine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. api.unil.ch [api.unil.ch]
- 13. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. research.rug.nl [research.rug.nl]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Experimental and computational approaches for evaluating molecule interactions with equilibrative nucleoside transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Leukemia Stalwart: A Technical History of Cytarabine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cytarabine (B982) (cytosine arabinoside, ara-C), a cornerstone in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), represents a landmark achievement in the field of antimetabolite chemotherapy. Its journey from a marine sponge to a front-line antineoplastic agent is a testament to the convergence of natural product discovery, synthetic chemistry, and rigorous preclinical and clinical investigation. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Cytarabine, with a focus on the key experiments that elucidated its therapeutic potential. Detailed experimental protocols, quantitative data from pivotal studies, and visualizations of its molecular interactions are presented to offer a deep understanding of this critical anticancer drug for researchers, scientists, and drug development professionals.
Discovery and Synthesis: From Sea Sponge to Syringe
The story of Cytarabine begins in the early 1950s with the exploration of marine biodiversity for novel therapeutic agents. Researchers discovered arabinose-containing nucleosides, including spongothymidine (B1329284) and spongouridine, in the Caribbean sponge Cryptotethia crypta (now Tectitethya crypta)[1]. This discovery of nucleosides with an unusual sugar moiety, arabinose, in place of the typical ribose or deoxyribose, sparked interest in their potential as DNA synthesis inhibitors.
Mechanism of Action: A Pyrimidine (B1678525) Mimic Disrupting DNA Replication
Cytarabine is a pyrimidine nucleoside analog that exerts its cytotoxic effects by interfering with DNA synthesis.[4] Its mechanism of action is multifaceted and primarily targets rapidly dividing cells, making it particularly effective against aggressive cancers like AML.
Cellular Uptake and Activation
Once administered, Cytarabine is transported into cells via nucleoside transporters. Inside the cell, it undergoes a series of phosphorylation steps to become its active triphosphate form, arabinosylcytosine triphosphate (ara-CTP).[4] This bioactivation is crucial for its anticancer activity.
Inhibition of DNA Polymerase and Chain Termination
The primary mechanism of Cytarabine's cytotoxicity lies in the ability of ara-CTP to competitively inhibit DNA polymerase, a key enzyme in DNA replication.[4][5] Furthermore, ara-CTP can be incorporated into the growing DNA strand. The presence of the arabinose sugar, with its 2'-hydroxyl group in the trans position, creates steric hindrance within the DNA helix, disrupting the normal stacking of bases and preventing further elongation of the DNA chain.[4] This leads to DNA strand termination and triggers apoptosis (programmed cell death).
Experimental Protocol: DNA Polymerase Inhibition Assay
A common method to determine the inhibitory effect of Cytarabine on DNA polymerase activity is the filter-binding assay.
Objective: To quantify the inhibition of DNA polymerase activity by ara-CTP.
Materials:
-
Purified DNA polymerase (e.g., from calf thymus)
-
Activated DNA template (e.g., calf thymus DNA treated with DNase I)
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
Arabinosylcytosine triphosphate (ara-CTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template, dATP, dGTP, dCTP, and [³H]dTTP.
-
Add varying concentrations of ara-CTP to different reaction tubes. A control tube with no ara-CTP is included.
-
Initiate the reaction by adding a known amount of DNA polymerase to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA.
-
Filter the reaction mixtures through glass fiber filters. The high molecular weight DNA, including the incorporated radiolabeled dNTPs, will be retained on the filter, while unincorporated dNTPs will pass through.
-
Wash the filters with TCA and ethanol (B145695) to remove any remaining unincorporated radioactivity.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of DNA polymerase inhibition for each concentration of ara-CTP compared to the control.
Experimental Protocol: Measurement of Cytarabine Incorporation into DNA
A sensitive method to quantify the amount of Cytarabine incorporated into the DNA of leukemic cells involves enzymatic digestion and radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To measure the concentration of ara-C within the genomic DNA of treated cells.
Materials:
-
Leukemic cells treated with Cytarabine
-
DNA isolation kit
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
High-performance liquid chromatography (HPLC) system
-
Radioimmunoassay (RIA) reagents (anti-ara-C antibody, radiolabeled ara-C) or a tandem mass spectrometer (LC-MS/MS)
-
Internal standard (for LC-MS/MS)
Procedure:
-
Isolate genomic DNA from Cytarabine-treated leukemic cells using a commercial kit, ensuring high purity.
-
Quantify the isolated DNA.
-
Enzymatically digest the DNA to its constituent deoxynucleosides. This is typically a multi-step process using a cocktail of enzymes to ensure complete degradation.
-
Separate the resulting deoxynucleosides using HPLC.
-
Quantify the amount of ara-C in the digest using either a competitive RIA with a specific anti-ara-C antibody or by LC-MS/MS, which offers high sensitivity and specificity.[6][7][8][9]
Preclinical and Clinical Development: Establishing Efficacy
The journey of Cytarabine from a synthesized compound to a clinical workhorse involved extensive preclinical and clinical testing.
In Vitro Cytotoxicity
Initial studies focused on evaluating the cytotoxic effects of Cytarabine on various cancer cell lines, particularly those of hematopoietic origin. These studies consistently demonstrated its potent activity against leukemic cells.
Table 1: In Vitro Cytotoxicity of Cytarabine in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | IC50 Value (µM) | Experimental Conditions | Reference |
| KG-1 | ~1.0 | 72h incubation, MTT assay | [10] |
| MOLM13 | ~0.1 | 72h incubation, MTT assay | [10] |
| HL-60 | Varies (sensitive) | 24h incubation, MTT assay | [11] |
| THP-1 | Varies (resistant) | Not specified | [12] |
| U937 | Varies (resistant) | Not specified | [12] |
Note: IC50 values can vary significantly between studies depending on the specific experimental conditions, such as incubation time and assay method.
Preclinical Animal Models
The efficacy of Cytarabine was further validated in various animal models of leukemia. Murine leukemia models, such as those using L1210 and P388 cell lines, were instrumental in establishing its anti-leukemic activity in vivo and in determining optimal dosing schedules.[13] These models allowed researchers to study the pharmacokinetics and pharmacodynamics of the drug before moving into human trials.
Clinical Trials and the "7+3" Regimen
Clinical trials in the 1960s and early 1970s confirmed the efficacy of Cytarabine in treating AML. A pivotal development was the establishment of the "7+3" induction regimen, which combines a 7-day continuous infusion of Cytarabine with a 3-day course of an anthracycline, typically daunorubicin. This combination became the standard of care for AML induction therapy and has remained so for decades.[14][15][16]
Table 2: Clinical Efficacy of the "7+3" Regimen in Acute Myeloid Leukemia (AML)
| Clinical Trial / Study | Patient Population | Treatment Arm | Complete Remission (CR) Rate | Overall Survival (OS) | Reference |
| SWOG S1203 | Younger patients (15-60 years) | 7+3 (Daunorubicin 90 mg/m²) | 75% | Not significantly different from other arms | [15] |
| Pakistani Study | Adult AML patients | 3+7 | 54% | Not specified | [17] |
| Randomized Controlled Study | Newly diagnosed AML | Conventional-dose Cytarabine | 71% | 31% (actuarial, after CR) | [18] |
| High-Dose Cytarabine Study | Core Binding Factor AML | High-dose Cytarabine | 78% (5-year) | Not specified | [19] |
Note: Clinical trial outcomes can be influenced by various factors including patient demographics, disease characteristics, and specific dosing of the anthracycline.
Signaling Pathways Modulated by Cytarabine
Beyond its direct effects on DNA synthesis, Cytarabine has been shown to modulate several key intracellular signaling pathways involved in cell survival, proliferation, and stress response. Understanding these interactions is crucial for identifying potential combination therapies and overcoming drug resistance.
PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and survival that is often dysregulated in cancer. Studies have shown that Cytarabine can inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, which contributes to its pro-apoptotic effects.[20][21]
References
- 1. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A convenient synthesis of arabinosylcytosine (cytosine arabinoside) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNAi screening of the kinome with cytarabine in leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 5. Inhibition of DNA polymerase by beta-D-arabinosylcytosine and reversal of inhibition by deoxycytidine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive new method for clinically monitoring cytarabine concentrations at the DNA level in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. A simplified assay for measurement of cytosine arabinoside incorporation into DNA in Ara-C-sensitive and -resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The sensitivity of acute myeloid leukemia cells to cytarabine is increased by suppressing the expression of Heme oxygenase-1 and hypoxia-inducible factor 1-alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Improved outcomes with “7+3” induction chemotherapy for acute myeloid leukemia over the past four decades: analysis of SWOG trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. eshr.edu.eg [eshr.edu.eg]
- 17. Frequency of complete remission after standard 3+7 induction therapy in patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of induction cytarabine dose intensity on long-term survival in acute myelogenous leukemia: results of a randomized, controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. researchgate.net [researchgate.net]
- 21. Role of the PI3K/AKT and mTOR signaling pathways in acute myeloid leukemia | Haematologica [haematologica.org]
Molecular Targets of Cyclophosphamide in Acute Myeloid Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclophosphamide (B585), a synthetic alkylating agent of the nitrogen mustard family, has been a component of various chemotherapy regimens for hematological malignancies, including acute myeloid leukemia (AML).[1] Despite its long-standing use, a detailed understanding of its specific molecular targets and mechanisms of action in the context of AML is crucial for optimizing its therapeutic efficacy and developing novel combination strategies. This technical guide provides an in-depth overview of the molecular targets of cyclophosphamide in AML, supported by quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the involved signaling pathways and workflows.
Mechanism of Action of Cyclophosphamide
Cyclophosphamide is a prodrug that requires metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert its cytotoxic effects.[2][3] The activation process converts cyclophosphamide into its active metabolites, 4-hydroxycyclophosphamide (B600793) and aldophosphamide. These metabolites are then transported to cancer cells where they decompose into the ultimate cytotoxic agent, phosphoramide (B1221513) mustard, and a byproduct, acrolein.[2][3][4]
The primary mode of action of phosphoramide mustard is the alkylation of DNA. It forms irreversible covalent bonds with the N7 position of guanine (B1146940) bases, leading to the formation of both interstrand and intrastrand DNA cross-links.[2][3][4] This extensive DNA damage physically obstructs DNA replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly proliferating leukemia cells.[2][3] The accumulation of acrolein is primarily associated with side effects such as hemorrhagic cystitis.[2][4]
Molecular Targets of Cyclophosphamide in AML
The principal molecular target of cyclophosphamide is DNA , as detailed above. However, its downstream effects modulate the expression of numerous genes and impact several critical signaling pathways within leukemia cells.
A study investigating the gene expression profiles of patients with hematological malignancies, including AML, treated with high-dose cyclophosphamide prior to hematopoietic stem cell transplantation (HSCT) revealed significant alterations in genes associated with immune response and cell signaling.[5]
Key Gene Expression Changes: [5]
-
Down-regulated genes: Several genes crucial for immune activation and graft rejection were found to be down-regulated, including CD3, CD28, CTLA4, MHC II, PRF1, GZMB, and IL-2R.
-
Up-regulated genes: Conversely, immune-related receptor genes such as IL1R2, IL18R1, and FLT3 were up-regulated.
Affected Signaling Pathways: The gene expression changes induced by cyclophosphamide treatment point to the modulation of several key signaling pathways implicated in the pathobiology of AML:[5]
-
Jak-STAT Signaling Pathway: This pathway is crucial for cytokine signaling and is often dysregulated in AML.
-
MAPK Signaling Pathway: The MAPK pathway plays a central role in cell proliferation, differentiation, and survival.
-
Cytokine-Cytokine Receptor Interaction: Alterations in these interactions can impact the tumor microenvironment and immune surveillance.
-
TGF-beta Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.
In pediatric patients with relapsed/refractory AML, the response to combination therapy that includes cyclophosphamide has been associated with the activation of interferon type 1 and 2 and NF-κB/STAT-dependent signaling pathways.
Quantitative Data from Clinical Studies
The efficacy of cyclophosphamide-containing regimens in AML has been evaluated in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Cyclophosphamide and Cytarabine (CA) Regimen in Newly Diagnosed Adult AML [6]
| Parameter | CA4+3 (n=20) | CA4+5 (n=20) | Overall (n=40) |
| Overall Response Rate (ORR) | - | - | 82.5% |
| Complete Remission (CR) Rate | 80% | 75% | 77.5% |
| Median Neutrophil Recovery | 17 days | 20 days | - |
| Median Platelet Recovery | 16.5 days | 20 days | - |
Table 2: Efficacy of Venetoclax, Cyclophosphamide, and Cytarabine (VCA) in Newly Diagnosed Adult AML [7]
| Parameter | VCA Regimen (n=25) |
| CR/CRi Rate | 92% |
| MRD-Negative CR Rate | 92% |
| 12-Month Overall Survival | 79.3% |
| Median Neutrophil Recovery | 16 days |
| Median Platelet Recovery | 16 days |
Table 3: Efficacy of High-Dose Cyclophosphamide (HDCy) for Cytoreduction in AML with Hyperleukocytosis [8]
| Parameter | HDCy (n=27) |
| Early Mortality (within 7 days) | 29.6% |
| Sustained WBC Reduction | 75% |
| Tumor Lysis Syndrome | 25.9% |
| Disseminated Intravascular Coagulopathy | 18.5% |
| Hemorrhagic Cystitis | 3.7% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of cyclophosphamide's effects on AML.
Assessment of DNA Damage: Alkaline Elution Assay
The alkaline elution assay is a sensitive method for measuring DNA single-strand breaks and DNA-DNA interstrand cross-links.
Principle: This technique is based on the principle that the rate at which single-stranded DNA elutes through a filter under denaturing (alkaline) conditions is inversely proportional to its molecular weight. DNA cross-links decrease the rate of elution.
Protocol Outline:
-
Cell Preparation: Leukemia cells are radiolabeled with a DNA precursor (e.g., [¹⁴C]thymidine) to allow for quantification of DNA.
-
Drug Treatment: Cells are treated with cyclophosphamide at various concentrations and for different durations.
-
Cell Lysis: The cells are lysed directly on a filter (e.g., polyvinylchloride) with a detergent solution.
-
Alkaline Elution: The DNA is eluted from the filter with a high pH buffer (e.g., pH 12.1).
-
Fraction Collection: The eluted DNA is collected in fractions over time.
-
Quantification: The amount of DNA in each fraction and remaining on the filter is quantified by liquid scintillation counting.
-
Data Analysis: The elution rate is calculated and compared between control and treated cells to determine the extent of DNA damage.
Gene Expression Profiling: Microarray Analysis
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
Principle: This technique utilizes a solid surface (microarray) containing thousands of microscopic spots of DNA oligonucleotides (probes), each representing a specific gene. Labeled nucleic acid molecules from a sample (target) are hybridized to the complementary probes on the microarray. The amount of hybridization for each probe is proportional to the abundance of the corresponding nucleic acid in the sample.
Protocol Outline (based on NimbleGen platform):
-
RNA Extraction: Total RNA is extracted from leukemia cells (control and cyclophosphamide-treated) using a suitable method (e.g., TRIzol). RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: The extracted RNA is reverse transcribed into complementary DNA (cDNA). During this process, fluorescent labels (e.g., Cy3 and Cy5) are incorporated into the cDNA.
-
Hybridization: The labeled cDNA is hybridized to the NimbleGen microarray.
-
Washing: The microarray is washed to remove non-specifically bound cDNA.
-
Scanning: The microarray is scanned using a laser scanner to detect the fluorescence signals from the hybridized cDNA.
-
Data Analysis:
-
Image Analysis: The scanned image is processed to quantify the fluorescence intensity of each spot.
-
Normalization: The raw data is normalized to correct for systematic variations (e.g., using quantile normalization).
-
Differential Gene Expression Analysis: Statistical tests (e.g., ANOVA) are used to identify genes that are significantly up- or down-regulated in the cyclophosphamide-treated cells compared to the control.
-
Pathway Analysis: The differentially expressed genes are mapped to known biological pathways to understand the functional implications of the gene expression changes.
-
Assessment of Apoptosis: Annexin V/Propidium Iodide Staining by Flow Cytometry
This is a widely used method to detect and quantify apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol Outline:
-
Cell Preparation: Collect both adherent and suspension leukemia cells after treatment with cyclophosphamide.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Minimal Residual Disease (MRD) Detection: Multiparameter Flow Cytometry
MRD detection by flow cytometry is a sensitive method to identify residual leukemia cells after therapy.
Principle: This technique uses a panel of fluorescently labeled monoclonal antibodies to identify leukemia-associated immunophenotypes (LAIPs) that distinguish leukemic blasts from normal hematopoietic cells.
Protocol Outline:
-
Sample Preparation: A bone marrow aspirate is collected from the patient post-treatment. A "stain-lyse-wash" procedure is typically used to prepare the cells.
-
Antibody Staining: The cells are incubated with a pre-defined panel of antibodies. A common 12-color, two-tube panel for AML MRD might include:
-
Common gating markers: CD45, CD34, CD38, CD117, CD13.
-
Other markers: CD33, CD36, CD64, CD14, CD16, CD123, CD15, CD11b, CD7, CD19, CD56.
-
-
Data Acquisition: A large number of events (e.g., >900,000) are acquired on a multi-color flow cytometer.
-
Gating Strategy and Analysis:
-
A primary gate is set on viable cells based on forward and side scatter properties.
-
Leukemic blasts are identified based on their characteristic CD45dim expression and side scatter.
-
The expression of the various markers within the blast gate is analyzed to identify aberrant phenotypes that match the patient's diagnostic LAIP or differ from normal maturing myeloid precursors.
-
The percentage of MRD positive cells is quantified.
-
Conclusion
Cyclophosphamide remains a relevant therapeutic agent in the management of AML. Its primary molecular target is DNA, leading to extensive cross-linking and subsequent apoptosis. The downstream effects of this DNA damage modulate crucial signaling pathways, including the Jak-STAT and MAPK pathways, and alter the expression of genes involved in the immune response. Quantitative data from clinical trials demonstrate the efficacy of cyclophosphamide-based regimens in achieving high remission rates in newly diagnosed AML. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of cyclophosphamide and to develop more effective and less toxic therapeutic strategies for AML.
References
- 1. selectscience.net [selectscience.net]
- 2. Measurable Residual Disease Analysis by Flow Cytometry: Assay Validation and Characterization of 385 Consecutive Cases of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Detection of DNA-crosslinking agents with the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. 103.234.185.160 [103.234.185.160]
- 8. Flow Cytometric Minimal Residual Disease Analysis in Acute Leukemia: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Cytarabine (Cylocide).
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytarabine (B982), also known as cytosine arabinoside (ara-C), is a potent antimetabolite chemotherapy agent. It is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, metabolism, and key experimental protocols related to cytarabine.
Chemical Structure and Identification
Cytarabine is a synthetic nucleoside analogue, differing from the natural nucleosides cytidine (B196190) and deoxycytidine in the sugar moiety. It consists of a cytosine base attached to an arabinose sugar instead of the ribose or deoxyribose found in RNA and DNA, respectively. This structural alteration is the basis of its cytotoxic activity.[1]
Chemical Name: 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Synonyms: Ara-C, Cytosine Arabinoside, Cylocide
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 147-94-4 |
| Molecular Formula | C₉H₁₃N₃O₅ |
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | 4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
| InChI Key | UHDGCWIWMRVCDJ-CCXZUQQUSA-N |
| PubChem CID | 6253 |
Physicochemical Properties
The physicochemical properties of cytarabine are crucial for its formulation, delivery, and biological activity. It is a white to off-white crystalline powder.
Table 2: Physicochemical Properties of Cytarabine
| Property | Value | Reference |
| Melting Point | 212-213 °C | PubChem |
| Solubility | Water: Freely soluble (1 g in ~10 mL) | PubChem |
| Ethanol: Slightly soluble | PubChem | |
| Chloroform: Very slightly soluble | PubChem | |
| pKa | 4.35 | DrugBank |
| logP | -2.1 | DrugBank |
| Stability | Stable in solid form. Solutions are more stable at acidic pH. Degrades in alkaline solutions. | International Journal of Pharmaceutics, 1998 |
Mechanism of Action
Cytarabine exerts its cytotoxic effects by interfering with DNA synthesis. As a prodrug, it requires intracellular activation to its triphosphate form, cytarabine triphosphate (ara-CTP).
-
Cellular Uptake: Cytarabine enters the cell primarily through human equilibrative nucleoside transporter 1 (hENT1).
-
Intracellular Activation: Inside the cell, cytarabine is sequentially phosphorylated by deoxycytidine kinase (dCK) to cytarabine monophosphate (ara-CMP), then by cytidylate kinase to cytarabine diphosphate (B83284) (ara-CDP), and finally by nucleoside diphosphate kinase to the active ara-CTP.
-
Inhibition of DNA Synthesis: Ara-CTP is a competitive inhibitor of DNA polymerase α and β. Its incorporation into the growing DNA strand leads to chain termination, as the 3'-hydroxyl group of the arabinose sugar is in a trans position, which sterically hinders the formation of the next phosphodiester bond.
-
Induction of Apoptosis: The inhibition of DNA replication and the accumulation of DNA damage trigger cell cycle arrest in the S-phase and induce apoptosis (programmed cell death).
Caption: Signaling pathway of Cytarabine's mechanism of action.
Metabolism and Inactivation
The clinical efficacy of cytarabine is significantly influenced by its metabolism and inactivation pathways.
-
Activation: As described above, the phosphorylation cascade to ara-CTP is the key activation pathway.
-
Inactivation: The primary route of inactivation is deamination by cytidine deaminase (CDA), which is abundant in the liver, plasma, and peripheral tissues. CDA converts cytarabine to the inactive metabolite, uracil (B121893) arabinoside (ara-U), which is then excreted in the urine. Deoxycytidylate deaminase can also inactivate ara-CMP to ara-UMP.
Caption: Metabolic pathway of Cytarabine activation and inactivation.
Mechanisms of Resistance
Resistance to cytarabine is a significant clinical challenge. The primary mechanisms of resistance can be categorized as follows:
-
Decreased Cellular Uptake: Reduced expression or function of the hENT1 transporter limits the entry of cytarabine into the cell.
-
Impaired Activation: Decreased activity of deoxycytidine kinase (dCK), the rate-limiting enzyme in the activation pathway, leads to lower intracellular levels of ara-CTP.
-
Increased Inactivation: Elevated levels of cytidine deaminase (CDA) or deoxycytidylate deaminase (dCMPD) enhance the conversion of cytarabine and its active metabolites to inactive forms.
References
In Vitro Efficacy of Cylocide (Cytarabine) Against Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cylocide, the brand name for the compound cytarabine (B982) (ara-C), is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas.[1] As a pyrimidine (B1678525) nucleoside analog, its primary mechanism of action involves the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This technical guide provides an in-depth overview of the in vitro efficacy of this compound against a range of cancer cell lines, detailing experimental protocols and the intricate signaling pathways involved in its cytotoxic effects.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of this compound in various human cancer cell lines as reported in the literature. It is important to note that these values can vary depending on the specific experimental conditions, such as the duration of drug exposure and the assay used.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Acute Promyelocytic Leukemia | 0.05 - 0.1 | [2] |
| KG-1 | Acute Myeloid Leukemia | Varies | [3] |
| MOLM13 | Acute Myeloid Leukemia | Varies | [3] |
| MV4-11-P (parental) | Acute Myeloid Leukemia | 0.26 | [4] |
| MV4-11-R (resistant) | Acute Myeloid Leukemia | 3.37 | [4] |
| HEL | Erythroleukemia | Varies | |
| OCI-AML3 | Acute Myeloid Leukemia | Varies | |
| UT-7 | Megakaryoblastic Leukemia | Varies | |
| NALM-6 | B-cell Precursor Leukemia | Varies | |
| Primary AML Cells | Acute Myeloid Leukemia | Varies | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Varies | [6] |
| U937 | Histiocytic Lymphoma | Varies | [7][8] |
| THP-1 | Acute Monocytic Leukemia | Varies | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the in vitro efficacy of this compound.
Cell Culture
-
Cell Lines: Human cancer cell lines are obtained from a repository (e.g., ATCC).
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: An additional 400 µL of 1X binding buffer is added to each sample, and the cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.
-
Cell Lysis: After treatment with this compound, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p38, Akt, Mcl-1, caspases, PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound's efficacy.
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathways activated by this compound leading to apoptosis.
Logical Relationship of Findings
Caption: Logical flow from this compound's mechanism to cancer cell death.
Conclusion
In vitro studies consistently demonstrate the potent cytotoxic effects of this compound (cytarabine) against a variety of cancer cell lines, particularly those of hematological origin. Its mechanism of action is multifaceted, initiating with the disruption of DNA synthesis and culminating in apoptosis through the modulation of complex signaling pathways, including the p38 MAPK and Akt pathways, and the regulation of key apoptotic proteins like Mcl-1. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of oncology drug development, facilitating further investigation into the therapeutic potential of this compound and the development of novel combination strategies to enhance its efficacy.
References
- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 2. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Cytarabine-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Role of Cylocide (Cytarabine) in Inducing Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cylocide, a brand name for the antimetabolite chemotherapy agent Cytarabine (ara-C), is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML) and lymphomas. Its cytotoxic effects are primarily mediated through the induction of apoptosis, a form of programmed cell death, in rapidly proliferating tumor cells. This technical guide provides an in-depth exploration of the molecular mechanisms by which Cytarabine triggers apoptosis, focusing on the core signaling pathways, quantitative analysis of its effects, and detailed protocols for key experimental assays.
Introduction to Cytarabine and its Mechanism of Action
Cytarabine is a synthetic pyrimidine (B1678525) nucleoside analog that structurally resembles deoxycytidine. Its primary mechanism of action involves the inhibition of DNA synthesis.[1] Once inside the cell, Cytarabine is phosphorylated to its active form, Cytarabine triphosphate (ara-CTP). Ara-CTP then competitively inhibits DNA polymerase, leading to its incorporation into the DNA strand. This incorporation effectively terminates DNA chain elongation, a crucial step in cell replication.[2] The resulting DNA damage serves as a primary trigger for the cell to initiate the apoptotic cascade. While this is the central mechanism, Cytarabine also inhibits RNA polymerases and nucleotide reductase enzymes, further contributing to its cytotoxic effects.[1]
Signaling Pathways in Cytarabine-Induced Apoptosis
The induction of apoptosis by Cytarabine is a complex process involving the interplay of multiple signaling pathways. The intrinsic, or mitochondrial, pathway plays a central role, orchestrated by the Bcl-2 family of proteins and the subsequent activation of caspases. The MAPK and p53 signaling pathways also significantly influence the cellular response to Cytarabine-induced DNA damage.
The Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is the primary route through which Cytarabine induces apoptosis. The process is initiated by intracellular stress, such as the DNA damage caused by Cytarabine. This leads to the activation of pro-apoptotic proteins and the permeabilization of the mitochondrial outer membrane, a critical event regulated by the Bcl-2 family of proteins.
The Bcl-2 family consists of both anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic (e.g., Bax, Bak, Bad, Bim, Puma, Noxa) members.[3][4] The balance between these opposing factions determines the cell's fate. Cytarabine has been shown to disrupt this balance in favor of apoptosis. A key mechanism is the downregulation of the anti-apoptotic protein Mcl-1.[5][6][7] This destabilization of Mcl-1, at both the mRNA and protein levels, is a critical event that unleashes the pro-apoptotic effectors.[5][6][7] The downregulation of Bcl-2 expression has also been observed following Cytarabine treatment, further promoting apoptosis.[8]
dot
References
- 1. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. TUNEL assay - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Cytarabine-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic T lymphocytes promote cytarabine-induced acute myeloid leukemia cell apoptosis via inhibiting Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Cyclophosphamide: A Technical Guide to the Formation of Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Cyclophosphamide (B585) is a cornerstone of chemotherapy, widely used in the treatment of various cancers, including lymphomas, breast cancer, and leukemia, as well as for its immunosuppressive properties in autoimmune diseases.[1][2] It is a classic example of a prodrug, a compound that is pharmacologically inactive until it undergoes metabolic conversion to its active form within the body.[3] Understanding the intricate metabolic pathways that govern this activation is critical for optimizing its therapeutic efficacy and mitigating its associated toxicities. This guide provides a detailed examination of cyclophosphamide's metabolism, the formation of its key metabolites, and the experimental approaches used to study these processes.
The Core Metabolic Pathway: From Prodrug to Potent Alkylating Agent
Cyclophosphamide's journey from an inert compound to a powerful cytotoxic agent begins in the liver. The process is a multi-step enzymatic cascade primarily mediated by the cytochrome P450 (CYP) mixed-function oxidase system.[4]
The initial and rate-limiting step is the hydroxylation of cyclophosphamide at the C-4 position of the oxazaphosphorine ring. This reaction, catalyzed mainly by CYP2B6 and CYP3A4 isoforms, yields 4-hydroxycyclophosphamide (B600793) .[4][5] This intermediate exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide (B1666838) .[5] This pair of tautomers, 4-hydroxycyclophosphamide and aldophosphamide, represents the crucial pharmacologically active species that can circulate in the bloodstream and enter target cells.[5]
Once inside a cell, aldophosphamide undergoes spontaneous (non-enzymatic) β-elimination. This chemical decomposition releases two critical molecules:
-
Phosphoramide (B1221513) Mustard : This is the ultimate cytotoxic metabolite. As a potent bifunctional alkylating agent, it forms covalent cross-links both within and between DNA strands, particularly at the N-7 position of guanine.[4] This extensive DNA damage disrupts replication and transcription, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[4][5]
-
Acrolein : This is a toxic byproduct of the activation pathway.[4] While lacking anti-tumor activity, acrolein is responsible for some of cyclophosphamide's significant side effects, most notably hemorrhagic cystitis, which results from its accumulation in the bladder and subsequent irritation of the urothelium.[4]
The following diagram illustrates this primary activation pathway.
Detoxification Pathways: Modulating Activity and Toxicity
Alongside the activation pathway, the body possesses detoxification mechanisms to inactivate cyclophosphamide and its metabolites, thereby limiting systemic toxicity. These pathways are primarily enzymatic and compete with the formation of phosphoramide mustard.
Two key detoxification routes are:
-
Oxidation of 4-hydroxycyclophosphamide : The enzyme aldehyde dehydrogenase (ALDH) can oxidize 4-hydroxycyclophosphamide to 4-ketocyclophosphamide , a non-toxic metabolite that is excreted.[6]
-
Oxidation of Aldophosphamide : Similarly, ALDH can oxidize aldophosphamide to carboxyphosphamide , another inactive and excretable metabolite.[6]
The balance between the activation and detoxification pathways is a critical determinant of both the therapeutic effectiveness and the toxicity profile of cyclophosphamide in a given patient. High levels of ALDH activity, for instance, can lead to more rapid detoxification and potentially reduced anti-tumor effect.
The diagram below shows the interplay between the activation and detoxification routes.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of cyclophosphamide and its metabolites have been studied in various species, including humans. The parent drug has a relatively short half-life, while the active metabolites are cleared from circulation more slowly. The majority of the drug and its metabolites are eliminated via renal excretion.
| Parameter | Value | Species | Notes |
| Bioavailability (Oral) | >75% | Human | High absorption after oral administration.[1] |
| Elimination Half-Life (Cyclophosphamide) | 3–12 hours | Human | The time it takes for the plasma concentration of the parent drug to reduce by half.[1] |
| Protein Binding | >60% | Human | Refers to the binding of 4-hydroxycyclophosphamide/aldophosphamide.[1] |
| Metabolism | Hepatic | Human | Primarily metabolized by liver CYP450 enzymes.[1][4] |
| Excretion | Renal | Human | Excreted primarily in the urine as metabolites.[1] |
Experimental Protocols for Metabolic Analysis
The study of cyclophosphamide metabolism involves a combination of in vitro and in vivo techniques to identify metabolites, characterize enzymatic activity, and understand pharmacokinetic profiles.
In Vitro Metabolism using Liver Microsomes
This protocol is a standard method to study the initial CYP450-mediated metabolism of a drug.
Objective: To determine the rate of formation of 4-hydroxycyclophosphamide from cyclophosphamide in the presence of liver microsomes.
Methodology:
-
Preparation: Human liver microsomes (commercially available or prepared from tissue) are thawed on ice. A reaction mixture is prepared containing a phosphate (B84403) buffer (pH 7.4), cyclophosphamide at various concentrations, and the liver microsomes.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (which provides the necessary cofactor for CYP450 enzymes).
-
Incubation: The mixture is incubated at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction is stopped at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, which precipitates the microsomal proteins.
-
Analysis: Samples are centrifuged to remove protein. The supernatant, containing the drug and its metabolites, is collected. The concentration of 4-hydroxycyclophosphamide and the remaining cyclophosphamide is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The rate of metabolite formation is calculated to determine kinetic parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
The workflow for this experiment is visualized below.
Conclusion
The transformation of cyclophosphamide from an inactive prodrug into a DNA-damaging agent is a finely tuned process dictated by a complex interplay of metabolic activation and detoxification pathways. A thorough understanding of the enzymes involved (primarily CYP450 and ALDH), the kinetics of metabolite formation, and the factors influencing this balance is paramount for the rational use of this important chemotherapeutic agent. Future research aimed at modulating these metabolic pathways could lead to strategies that enhance anti-tumor efficacy while minimizing dose-limiting toxicities, thereby improving the therapeutic index of cyclophosphamide.
References
- 1. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 2. Cyclophosphamide Injection: MedlinePlus Drug Information [medlineplus.gov]
- 3. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism of high doses of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Resistance to Cylocide (Cytarabine): A Technical Review for Researchers
Foreword: This technical guide provides an in-depth review of the molecular mechanisms underlying the development of resistance to Cylocide, a brand name for the antimetabolite drug Cytarabine (Ara-C). Cytarabine is a cornerstone in the treatment of various hematological malignancies, particularly acute myeloid leukemia (AML). However, the development of resistance remains a significant clinical challenge, leading to treatment failure and disease relapse. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of resistance mechanisms, quantitative data from key studies, comprehensive experimental protocols, and visualizations of the core biological pathways.
Core Mechanisms of Cytarabine Resistance
The efficacy of Cytarabine is contingent upon its cellular uptake, intracellular activation, and subsequent incorporation into DNA, leading to the inhibition of DNA synthesis and induction of apoptosis. Resistance to Cytarabine is a multifactorial process that can arise from alterations at any of these stages. The primary mechanisms can be broadly categorized as:
-
Impaired Cellular Uptake and Transport: Reduced influx of the drug into the cancer cell.
-
Deficient Metabolic Activation: Insufficient conversion of the prodrug Cytarabine into its active triphosphate form (Ara-CTP).
-
Increased Drug Inactivation: Enhanced degradation of Cytarabine or its active metabolites.
-
Alterations in Downstream Signaling Pathways: Activation of pro-survival and anti-apoptotic pathways that counteract the drug's cytotoxic effects.
Quantitative Data in Cytarabine Resistance
The development of resistance is quantitatively demonstrated by an increase in the half-maximal inhibitory concentration (IC50) of the drug. The following tables summarize IC50 values and gene expression changes reported in various Cytarabine-resistant AML cell lines.
Table 1: IC50 Values for Cytarabine in Sensitive and Resistant AML Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| KG-1 | Not Specified | >100 | Not Specified | [1] |
| MOLM13 | Not Specified | >100 | Not Specified | [1] |
| MV4-11 | 0.26 | 3.37 | ~13 | [2] |
| HL-60 | Not Specified | 20-fold higher | 20 | [3] |
| THP1 | 56 | 1457 | ~26 | [4] |
| U937 | 0.14 | 1578.3 | ~11,273 | [4] |
Table 2: Gene Expression Changes in Cytarabine-Resistant Cells
| Gene | Change in Resistant Cells | Fold Change | Cell/Sample Type | Reference |
| hENT1 (SLC29A1) | mRNA Decrease | 3.0 | AML Patient Samples | [3] |
| dCK | mRNA Decrease | Not Specified | K562 & SHI-1 Cells | [5] |
| dCK | mRNA Decrease | Not Specified | Relapsed AML Patient Samples | [6] |
Key Signaling Pathways in Cytarabine Resistance
Cytarabine Metabolism and Primary Resistance Mechanisms
The metabolic pathway of Cytarabine is central to its function and a primary site for the development of resistance. The drug is transported into the cell by the human equilibrative nucleoside transporter 1 (hENT1). Once inside, it is sequentially phosphorylated by deoxycytidine kinase (dCK), and other kinases, to its active form, Ara-CTP. Resistance arises from decreased expression or function of hENT1 and dCK, or increased activity of deaminases that inactivate the drug.
Caption: Metabolic activation of Cytarabine and key resistance points.
Pro-Survival Signaling Pathways
Cytarabine-induced DNA damage typically triggers apoptosis. However, resistant cells often exhibit upregulation of pro-survival signaling pathways, such as PI3K/Akt/mTOR and JAK/STAT3, which counteract the apoptotic signals and promote cell survival.
Caption: Pro-survival pathways overriding Cytarabine-induced apoptosis.
Experimental Protocols for Studying Cytarabine Resistance
This section provides detailed methodologies for key experiments used to characterize Cytarabine resistance.
Establishing and Verifying Resistant Cell Lines
Objective: To generate and confirm a Cytarabine-resistant cancer cell line.
Caption: Workflow for developing and validating Cytarabine-resistant cells.
Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The absorbance of the formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., HL-60) in a 96-well flat-bottom plate at a density of 0.5-1.0 x 10^5 cells/mL (100 µL/well) in complete culture medium.
-
Drug Treatment: Prepare serial dilutions of Cytarabine. Add the desired final concentrations to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Gene Expression
Principle: qPCR is used to quantify the amount of a specific mRNA transcript in a sample, allowing for the comparison of gene expression levels between sensitive and resistant cells.
Protocol:
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of cDNA template
-
1 µL of each forward and reverse primer (10 µM stock)
-
7 µL of nuclease-free water
-
-
Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| dCK | AGTGGTTCCTGAACCTGTTGCC | GACCATCGTTCAGGTTTCTCATAC | [5] |
| hENT1 (SLC29A1) | Commercially available validated primers are recommended (e.g., OriGene HP225775) | Commercially available validated primers are recommended (e.g., OriGene HP225775) | [5] |
| GAPDH | GTCCATGCCATCACTGCCAC | ATGCCCTTGCCCACAGCCTT |
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene (dCK, hENT1) to the housekeeping gene (GAPDH).
Western Blotting for Protein Expression
Principle: This technique is used to detect and quantify the level of a specific protein (e.g., dCK) in a cell lysate.
Protocol:
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per lane on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., rabbit anti-dCK) overnight at 4°C. A loading control antibody (e.g., mouse anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control.
Deoxycytidine Kinase (dCK) Activity Assay
Principle: This assay measures the enzymatic activity of dCK by monitoring the consumption of ATP, the phosphate (B84403) donor in the phosphorylation reaction catalyzed by dCK. ATP levels are measured using a luciferase-based reaction that produces a luminescent signal.
Protocol (based on Luminescence):
-
Sample Preparation: Prepare cell lysates from parental and resistant cells. A partial purification step may be employed to reduce interference from other kinases.
-
Reaction Setup: In a 96-well plate, set up the reaction mixture (25 µL) containing the cell lysate, dCK substrate (e.g., 10 µM deoxycytidine), and ATP in a suitable reaction buffer.
-
Incubation: Incubate the reaction at 25°C for a defined time course (e.g., 0 to 15 minutes).
-
Luminescence Reaction: At each time point, add an equal volume of a commercial kinase-glow reagent (which contains luciferase and luciferin) to quench the dCK reaction and initiate the luminescence reaction.
-
Signal Measurement: Incubate for 10 minutes at 25°C to stabilize the luminescent signal and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the rate of ATP consumption, which is proportional to the dCK activity. Compare the activity between sensitive and resistant cell lysates.
Conclusion and Future Directions
Resistance to Cytarabine is a complex and multifaceted problem driven by a combination of genetic and epigenetic alterations that affect drug transport, metabolism, and the cellular response to DNA damage. A thorough understanding of these mechanisms is critical for the development of novel therapeutic strategies to overcome resistance. Future research should focus on:
-
The development of reliable biomarkers, such as hENT1 and dCK expression levels, to predict patient response to Cytarabine.
-
The design of novel drug delivery systems or next-generation nucleoside analogs that can bypass these resistance mechanisms.
-
The exploration of combination therapies that target the identified pro-survival signaling pathways (e.g., PI3K/Akt/mTOR or JAK/STAT3 inhibitors) to re-sensitize resistant cells to Cytarabine.
By continuing to unravel the intricate network of Cytarabine resistance, the scientific community can pave the way for more effective and personalized treatments for patients with hematological malignancies.
References
- 1. deoxycytidine kinase other | 2 total products from 1 supplier [labome.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PrimerBank: a resource of human and mouse PCR primer pairs for gene expression detection and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. bitesizebio.com [bitesizebio.com]
Methodological & Application
Application Notes and Protocols: Recommended Dosage of Cyclophosphamide (Cylocide) for Murine Leukemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclophosphamide (B585) (CTX), a widely used alkylating agent, serves as a cornerstone in chemotherapy regimens for various malignancies, including several forms of leukemia.[1] Its efficacy stems from its conversion into active metabolites, primarily phosphoramide (B1221513) mustard, which induces DNA cross-linking and subsequent cancer cell apoptosis.[2] In preclinical research, murine leukemia models are indispensable for evaluating novel therapeutic strategies and understanding the mechanisms of action of cytotoxic agents like cyclophosphamide.
These application notes provide a comprehensive overview of recommended cyclophosphamide dosages and detailed protocols for its use in common murine leukemia models. The information is intended to guide researchers in designing and executing robust in vivo studies.
Mechanism of Action
Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver. The active metabolite, phosphoramide mustard, is an alkylating agent that forms DNA cross-links, primarily at the guanine (B1146940) N-7 position. This damage blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.[2] Beyond its direct cytotoxic effects, cyclophosphamide also exhibits immunomodulatory properties, including the induction of a type I interferon (IFN) response and modulation of the tumor microenvironment, which can contribute to its anti-leukemic activity.[3][4]
Recommended Dosages in Murine Leukemia Models
The optimal dosage of cyclophosphamide can vary significantly depending on the murine leukemia model, the mouse strain, and the experimental goals (e.g., assessing efficacy as a single agent, in combination therapy, or for immunomodulation). The following tables summarize dosages reported in the literature for various models.
Table 1: Cyclophosphamide Dosages in L1210 Murine Leukemia Model
| Mouse Strain | Leukemia Cell Inoculum | Cyclophosphamide Dosage | Administration Route & Schedule | Key Findings | Reference |
| CD2F1 (BALB/c x DBA/2 F1) | 10 L1210 cells | 100 mg/kg | Single i.p. injection on day +8 post-inoculation | Increased survival in chemoimmunotherapy protocol.[5] | [5] |
| BD2F1 (C57BL x DBA/2 F1) | L1210 cells in diffusion chamber | Dose-related | i.p. | Dose-related decrease in leukemia cell count, predictive of survival.[6] | [6] |
| CDF1 | L1210 cells inoculated intracranially | Not specified | Systemic chemotherapy | Drug therapy alone at optimal dosage prolonged median survival.[7] | [7] |
Table 2: Cyclophosphamide Dosages in P388 Murine Leukemia Model
| Mouse Strain | Leukemia Cell Inoculum | Cyclophosphamide Dosage | Administration Route & Schedule | Key Findings | Reference |
| Not Specified | 1 x 10^6 P388 cells | 150 mg/kg | Single i.p. injection 24 hours after tumor inoculation | Synergistic effect with pyrimidinones (B12756618), increasing lifespan and long-term survivors.[8] | [8] |
Table 3: Cyclophosphamide Dosages in Other Murine Cancer Models (for reference)
| Mouse Model | Mouse Strain | Cyclophosphamide Dosage | Administration Route & Schedule | Key Findings | Reference |
| Myelosuppression Model | Swiss Albino | 30 mg/kg | i.p. | Induced immunosuppression.[9] | [9] |
| EL4/EG7 Thymoma | C57BL/6 | 4 mg/mouse (~160-200 mg/kg) | Single i.p. injection 10 days after tumor inoculation | Eradicated immunogenic EG7 tumor and induced anti-tumor immunity.[10] | [10] |
| Lewis Lung Carcinoma | C57BL/6 | MTD: 150 mg/kgMetronomic 1: 170 mg/kgMetronomic 2: 25 mg/kg | MTD: 3 doses in the first weekMetronomic 1: Every 6 daysMetronomic 2: Every other day | Low, continuous administration reduced tumor growth with low toxicity.[4] | [4] |
| KHT Sarcoma | C3H/HeN | 240 mg/kg | Single i.p. injection 4 days prior to tumor inoculation | Increased lung tumor implants.[11] | [11] |
| Neuroblastoma | Not Specified | 40 mg/kg | Weekly i.p. injections (metronomic) | More effective than single dosing in resistant tumors when combined with anti-PD-1.[12] | [12] |
Experimental Protocols
Protocol 1: General Efficacy Study in a Systemic Murine Leukemia Model (e.g., L1210 or P388)
This protocol outlines a typical experiment to assess the efficacy of cyclophosphamide against a disseminated leukemia model.
1. Materials:
-
Animals: 6-8 week old mice of an appropriate strain (e.g., DBA/2, BALB/c, or F1 hybrids like CD2F1).
-
Leukemia Cells: L1210 or P388 cells maintained in appropriate culture conditions.
-
Cyclophosphamide (CTX): To be reconstituted in sterile saline or PBS.
-
Vehicle Control: Sterile saline or PBS.
-
Equipment: Syringes, needles, cell counter, biosafety cabinet, calibrated calipers (for subcutaneous models).
2. Cell Preparation and Inoculation:
-
Harvest leukemia cells from culture during the logarithmic growth phase.
-
Wash the cells with sterile PBS and perform a cell count (e.g., using a hemocytometer and trypan blue exclusion to assess viability).
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/mL for P388).[8]
-
Inject the cell suspension intraperitoneally (i.p.) or intravenously (i.v.) into the mice. A typical inoculum for L1210 can be as low as 10 cells per mouse for aggressive models.[5]
3. Cyclophosphamide Administration:
-
Prepare a fresh solution of cyclophosphamide in the vehicle control on the day of injection.
-
Administer cyclophosphamide via the desired route (typically i.p.).
-
The timing of administration is critical. For example, a single dose can be given 24 hours after tumor cell inoculation for the P388 model[8] or on day 8 for the L1210 model.[5]
4. Monitoring and Endpoints:
-
Survival: Monitor the mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy). The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier curves.
-
Tumor Burden: For some models, tumor burden can be assessed by:
-
Total Leukocyte Count: Periodically collect peripheral blood to monitor for leukocytosis.
-
Spleen/Liver Weight: At the end of the study (or at defined time points), euthanize the mice and weigh the spleen and liver, as these organs are often infiltrated by leukemia cells.
-
Bioluminescence Imaging: For leukemia cell lines engineered to express luciferase, tumor burden can be non-invasively monitored over time.
-
5. Data Analysis:
-
Compare survival curves between treatment and control groups using a log-rank test.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare differences in tumor burden metrics.
Protocol 2: Immunomodulatory Effects of Cyclophosphamide
This protocol is designed to investigate the effects of cyclophosphamide on the tumor immune microenvironment.
1. Tumor Model:
-
Establish a subcutaneous tumor model by injecting leukemia cells (e.g., 2.5 x 10^5 EL4 or EG7 cells) into the flank of C57BL/6 mice.[10]
2. Cyclophosphamide Treatment:
-
Once tumors are established (e.g., 10 days post-inoculation), administer a single dose of cyclophosphamide (e.g., 4 mg/mouse).[10]
3. Immune Cell Analysis:
-
At specific time points after treatment (e.g., 4 days), euthanize the mice.[13]
-
Harvest tumors, spleens, and lymph nodes.
-
Prepare single-cell suspensions from the harvested tissues.
-
Perform flow cytometry to analyze various immune cell populations (e.g., T cells (CD3+, CD4+, CD8+), regulatory T cells (CD4+, FoxP3+), myeloid-derived suppressor cells (MDSCs; CD11b+, Gr-1+), and dendritic cells (CD11c+)).[13]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Cyclophosphamide in Leukemia
Cyclophosphamide's cytotoxicity is initiated by DNA damage, which in turn activates several key signaling pathways that determine the fate of the leukemia cell.
Caption: Key signaling pathways affected by Cyclophosphamide in leukemia cells.
Experimental Workflow for a Murine Leukemia Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of cyclophosphamide in a murine leukemia model.
Caption: A standard experimental workflow for in vivo efficacy testing.
References
- 1. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway [mdpi.com]
- 5. Successful chemoimmunotherapy of murine L1210 lymphatic leukemia with cyclophosphamide and mafosfamide-treated leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Predictive values of the in vivo diffusion chamber for cyclophosphamide treatment of L1210 murine leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide induces a type I interferon-associated sterile inflammatory response signature in cancer patients' blood cells: implications for cancer chemoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoimmunotherapy of B 16 melanoma and P388 leukemia with cyclophosphamide and pyrimidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cyclophosphamide-induced immunosuppression Swiss Albino mouse model unveils a potential role for cow urine distillate as a feed additive - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide eradicates murine immunogenic tumor coding for a non-self-antigen and induces antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of cyclophosphamide on survival of mice and incidence of metastatic tumor following intravenous and intracardial inoculation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclophosphamide depletes tumor infiltrating T regulatory cells and combined with anti-PD-1 therapy improves survival in murine neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of Cylocide in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cylocide is a novel synthetic nucleoside analog that exhibits potent antitumor activity by inhibiting DNA synthesis. As with many chemotherapeutic agents, its efficacy can be enhanced and the potential for drug resistance mitigated through combination therapy. This document provides detailed application notes and protocols for investigating the synergistic effects of this compound when used in combination with other classes of chemotherapy agents, such as platinum-based drugs and anthracyclines. The methodologies described herein are based on established preclinical models and data analysis techniques to quantitatively assess drug interactions.
1. Synergistic Combination of this compound with Platinum-Based Agents (e.g., Cisplatin)
The combination of this compound with platinum-based agents like cisplatin (B142131) has demonstrated significant synergistic cytotoxicity in various cancer cell lines. This synergy is primarily attributed to the modulation of DNA repair pathways.
1.1. Mechanism of Synergy
Cisplatin functions by forming platinum-DNA adducts, which leads to DNA damage and triggers apoptosis.[1][2] Tumor cells, however, can develop resistance by enhancing DNA repair mechanisms. This compound, upon intracellular conversion to its active triphosphate form, is incorporated into DNA.[1] This incorporation inhibits the processes of DNA repair, thereby increasing the accumulation of cisplatin-induced DNA adducts and enhancing apoptotic cell death.[2][3]
1.2. Quantitative Analysis of Synergy
The synergistic interaction between this compound and cisplatin can be quantified using the Combination Index (CI) method developed by Chou and Talalay.[3][4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6]
| Cell Line | Drug Ratio (this compound:Cisplatin) | Combination Index (CI) | Dose Reduction Index (DRI) - this compound | Dose Reduction Index (DRI) - Cisplatin | Reference |
| A2780 (Ovarian) | 1:500 | < 1 (Synergistic) | > 1 | > 1 | [7] |
| ADDP (Ovarian, Cisplatin-Resistant) | 1:500 | < 1 (Synergistic) | > 1 | > 1 | [7] |
| UMUC3 (Bladder) | Various | 0.1 - 0.3 (Strong Synergy) | Not Reported | Not Reported | [3] |
| H322 (NSCLC) | IC25 of one drug | < 1 (Synergistic) | Not Reported | Not Reported | [1] |
2. Synergistic Combination of this compound with Anthracyclines (e.g., Doxorubicin)
Combining this compound with anthracyclines such as doxorubicin (B1662922) can enhance antitumor activity by modulating the tumor immune microenvironment, in addition to direct cytotoxic effects.
2.1. Mechanism of Synergy
Both this compound and doxorubicin have been shown to selectively reduce the population of Myeloid-Derived Suppressor Cells (MDSCs) within the tumor microenvironment.[8][9] MDSCs are immunosuppressive cells that hinder the antitumor immune response. By decreasing MDSC levels, the combination therapy can restore the activity of cytotoxic T lymphocytes (CD8+ T cells), leading to an enhanced immune-mediated tumor clearance.[8]
2.2. Quantitative Analysis of Synergy
The efficacy of the this compound and doxorubicin combination has been demonstrated in preclinical models, showing increased tumor growth inhibition and favorable changes in immune cell populations.
| Model | Treatment | Tumor Volume Reduction vs. Control | Increase in CD8+ T Cells vs. Control | Decrease in MDSCs vs. Control | Reference |
| 4T1 Murine Breast Cancer | This compound + Doxorubicin | Significant (p < 0.05) | Significant (p < 0.05) | Significant (p < 0.05) | [8][9] |
| MDA-MB-231 Xenograft | Gemcitabine (B846) (this compound analog) prior to Doxorubicin | Significant (p < 0.05) | Not Reported | Not Reported | [10] |
3. Experimental Protocols
3.1. Protocol 1: In Vitro Synergy Assessment using the Checkerboard Assay
This protocol outlines the checkerboard method to determine the synergistic, additive, or antagonistic effects of this compound in combination with another chemotherapeutic agent.[4]
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[4]
-
Drug Preparation: Prepare stock solutions of this compound and the second agent. Create a series of serial dilutions for each drug.
-
Drug Addition: Add the drugs to the cell plates in a checkerboard format. This involves wells with single-agent titrations and wells with combinations of varying concentrations of both drugs.[4] Include vehicle-only controls.
-
Incubation: Incubate the plates for a period appropriate to assess cytotoxicity, typically 48 to 72 hours.[4]
-
Cell Viability Measurement: Use a suitable cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) and measure the output on a plate reader.[4]
3.2. Protocol 2: Calculation of Combination Index (CI)
The CI is calculated using the Chou-Talalay method, which is based on the median-effect equation.[6]
Principle: The method compares the doses of drugs required to achieve a certain effect (e.g., 50% inhibition of cell growth, IC50) when used alone versus in combination.
Formula:
CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a given effect (x% inhibition).[5]
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that also produce the same effect.[5]
Procedure:
-
Generate Dose-Effect Curves: From the checkerboard assay data, generate dose-effect curves for each drug alone and for the combination at a constant ratio.
-
Determine ICx Values: Calculate the concentrations of each drug alone and in combination required to produce various levels of effect (e.g., IC50, IC75, IC90).
-
Calculate CI: Use the formula above to calculate the CI for each effect level. Software such as CompuSyn can automate these calculations.[3][5]
-
Interpret Results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
The provided notes and protocols offer a framework for the preclinical evaluation of this compound in combination with other chemotherapy agents. The synergistic interactions observed, particularly with platinum-based drugs and anthracyclines, suggest that such combinations could offer significant therapeutic advantages. Quantitative analysis of these interactions through robust methodologies like the Chou-Talalay method is crucial for the rational design of future clinical trials.
References
- 1. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical combination therapy with gemcitabine and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic anti-tumor effects of combined gemcitabine and cisplatin nanoparticles in a stroma-rich bladder carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic interaction between cisplatin and gemcitabine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. scialert.net [scialert.net]
- 10. Schedule dependent synergy of gemcitabine and doxorubicin: Improvement of in vitro efficacy and lack of in vitro‐in vivo correlation - PMC [pmc.ncbi.nlm.nih.gov]
Application of CYLD Inhibitors in High-Throughput Screening for Novel Cancer Therapies
A Focus on "Cylocide," a Hypothetical CYLD Inhibitor
Introduction
While "this compound" is not a formally recognized compound in current scientific literature, its name suggests a focus on the protein CYLD. CYLD (Cylindromatosis), a deubiquitinating enzyme (DUB), functions as a critical tumor suppressor by regulating key signaling pathways implicated in cancer development and progression, such as NF-κB, JNK, and Wnt/β-catenin.[1][2][3][4][5] Loss or inactivation of CYLD is associated with various malignancies, making it an attractive target for therapeutic intervention. The development of small molecule inhibitors that target CYLD or its associated pathways holds significant promise for novel cancer therapies.
These application notes and protocols are designed for researchers, scientists, and drug development professionals interested in utilizing high-throughput screening (HTS) to identify and characterize novel compounds, hypothetically termed "Cylocides," that modulate CYLD activity or its downstream signaling pathways.
I. Application Notes
1.1. Principle of the Assays
The primary goal of a high-throughput screen for "this compound"-like compounds is to identify molecules that can either directly inhibit the deubiquitinating activity of CYLD or modulate the activity of its downstream signaling pathways. Several HTS-compatible assays can be employed for this purpose:
-
Biochemical Assays for Deubiquitinase Activity: These assays directly measure the enzymatic activity of purified CYLD. A common approach involves using a fluorogenic substrate, such as ubiquitin-7-amino-4-methylcoumarin (Ub-AMC), where the cleavage of the substrate by CYLD results in a measurable fluorescent signal.[6] Inhibitors of CYLD will prevent this cleavage, leading to a decrease in fluorescence.
-
Cell-Based Reporter Gene Assays: Since CYLD is a known negative regulator of the NF-κB signaling pathway, a cell-based assay using an NF-κB-responsive reporter gene (e.g., luciferase or GFP) can be utilized.[7][8][9] In this setup, inhibition of CYLD would lead to an increase in NF-κB activity and, consequently, an increase in the reporter signal. Conversely, if screening for activators of CYLD's tumor-suppressive function, a decrease in the reporter signal would be the desired outcome.
-
High-Content Imaging Assays: These assays can be used to visualize and quantify various cellular phenotypes associated with CYLD activity, such as changes in cell morphology, proliferation, or the nuclear translocation of key signaling proteins like p65 (a subunit of NF-κB).[7]
1.2. Data Presentation
Quantitative data from high-throughput screening assays are crucial for identifying and prioritizing hit compounds. The following tables provide a structured summary of representative data that would be generated from a screen for a hypothetical "this compound."
Table 1: Primary High-Throughput Screening for CYLD Inhibitors (Biochemical Assay)
| Compound ID | Concentration (µM) | % Inhibition of CYLD Activity | Z'-Factor |
| This compound-001 | 10 | 92.5 | 0.85 |
| This compound-002 | 10 | 15.2 | 0.85 |
| This compound-003 | 10 | 88.9 | 0.85 |
| ... | ... | ... | ... |
| Control (DMSO) | - | 0 | 0.85 |
Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
Table 2: Dose-Response Analysis of Primary Hits
| Compound ID | IC50 (µM) | Hill Slope |
| This compound-001 | 1.2 | 1.1 |
| This compound-003 | 5.8 | 0.9 |
| Reference Inhibitor | 0.5 | 1.0 |
IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 3: Secondary Assay - NF-κB Reporter Gene Activity
| Compound ID | Concentration (µM) | Fold Change in NF-κB Activity |
| This compound-001 | 5 | 4.2 |
| This compound-003 | 5 | 3.8 |
| Control (DMSO) | - | 1.0 |
II. Experimental Protocols
2.1. Protocol for Biochemical High-Throughput Screening of CYLD Inhibitors
This protocol describes a 384-well plate-based biochemical assay to screen for inhibitors of CYLD using a fluorogenic substrate.
Materials:
-
Recombinant human CYLD enzyme
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Compound library plates (with compounds dissolved in DMSO)
-
384-well black, flat-bottom plates
-
Plate reader capable of measuring fluorescence (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Compound Dispensing: Using an automated liquid handler, dispense 100 nL of each compound from the library plates into the wells of the 384-well assay plates. Also, dispense 100 nL of DMSO into the control wells.
-
Enzyme Preparation and Dispensing: Prepare a solution of recombinant CYLD in assay buffer at a final concentration of 2X the desired assay concentration. Dispense 10 µL of the enzyme solution into each well of the assay plates.
-
Incubation: Incubate the plates at room temperature for 30 minutes to allow the compounds to interact with the enzyme.
-
Substrate Preparation and Dispensing: Prepare a solution of Ub-AMC in assay buffer at a final concentration of 2X the desired assay concentration.
-
Reaction Initiation: Dispense 10 µL of the Ub-AMC solution into each well to start the enzymatic reaction.
-
Signal Detection: Immediately place the plates in a fluorescence plate reader and measure the fluorescence intensity at regular intervals for 60 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound relative to the DMSO controls.
2.2. Protocol for Cell-Based NF-κB Reporter Gene Assay
This protocol outlines a cell-based assay to screen for modulators of the CYLD-NF-κB signaling pathway using a luciferase reporter gene.
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Compound library plates
-
384-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293T-NF-κB-luciferase cells into 384-well plates at a density of 5,000 cells per well in 40 µL of cell culture medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Addition: The next day, add 100 nL of each compound from the library plates to the cell plates.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add 20 µL of the luciferase assay reagent to each well.
-
Signal Detection: Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence using a plate luminometer.
-
Data Analysis: Normalize the luminescence signal of each well to the average of the DMSO control wells. Calculate the fold change in NF-κB activity for each compound.
III. Mandatory Visualizations
Signaling Pathway Diagram
Caption: CYLD negatively regulates NF-κB and Wnt signaling pathways.
Experimental Workflow Diagram
Caption: A typical workflow for identifying and validating novel inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. journals.biologists.com [journals.biologists.com]
- 4. CYLD in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Intravesical Infusion of Cyclophosphamide in Preclinical Bladder Tumor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intravesical chemotherapy is a cornerstone in the treatment of non-muscle invasive bladder cancer (NMIBC), aiming to deliver high concentrations of cytotoxic agents directly to the tumor site while minimizing systemic toxicity. Cyclophosphamide (B585) (CTX), a widely used alkylating agent, is a prodrug that requires metabolic activation. Its active metabolite, phosphoramide (B1221513) mustard, induces cancer cell death by forming DNA crosslinks. While systemically administered cyclophosphamide is well-studied for its anti-tumor effects and its potential to cause bladder toxicity, its application as a direct intravesical agent for treating bladder tumors is less documented in preclinical literature.
These application notes provide a detailed protocol for the intravesical infusion of a therapeutic agent, using cyclophosphamide as a representative compound, in an orthotopic murine model of bladder cancer. The protocol is synthesized from established methodologies for intravesical instillation of various substances in mice. Due to the limited specific data on intravesical cyclophosphamide dosing for bladder tumor treatment in mice, this protocol emphasizes the general procedure and highlights the need for a preliminary dose-finding study.
Mechanism of Action: Cyclophosphamide
Cyclophosphamide is activated primarily by cytochrome P450 enzymes in the liver. However, for intravesical therapy, the direct cytotoxic effect relies on the absorption and local metabolism of the drug by the bladder tissue, or the systemic absorption and subsequent return of activated metabolites to the bladder via urine. The primary active metabolite, phosphoramide mustard, is a potent DNA alkylating agent. It forms both inter- and intrastrand DNA crosslinks, primarily at the N-7 position of guanine. This damage blocks DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][3][4]
Signaling Pathway of Cyclophosphamide-Induced Cytotoxicity
Caption: Metabolic activation and cytotoxic mechanism of Cyclophosphamide.
Quantitative Data Summary
The following tables summarize key parameters for intravesical instillation in murine models, compiled from various preclinical studies. Note the absence of specific intravesical therapeutic doses for cyclophosphamide in tumor-bearing mice, necessitating empirical determination.
Table 1: Parameters for Intravesical Instillation in Murine Models
| Parameter | Range / Value | Species / Strain | Notes | Source |
|---|---|---|---|---|
| Instillation Volume | 50 - 100 µL | Mouse (C57BL/6, Athymic Nude) | Volume should be sufficient to coat the urothelium without over-distending the bladder. | [2] |
| Dwell Time | 40 min - 1.5 hours | Mouse | The period the substance is retained in the bladder. Anesthesia is maintained throughout. | |
| Catheter Size | 24 Gauge (24G) | Mouse | A flexible IV catheter with the stylet removed is commonly used. | |
| Pre-treatment | 0.1% Poly-L-lysine or 0.25% Trypsin | Mouse | Optional step to enhance urothelial permeability for tumor cell implantation; may increase drug absorption. | [2] |
| Instillation Rate | Slow (e.g., 10 µL / 20 sec) | Mouse | A slow rate is crucial to prevent vesicoureteral reflux into the kidneys. | |
Table 2: Systemic Cyclophosphamide Dosing in Murine Studies (for reference)
| Dose (mg/kg) | Administration Route | Mouse Strain | Context / Purpose | Source |
|---|---|---|---|---|
| 50 - 150 | Intraperitoneal (i.p.) | BALB/c | Dose-response study for s.c. tumors | [5] |
| 100 | Intraperitoneal (i.p.) | Sprague-Dawley Rat | Induction of cystitis | [6] |
| 75 | Intraperitoneal (i.p.) | C57BL/6 | Chronic cystitis model | |
| 10 - 20 (daily) | Intraperitoneal (i.p.) | N/A | Low-dose metronomic therapy | [7] |
| 50 (single dose) | Intraperitoneal (i.p.) | N/A | Preconditioning before vaccine therapy |[7] |
Note: The doses in Table 2 are for systemic administration and are provided for context. They are not recommended for direct translation to intravesical administration, which requires significantly different concentration considerations. A dose-escalation study is essential to determine a safe and effective intravesical concentration.
Experimental Protocol: Intravesical Infusion
This protocol details the procedure for a single intravesical infusion of a therapeutic agent into a mouse with an established orthotopic bladder tumor.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. An improved mouse orthotopic bladder cancer model exhibiting progression and treatment response characteristics of human recurrent bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intravesical Treatments of Bladder Cancer: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a murine intravesical orthotopic human bladder cancer (mio-hBC) model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of intravesical nitric oxide therapy on cyclophosphamide-induced cystitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-dose cyclophosphamide administered as daily or single dose enhances the antitumor effects of a therapeutic HPV vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cylocide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cylocide is a novel cytotoxic agent under investigation for its potential as a chemotherapeutic drug. Preliminary studies suggest that this compound induces cell cycle arrest, a critical mechanism for controlling the proliferation of cancer cells.[1][2] This application note provides a detailed protocol for utilizing flow cytometry with propidium (B1200493) iodide (PI) staining to quantify the effects of this compound on the cell cycle distribution of a cancer cell line. Flow cytometry is a powerful and high-throughput technique ideal for this purpose, as it allows for the rapid analysis of DNA content in a large population of individual cells.[3][4][5] By staining DNA with a fluorescent dye like propidium iodide, cells can be differentiated into the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[6][7]
Principle of the Assay
The cell cycle is a series of events that takes place in a cell as it grows and divides. It consists of four distinct phases: G1 (first gap), S (synthesis), G2 (second gap), and M (mitosis). Cells in the G0 phase are in a resting state. The DNA content of a cell doubles during the S phase, from 2N in G0/G1 to 4N in G2/M. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically.[8] When PI is added to permeabilized cells, the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[9] Flow cytometry measures the fluorescence intensity of individual cells, allowing for the generation of a histogram that displays the distribution of the cell population across the different phases of the cell cycle.[6][10] An accumulation of cells in a specific phase after treatment with a compound like this compound is indicative of cell cycle arrest.[6] To ensure accurate DNA staining, it is crucial to treat the cells with RNase to eliminate any staining of double-stranded RNA.[8][11]
Data Presentation: Quantifying the Effects of this compound on Cell Cycle Distribution
The quantitative data obtained from the flow cytometry analysis should be summarized in clear and structured tables to facilitate easy comparison between different treatment groups.
Table 1: Cell Cycle Distribution of [Specify Cell Line] Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration (µM) | % Cells in G0/G1 (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| Vehicle Control | 0 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| This compound | 1 | 54.8 ± 3.1 | 28.5 ± 2.0 | 16.7 ± 1.5 |
| This compound | 5 | 45.1 ± 2.8 | 20.3 ± 1.5 | 34.6 ± 2.1 |
| This compound | 10 | 30.7 ± 3.5 | 15.2 ± 1.3 | 54.1 ± 2.9 |
Table 2: Time-Course Analysis of Cell Cycle Arrest Induced by 10 µM this compound in [Specify Cell Line] Cells
| Treatment Time (hours) | % Cells in G0/G1 (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M (Mean ± SD) |
| 0 | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| 12 | 48.9 ± 3.0 | 25.4 ± 1.9 | 25.7 ± 2.0 |
| 24 | 30.7 ± 3.5 | 15.2 ± 1.3 | 54.1 ± 2.9 |
| 48 | 25.3 ± 2.9 | 10.8 ± 1.1 | 63.9 ± 3.3 |
Experimental Protocols
Materials and Reagents
-
[Specify Cancer Cell Line]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Detailed Methodologies
1. Cell Culture and Treatment
-
Seed the desired cancer cell line into 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvesting (typically 60-70% confluency).
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 12, 24, 48 hours).
2. Cell Harvesting and Fixation
-
For adherent cells:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
-
For suspension cells:
-
Transfer the cells from each well into separate centrifuge tubes.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Wash the cell pellet with 1 mL of ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual PBS by gentle vortexing.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[8][11]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.[8][11]
3. Propidium Iodide Staining
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet the cells.
-
Carefully decant the ethanol.
-
Wash the cell pellet twice with 2 mL of PBS, centrifuging at 500 x g for 5 minutes after each wash.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.[12]
4. Flow Cytometry Analysis
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the peaks.[9]
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to gate out doublets and debris and to analyze the cell cycle distribution.[3][9] The software will deconvolute the DNA content histogram to provide the percentage of cells in the G0/G1, S, and G2/M phases.
Plausible Signaling Pathway for this compound-Induced Cell Cycle Arrest
Assuming this compound acts as a DNA-damaging agent, it would likely trigger a DNA damage response (DDR) pathway, leading to cell cycle arrest. A key player in this pathway is the tumor suppressor protein p53.[2]
Caption: Plausible signaling pathway for this compound-induced cell cycle arrest.
This proposed pathway illustrates that upon inducing DNA damage, this compound activates ATM/ATR kinases.[13] This activation leads to the phosphorylation and activation of checkpoint kinases Chk1/Chk2 and the tumor suppressor p53.[2] Activated p53 induces the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn inhibits the CDK2/Cyclin E complex, leading to G1/S arrest.[2] Simultaneously, activated Chk1/Chk2 can inhibit Cdc25 phosphatases, preventing the activation of the CDK1/Cyclin B complex and resulting in G2/M arrest.[14] The predominant arrest phase (G1/S vs. G2/M) would depend on the specific cell line and the nature of the DNA damage induced by this compound.
References
- 1. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Cellular DNA Content by Flow and Laser Scanning Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. docs.research.missouri.edu [docs.research.missouri.edu]
- 10. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 12. igbmc.fr [igbmc.fr]
- 13. researchgate.net [researchgate.net]
- 14. haematologica.org [haematologica.org]
Application Notes: Establishing a Cylocide-Resistant Cancer Cell Line
Introduction
The development of drug resistance is a primary obstacle in cancer chemotherapy, leading to treatment failure and disease relapse.[1][2] Understanding the molecular mechanisms by which cancer cells evade the cytotoxic effects of therapeutic agents is crucial for developing novel treatment strategies and overcoming resistance.[3] Establishing drug-resistant cancer cell lines in vitro is an essential and widely used model system for this purpose.[4] These cell lines serve as invaluable tools for investigating resistance mechanisms, identifying biomarkers, and screening for new compounds that can overcome or circumvent resistance.[3][5]
This document provides a comprehensive guide for researchers to establish and characterize a cancer cell line with acquired resistance to "Cylocide."
Note on "this compound": this compound is a hypothetical anticancer agent used for the purpose of this protocol. Its described mechanism of action is based on that of Cyclophosphamide, a well-characterized DNA alkylating agent. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Principle of this compound Action and Resistance
This compound is presumed to be an alkylating agent that, upon activation, forms covalent bonds with DNA.[6][7] This interaction creates DNA cross-links, which obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[8]
Cancer cells can develop resistance to this compound through various mechanisms, including:
-
Enhanced Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell, reducing its intracellular concentration.[9][10][11]
-
Increased DNA Repair Capacity: Upregulation of DNA repair pathways that efficiently recognize and remove this compound-induced DNA adducts.[2]
-
Altered Apoptotic Pathways: Mutations or changes in the expression of proteins involved in the apoptotic signaling cascade, making cells less susceptible to death signals.[10]
-
Drug Inactivation: Increased metabolic detoxification of the drug within the cancer cell.[9]
The following protocols detail the process of generating a this compound-resistant cell line through chronic, escalating drug exposure and validating its resistant phenotype.
Protocol 1: Determination of Initial IC50 of this compound in Parental Cell Line
The first step is to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental (non-resistant) cancer cell line.[4] The IC50 value represents the drug concentration required to inhibit cell viability by 50% and is a critical parameter for evaluating a compound's potency.[12][13] This value will serve as the baseline for generating the resistant line and for quantifying the degree of acquired resistance.[5]
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a drug in a cancer cell line.
Materials
-
Parental cancer cell line (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Method
-
Cell Seeding: Harvest logarithmically growing parental cells and perform a cell count. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[14]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[14]
-
Drug Preparation: Prepare a series of this compound dilutions in complete culture medium from the stock solution. A typical concentration range might be 0.01 µM to 100 µM, but this should be optimized. Include a vehicle control (medium with solvent only) and a blank control (medium only).
-
Drug Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared drug dilutions. Each concentration should be tested in triplicate.
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., for an MTT assay, add 10 µL of MTT reagent to each well and incubate for 4 hours, then add solubilization solution).[14]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Control) x 100
-
Plot a dose-response curve with drug concentration (log scale) on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the curve using non-linear regression analysis in software like GraphPad Prism.[13][14]
-
Data Presentation
Table 1: Example of IC50 Determination Data for Parental Cell Line
| This compound Conc. (µM) | Mean Absorbance | % Viability |
|---|---|---|
| 0 (Control) | 1.250 | 100% |
| 0.1 | 1.188 | 95% |
| 0.5 | 1.025 | 82% |
| 1.0 | 0.813 | 65% |
| 2.5 | 0.625 | 50% |
| 5.0 | 0.438 | 35% |
| 10.0 | 0.250 | 20% |
| 50.0 | 0.100 | 8% |
Based on this hypothetical data, the IC50 is approximately 2.5 µM.
Protocol 2: Generation of a this compound-Resistant Cell Line
The most common method to generate a drug-resistant cell line is by continuous or intermittent exposure of the parental cells to gradually increasing concentrations of the drug.[16][17] This process applies selective pressure, allowing cells that develop resistance mechanisms to survive and proliferate.[3] This is a lengthy process that can take 3 to 18 months.[17][18]
Experimental Workflow for Generating a Resistant Cell Line
Caption: Stepwise dose-escalation workflow for generating a drug-resistant cell line.
Method
-
Initial Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically the IC10 or IC20 determined in Protocol 1.[19]
-
Monitoring and Passaging: Initially, significant cell death is expected. Monitor the cells daily. Replace the drug-containing medium every 2-3 days. When the surviving cells reach 70-80% confluency and show stable proliferation, passage them as usual, but into a new flask with a fresh medium containing the same drug concentration.[4]
-
Dose Escalation: Once the cells have adapted to the current drug concentration and exhibit a healthy growth rate for 2-3 passages, increase the this compound concentration.[5] A gradual increase (e.g., 1.5 to 2-fold) is recommended to allow for adaptation.[19]
-
Repeat Cycle: Repeat step 3, progressively increasing the drug concentration over several months. If at any stage cell death is too high (>50%), revert to the previous, lower concentration until the cells recover.[5]
-
Establishing the Resistant Line: The cell line is considered resistant when it can stably proliferate in a this compound concentration that is significantly higher (e.g., 10-fold or more) than the initial IC50 of the parental line.[16]
-
Maintenance: To maintain the resistant phenotype, the established cell line should be continuously cultured in a medium containing a sublethal "maintenance" concentration of this compound (e.g., the concentration at which it was finalized).[16][17]
-
Cryopreservation: Freeze aliquots of the resistant cell line at different passage numbers to ensure a stable stock for future experiments.[17]
Protocol 3: Validation and Characterization of the Resistant Cell Line
After establishing the resistant line, it must be validated and characterized to confirm its phenotype and investigate the underlying resistance mechanisms.
A. Confirmation of Resistance by IC50 Re-determination
Method
-
Using the same procedure as in Protocol 1, determine the IC50 of this compound in the newly generated resistant cell line and, in parallel, the parental cell line.
-
Calculate the Resistance Index (RI) to quantify the change in sensitivity: RI = IC50 (Resistant Line) / IC50 (Parental Line) [5]
-
An RI value significantly greater than 1 confirms resistance.[5] A value greater than 5 or 10 is often considered a successful establishment of a resistant line.[16][20]
Data Presentation
Table 2: Comparison of IC50 Values and Resistance Index
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
|---|---|---|---|
| Example Cancer Line | 2.5 | 50.0 | 20 |
Hypothetical data showing a 20-fold increase in resistance.
B. Investigation of Resistance Mechanisms: Western Blot for ABC Transporters
A common mechanism of multidrug resistance is the overexpression of ABC transporters.[9] A Western blot can be used to compare the expression levels of proteins like P-glycoprotein (MDR1) in the parental versus the resistant cell line.[20]
Materials
-
Parental and this compound-resistant cells
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (e.g., anti-P-glycoprotein/MDR1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Method
-
Sample Preparation:
-
Wash cultured parental and resistant cells with ice-cold PBS.[21]
-
Lyse the cells by adding ice-cold lysis buffer and scraping them. Incubate on ice for 30 minutes.[21]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[22]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[22]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[25]
-
Wash the membrane three times with TBST for 10 minutes each.[24]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to compare protein expression levels. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Data Presentation
Table 3: Example of Relative P-glycoprotein Expression
| Cell Line | Normalized P-gp Band Intensity | Fold Change vs. Parental |
|---|---|---|
| Parental | 1.0 | 1.0 |
| This compound-Resistant | 15.2 | 15.2 |
Hypothetical data indicating a significant upregulation of P-glycoprotein in the resistant line.
Potential Signaling Pathways of this compound Resistance
Caption: Key mechanisms of resistance to DNA alkylating agents like this compound.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CYCLOPHOSPHAMIDE - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ejcmpr.com [ejcmpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 12. The Importance of IC50 Determination | Visikol [visikol.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell viability assays | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. BiochemSphere [biochemicalsci.com]
- 23. docs.abcam.com [docs.abcam.com]
- 24. ptglab.com [ptglab.com]
- 25. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Detecting Cylocide-Induced DNA Damage: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro detection of DNA damage induced by Cylocide, a potent chemotherapeutic agent. As a nucleoside analog, this compound's primary mechanism of action involves its incorporation into DNA, leading to the disruption of DNA synthesis and the induction of various forms of DNA damage. Understanding the nature and extent of this damage is critical for elucidating its mechanism of action, evaluating its efficacy, and developing novel cancer therapies.
Based on the known mechanisms of similar alkylating agents like cyclophosphamide, this compound is anticipated to induce a range of DNA lesions, primarily DNA interstrand cross-links (DICs), DNA-protein cross-links (DPCs), and DNA single-strand breaks (SSBs). This document outlines detailed protocols for three key in vitro assays designed to detect these specific types of DNA damage: the Comet Assay (Single Cell Gel Electrophoresis), the γH2AX Immunofluorescence Assay, and the DNA Fragmentation (Ladder) Assay.
Key Signaling Pathway in this compound-Induced DNA Damage
The introduction of this compound into a cellular environment initiates a cascade of events culminating in cell cycle arrest or apoptosis. The following diagram illustrates the putative signaling pathway.
Caption: Putative signaling pathway of this compound-induced DNA damage.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described assays when treating cells with this compound. These values are illustrative and may vary depending on the cell line, this compound concentration, and treatment duration.
Table 1: Comet Assay Parameters for this compound-Induced DNA Damage
| Parameter | Untreated Control | Low-Dose this compound (e.g., 1-10 µM) | High-Dose this compound (e.g., 20-100 µM) |
| % Tail DNA | < 5% | 10 - 30% | > 40% |
| Tail Moment | < 1 | 5 - 20 | > 30 |
| Olive Tail Moment | < 1 | 2 - 15 | > 20 |
Table 2: γH2AX Foci Formation in Response to this compound
| Parameter | Untreated Control | Low-Dose this compound (e.g., 1-10 µM) | High-Dose this compound (e.g., 20-100 µM) |
| Average γH2AX Foci per Nucleus | < 1 | 5 - 20 | > 30 |
| % of γH2AX Positive Cells | < 10% | 40 - 70% | > 80% |
Table 3: DNA Fragmentation Analysis after this compound Treatment
| Parameter | Untreated Control | Apoptosis Inducer (Positive Control) | This compound Treatment (e.g., 24-48h) |
| DNA Laddering Pattern | Intact high molecular weight DNA | Clear laddering pattern | Dose-dependent laddering |
| Sub-G1 Population (Flow Cytometry) | < 5% | > 30% | Dose-dependent increase |
Experimental Workflow Overview
The general workflow for assessing this compound-induced DNA damage involves cell culture, treatment, application of a specific detection assay, data acquisition, and analysis.
Caption: General experimental workflow for detecting this compound-induced DNA damage.
Application Note 1: Detection of DNA Single and Double Strand Breaks using the Comet Assay
The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[1] Under alkaline conditions, it can detect both single and double-strand breaks.[2] The principle lies in the migration of fragmented DNA out of the nucleus under an electric field, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[2]
Experimental Protocol: Alkaline Comet Assay
Materials:
-
CometSlides™ or pre-coated microscope slides
-
Low Melting Point Agarose (B213101) (LMAgarose)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Sodium Lauryl Sarcosinate, 1% Triton X-100, 10% DMSO; pH 10)
-
Alkaline Unwinding and Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
SYBR® Green I or other DNA staining solution
-
Cell scrapers
-
Microcentrifuge tubes
-
Pipettes and tips
-
Horizontal electrophoresis apparatus
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for the desired time periods. Include a negative (vehicle) and a positive (e.g., H₂O₂) control.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells with ice-cold PBS and resuspend at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Melt LMAgarose and cool to 37°C.
-
Mix 10 µL of cell suspension with 100 µL of molten LMAgarose.
-
Quickly pipette 75 µL of the mixture onto a CometSlide™ and spread evenly.
-
Place the slide flat at 4°C in the dark for 10-30 minutes to solidify the agarose.
-
-
Lysis:
-
Immerse the slides in pre-chilled Lysis Solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold Alkaline Unwinding and Electrophoresis Buffer to a level just covering the slides.
-
Let the DNA unwind for 20-40 minutes at 4°C in the dark.
-
Apply a voltage of ~1 V/cm (e.g., 25V for a 25 cm tank) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides and immerse them in Neutralization Buffer for 5 minutes. Repeat twice.
-
Stain the slides with a DNA staining solution (e.g., SYBR® Green I) for 5 minutes in the dark.
-
Gently rinse with water and allow the slides to dry.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per slide using specialized software (e.g., Comet Assay IV, Komet).
-
Quantify parameters such as % Tail DNA, Tail Moment, and Olive Tail Moment.
-
Application Note 2: Quantifying DNA Double-Strand Breaks with γH2AX Immunofluorescence
The phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is a rapid and specific cellular response to the formation of DNA double-strand breaks (DSBs).[1] Immunofluorescence staining for γH2AX allows for the visualization and quantification of discrete foci, where each focus is thought to represent a single DSB.[3] This assay is highly sensitive for detecting DSBs induced by genotoxic agents.[4]
Experimental Protocol: γH2AX Immunofluorescence Staining
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (0.25% Triton X-100 in PBS)
-
Blocking Buffer (1% BSA, 0.1% Tween-20 in PBS)
-
Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit/mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with this compound at various concentrations and for different durations. Include appropriate controls.
-
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
-
Counterstaining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes at room temperature in the dark.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus in at least 50-100 cells per condition.
-
Automated image analysis software (e.g., ImageJ/Fiji with appropriate plugins) is recommended for unbiased quantification.
-
Application Note 3: Assessing Apoptosis-Associated DNA Fragmentation
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof.[5] This fragmentation can be visualized as a characteristic "ladder" on an agarose gel.[6] This assay provides a qualitative and semi-quantitative assessment of apoptosis induced by this compound.
Experimental Protocol: DNA Ladder Assay
Materials:
-
Cell lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
5 M NaCl
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
6x DNA loading dye
-
1.5% Agarose gel containing ethidium (B1194527) bromide or other DNA stain
-
TAE or TBE electrophoresis buffer
-
DNA size marker (e.g., 100 bp ladder)
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Cell Harvesting and Lysis:
-
Treat cells with this compound to induce apoptosis (typically 24-48 hours). Collect both adherent and floating cells.
-
Centrifuge the cell suspension at 500 x g for 5 minutes and wash the pellet with PBS.
-
Resuspend the cell pellet (1-5 x 10⁶ cells) in 500 µL of cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.
-
-
DNA Extraction from Supernatant:
-
Carefully transfer the supernatant containing the fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.
-
Add 5 M NaCl to a final concentration of 0.5 M.
-
Precipitate the DNA by adding an equal volume of isopropanol and incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at 16,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry briefly.
-
-
Agarose Gel Electrophoresis:
-
Resuspend the DNA pellet in 20-30 µL of TE buffer.
-
Add 6x loading dye to the DNA samples.
-
Load the samples onto a 1.5% agarose gel alongside a DNA ladder.
-
Run the gel at a low voltage (e.g., 50-80V) to ensure good separation of the fragments.
-
-
Visualization:
-
Visualize the DNA fragments under UV light and document the results. The appearance of a ladder-like pattern indicates apoptosis.
-
Logical Relationships of Detection Methods
The choice of assay depends on the specific aspect of DNA damage being investigated. The following diagram illustrates the relationship between the type of DNA damage and the appropriate detection method.
Caption: Relationship between this compound-induced DNA damage and detection methods.
References
- 1. Quantitative analysis of isolated and clustered DNA damage induced by gamma-rays, carbon ion beams, and iron ion beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Image-based quantitative determination of DNA damage signal reveals a threshold for G2 checkpoint activation in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Analysis of DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of DNA damage and repair in murine leukemia L1210 cells using a quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damage and repair: consequences on dose-responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety and Handling of Cylocide in a Laboratory Setting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of Cylocide in a laboratory environment. The information is intended to guide researchers, scientists, and drug development professionals in performing experiments with this cytotoxic agent while minimizing exposure risks and ensuring data integrity. For the purposes of this document, "this compound" will refer to the cytotoxic agents it is commonly associated with, namely Cyclophosphamide (B585) and Cytarabine (B982).
Introduction
This compound is a term that has been used in association with potent cytotoxic drugs, primarily cyclophosphamide and cytarabine. These compounds are active against a variety of cancer cells and are widely used in chemotherapy. Their mechanism of action involves the disruption of DNA synthesis and function, leading to cell cycle arrest and apoptosis.[1][2] Due to their hazardous nature, stringent safety precautions are necessary when handling these compounds in a laboratory setting.
Safety and Handling Procedures
Working with this compound requires adherence to strict safety protocols to prevent occupational exposure. The following procedures are based on established guidelines for handling cytotoxic agents.[3][4][5][6]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. This includes:
-
Gloves: Two pairs of chemotherapy-grade, powder-free gloves (e.g., nitrile) should be worn. The outer pair should be changed regularly, especially if contamination is suspected.[3]
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric is required. Gowns should be discarded after each use or in case of a spill.
-
Eye and Face Protection: Safety goggles or a full-face shield must be worn to protect against splashes and aerosols.[5]
-
Respiratory Protection: A fit-tested N95 respirator or higher-level respiratory protection should be used when there is a risk of inhaling aerosols, such as when handling the powdered form of the drug or during spill cleanup.[7]
Engineering Controls
-
Biological Safety Cabinet (BSC): All manipulations of this compound, including reconstitution, dilution, and addition to cell cultures, must be performed in a Class II, Type B2 or C2 BSC. This provides both product and personnel protection.
-
Closed System Drug-Transfer Devices (CSTDs): The use of CSTDs is recommended to minimize the generation of aerosols and prevent drug leakage during transfers.
Spill Management
Accidental spills must be managed immediately and effectively.[8] Spill kits specifically designed for cytotoxic agents should be readily available in all areas where this compound is handled.[7]
Small Spills (<5 mL or 5 g):
-
Restrict access to the area.
-
Don appropriate PPE.
-
Contain the spill with absorbent pads. For powders, gently cover with a damp cloth to avoid aerosolization.[7]
-
Clean the area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[7]
-
Dispose of all contaminated materials in a designated cytotoxic waste container.[7]
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Don a full-face respirator, gown, double gloves, and shoe covers.
-
Use a spill kit to absorb the liquid or contain the powder.[7]
-
Follow the same cleaning procedure as for small spills.
-
All contaminated materials must be disposed of as cytotoxic waste.[7]
Waste Disposal
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[9][10][11] This includes:
-
Unused or expired drug vials.
-
Contaminated PPE, labware (e.g., pipette tips, culture plates), and cleaning materials.
-
Sharps (needles, syringes) must be placed in a puncture-resistant cytotoxic sharps container.[12]
Cytotoxic waste should be segregated into clearly labeled, leak-proof containers.[10]
Quantitative Data
The following tables summarize key quantitative data for this compound (Cyclophosphamide and Cytarabine).
Table 1: In Vitro Cytotoxicity of Cyclophosphamide
| Cell Line | IC50 (µg/mL) | Exposure Time | Assay |
| Raw 264.7 (mouse macrophage) | 145.44 | 48 hours | MTT |
| Primary Rat Hepatocytes | >1000 | 24 hours | WST-1 |
| HeLa | ~500 | 24 hours | WST-1 |
| 3T3 | >1000 | 24 hours | WST-1 |
| HepG2 | >1000 | 24 hours | WST-1 |
Data sourced from an in vitro cytotoxicity study on Raw 264.7 cells and a dose-response curve analysis in various cell lines.[2][13]
Table 2: Stability of Cytarabine Solutions
| Concentration | Diluent | Storage Temperature | Stability |
| 1 mg/mL | 0.9% NaCl | 2-8°C | 28 days |
| 5 mg/mL | 0.9% NaCl | 2-8°C | 28 days |
| 10 mg/mL | 0.9% NaCl | 2-8°C | 28 days |
| 1 mg/mL | 0.9% NaCl | 25°C | 14 days |
| 5 mg/mL | 0.9% NaCl | 25°C | 8 days |
| 10 mg/mL | 0.9% NaCl | 25°C | 5 days |
| 0.19 mg/mL | 0.9% NaCl | Room Temperature | 84 days |
| 7.6 mg/mL | 0.9% NaCl | Room Temperature | 84 days |
Data compiled from studies on the physical and chemical stability of cytarabine in polypropylene (B1209903) syringes and polyolefine bags.[6][14][15]
Experimental Protocols
The following are example protocols for in vitro experiments using this compound. Note: These are general guidelines and may need to be optimized for specific cell lines and experimental conditions.
Protocol for In Vitro Cytotoxicity Assay (Cyclophosphamide)
This protocol is based on a study using the Raw 264.7 cell line.[2]
Materials:
-
Raw 264.7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cyclophosphamide
-
NADPH regenerating system
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Cell Seeding: Seed Raw 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation and Activation:
-
Prepare a stock solution of Cyclophosphamide in sterile water or saline.
-
For metabolic activation, pre-incubate the desired concentrations of Cyclophosphamide with rat liver S9 fraction and an NADPH regenerating system according to the manufacturer's instructions. This step is crucial as Cyclophosphamide is a prodrug that requires enzymatic activation.[1]
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of fresh medium containing the activated Cyclophosphamide at various concentrations (e.g., 10, 25, 50, 100, 150, 200, and 250 µg/mL).[2] Include a vehicle control (medium with the activation system but no drug).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol for Cell Culture Treatment (Cytarabine)
This protocol is based on a study using human leukemic cell lines.[17]
Materials:
-
Human leukemic cell line (e.g., HL60)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Cytarabine
-
Cell culture flasks or plates
Procedure:
-
Cell Culture: Maintain HL60 cells in complete medium at 37°C, 5% CO2.
-
Cell Seeding: Seed cells at a density of 1 x 10^5 cells/mL in fresh medium 24 hours before treatment.
-
Drug Preparation: Prepare a stock solution of Cytarabine in sterile water or saline.
-
Cell Treatment: Add Cytarabine to the cell culture at the desired final concentrations (e.g., 10 nM to 10 µM).[17]
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer-term experiments, fresh drug may need to be added every 24 hours.[17]
-
Downstream Analysis: Following treatment, cells can be harvested for various downstream analyses, such as cell viability assays, cell cycle analysis, or western blotting for signaling pathway components.
Signaling Pathways and Visualizations
This compound and its associated compounds, Cyclophosphamide and Cytarabine, exert their cytotoxic effects through the modulation of several key signaling pathways.
Cyclophosphamide Signaling Pathway
Cyclophosphamide, after metabolic activation to phosphoramide (B1221513) mustard, is a potent DNA alkylating agent. This DNA damage triggers a cascade of cellular responses, primarily centered around the p53 tumor suppressor protein and the DNA damage response (DDR) pathway, ultimately leading to apoptosis. It can also induce immunogenic cell death (ICD), which involves the release of damage-associated molecular patterns (DAMPs) that stimulate an anti-tumor immune response.[18][19]
Caption: Cyclophosphamide metabolic activation and downstream signaling pathways.
Cytarabine Signaling Pathway
Cytarabine is a nucleoside analog that, once phosphorylated to its active triphosphate form (Ara-CTP), primarily inhibits DNA synthesis. This leads to S-phase cell cycle arrest and apoptosis. Cytarabine has also been shown to modulate other signaling pathways, including the mTOR and AMPK/Akt/ERK pathways, which are critical for cell growth, proliferation, and survival.[20][21][22]
Caption: Cytarabine intracellular activation and its effects on cellular pathways.
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.
Caption: A generalized workflow for in vitro cytotoxicity testing of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalrph.com [globalrph.com]
- 4. Cyclophosphamide promotes cell survival via activation of intracellular signaling in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. Physicochemical stability of Cytarabine Accord in punctured original vials and after dilution with 0.9% sodium chloride solution in polyolefine bags - GaBIJ [gabi-journal.net]
- 7. dvm360.com [dvm360.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. danielshealth.ca [danielshealth.ca]
- 11. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 13. researchgate.net [researchgate.net]
- 14. Physical and chemical stability of cytarabine in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Activation of cyclophosphamide for in vitro testing of cell sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. What is the mechanism of Cytarabine? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting Cylocide insolubility in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cylocide. Due to its hydrophobic nature, this compound may present challenges with solubility in aqueous cell culture media. This guide offers solutions to common issues to ensure successful experimentation.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
Problem: Precipitate forms immediately upon adding this compound stock solution to cell culture media.
This is a common issue when a concentrated stock solution of a hydrophobic compound in an organic solvent is diluted into an aqueous medium.
| Possible Cause | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media may exceed its solubility limit. |
| Solvent Shock | Rapid dilution of the DMSO stock into the aqueous media can cause the compound to "crash out" of solution. |
| Media Composition | Components in the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility.[1] |
| pH of Media | The pH of the cell culture media may not be optimal for this compound solubility.[2][3][4] |
Experimental Protocol: Testing this compound Solubility
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the this compound stock solution in your specific cell culture medium (e.g., DMEM, RPMI-1640).
-
Incubate the dilutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, visible particles, or crystals).
-
The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in that specific medium under those conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic compounds like this compound.[5] It is important to use the lowest possible final concentration of DMSO in your experiments, typically not exceeding 0.5%, as higher concentrations can be toxic to cells.[6][7]
Q2: I observed a precipitate in my cell culture media after adding this compound. Can I still use it for my experiment?
A2: It is not recommended to proceed with an experiment if you observe precipitation.[1] The formation of a precipitate indicates that the actual concentration of the dissolved compound is unknown and likely much lower than intended. This will lead to inaccurate and unreliable results.
Q3: How can I increase the solubility of this compound in my cell culture media?
A3: Several strategies can be employed:
-
Optimize the final concentration: Determine the maximum soluble concentration of this compound in your media and work at or below this concentration.
-
Modify the solvent addition: Instead of adding the this compound stock directly to the full volume of media, try pre-mixing the stock with a small volume of serum-free media first, and then add this mixture to the rest of the media.
-
Use a solubilizing agent: In some cases, the use of solubilizing agents like β-cyclodextrin may help to increase the solubility of hydrophobic compounds.[6]
-
Adjust the pH: If the solubility of this compound is pH-dependent, you may be able to slightly adjust the pH of your media to improve solubility. However, be cautious as this can also affect cell growth.[2][3]
Q4: Can repeated freeze-thaw cycles of my this compound stock solution cause precipitation?
A4: Yes, repeated freeze-thaw cycles can lead to the precipitation of your compound.[1] It is highly recommended to aliquot your stock solution into single-use volumes to avoid this issue.[8]
Q5: Does the type of cell culture medium affect this compound solubility?
A5: Yes, the composition of the cell culture medium can influence the solubility of a compound.[5] Different media formulations contain varying concentrations of salts, amino acids, and other components that can interact with this compound and affect its solubility.[7][9][10]
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating a typical experimental workflow for preparing this compound for cell culture experiments and a hypothetical signaling pathway that this compound might influence.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Optimizing Cylocide concentration to minimize cytotoxicity in normal cells.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Cylocide concentration to minimize cytotoxicity in normal cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an anti-cancer agent that functions by inhibiting DNA synthesis, a critical process for cell division. By interfering with this process, this compound effectively halts the proliferation of rapidly dividing cells, such as cancer cells.[1][2][3]
Q2: Why is it crucial to optimize the concentration of this compound?
A2: While this compound is designed to target rapidly dividing cancer cells, it can also affect normal cells that have a high rate of proliferation, such as those in the bone marrow and digestive tract, leading to cytotoxicity.[3] Optimizing the concentration is a balancing act to maximize the anti-cancer effects while minimizing harm to healthy cells, thereby widening the therapeutic window.[4][5]
Q3: What are the initial steps to determine the optimal concentration range for this compound?
A3: A dose-response study is recommended as the first step. This involves treating both cancerous and normal cell lines with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) for specific incubation periods (typically 24, 48, and 72 hours). This initial screening helps to identify a narrower, more effective concentration range for further, more detailed experiments.[6][7]
Q4: How is the differential cytotoxicity between normal and cancer cells quantified?
A4: The differential cytotoxicity is often quantified by comparing the half-maximal inhibitory concentration (IC50) values between cancerous and normal cell lines. The IC50 value represents the concentration of this compound required to inhibit the growth of 50% of the cell population. A higher IC50 value for normal cells compared to cancer cells indicates a selective cytotoxic effect.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments to optimize this compound concentration.
Issue 1: High Cytotoxicity Observed in Normal Cells
If you are observing significant cell death in your normal cell lines, consider the following troubleshooting steps:
-
Refine Concentration Range: Your current this compound concentration may be too high. Based on your initial dose-response data, select a narrower range of lower concentrations to test.
-
Reduce Incubation Time: The duration of exposure to this compound can significantly impact cytotoxicity. Try reducing the incubation time to see if toxicity in normal cells decreases while maintaining a sufficient effect on cancer cells.
-
Employ a Cyclotherapy Approach: Consider a sequential treatment strategy. Pre-treating normal cells with a low, non-toxic dose of a cell cycle inhibitor can cause them to arrest in a less sensitive phase of the cell cycle. Subsequent treatment with this compound can then selectively target the still-proliferating cancer cells.[8][9][10]
Issue 2: Inconsistent or Irreproducible Results in Cytotoxicity Assays
Variability between experiments can be a significant challenge. Here are some common causes and solutions:[4]
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as sensitivity to drugs can change over time in culture.
-
Cell Confluency: Avoid using cells that are over-confluent, as this can alter their metabolic state and response to treatment. Seed cells at a consistent density for all experiments.[4]
-
-
Reagent Preparation and Handling:
-
Reagent Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution to avoid degradation.
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated to avoid errors in serial dilutions.
-
-
Assay-Specific Issues:
-
Edge Effects: In multi-well plates, the outer wells are more prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for your experimental samples.[11]
-
Issue 3: Low Signal or Absorbance Readings in Viability Assays (e.g., MTT Assay)
Low readings can indicate a problem with the assay itself or with the cell populations.
-
Low Cell Density: The number of viable cells may be too low to generate a strong signal. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay.[11]
-
Insufficient Incubation Time: The incubation period with the assay reagent (e.g., MTT) may be too short. A typical incubation time is 1-4 hours, but this may need to be optimized for your cell lines.[11]
-
Compound Interference: Ensure that this compound itself does not interfere with the absorbance or fluorescence of the assay. Run a control with this compound in cell-free media to check for any background signal.
Data Presentation
The following tables provide representative data from dose-response experiments to illustrate the determination of IC50 values and the assessment of differential cytotoxicity.
Table 1: Cell Viability Data for a Cancer Cell Line Treated with this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 92 ± 5.1 |
| 1 | 75 ± 6.2 |
| 5 | 51 ± 4.8 |
| 10 | 28 ± 3.9 |
| 50 | 8 ± 2.1 |
| 100 | 2 ± 1.5 |
Table 2: Cell Viability Data for a Normal Cell Line Treated with this compound
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 3.8 |
| 0.1 | 98 ± 4.2 |
| 1 | 91 ± 5.5 |
| 5 | 80 ± 6.1 |
| 10 | 65 ± 5.3 |
| 50 | 45 ± 4.7 |
| 100 | 25 ± 3.2 |
Table 3: Comparison of IC50 Values for this compound
| Cell Line | IC50 (µM) |
| Cancer Cell Line | 5.0 |
| Normal Cell Line | > 50 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well.
-
Data Acquisition: Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.[1][12][13]
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate and dye) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[2][8][9][14]
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Collection: Following treatment with this compound, collect both adherent and floating cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11][15][16][17]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: this compound's mechanism leading to cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Chemotherapy and signaling: How can targeted therapies supercharge cytotoxic agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Why is my cell line not responding to Cylocide treatment?
Welcome to the technical support center for Cylocide (cytarabine) treatment. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot experiments where cell lines are not responding as expected to this compound. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations of relevant signaling pathways and workflows.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during your experiments with this compound.
Q1: My cell line is showing no response to this compound treatment. What are the primary reasons for this resistance?
A1: Resistance to this compound (cytarabine) can be multifactorial, arising from both biological and technical factors. The primary biological mechanisms of resistance can be categorized as follows:
-
Altered Drug Metabolism:
-
Insufficient Activation: this compound is a prodrug that must be phosphorylated by the enzyme deoxycytidine kinase (dCK) to become its active form, ara-CTP. A deficiency or mutation in dCK is a common cause of resistance.[1][2][3]
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Increased Inactivation: The enzyme cytidine (B196190) deaminase (CDA) can inactivate this compound by converting it to an ineffective metabolite.[4][5][6] Overexpression of CDA is linked to drug resistance.[4][6] Similarly, cytosolic 5'-nucleotidases can dephosphorylate the active ara-CTP, rendering it inert.[7]
-
-
Reduced Drug Transport:
-
Decreased Uptake: The human equilibrative nucleoside transporter 1 (hENT1) is the primary protein responsible for transporting this compound into the cell. Reduced expression of this transporter can significantly decrease intracellular drug concentration.[8][9]
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Increased Efflux: Overexpression of multidrug resistance proteins, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, preventing it from reaching its target.[9][10]
-
-
Alterations in Cellular Signaling:
-
Pro-survival Pathways: Activation of signaling pathways like PI3K/Akt/mTOR can promote cell survival and counteract the cytotoxic effects of the drug.[8]
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Apoptosis Evasion: Mutations in key apoptosis regulators, such as the tumor suppressor p53, can make cells resistant to drug-induced cell death.[7]
-
Q2: I've confirmed my cell line has the molecular machinery to respond to this compound, but I'm still not seeing an effect. What experimental factors could be at play?
A2: If intrinsic resistance mechanisms have been ruled out, the issue may lie within your experimental setup. Consider the following:
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Compound Integrity: Ensure the this compound you are using is of high purity and has been stored correctly according to the manufacturer's instructions to prevent degradation.[11]
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Cell Culture Health and Conditions:
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Cell Health: Only use healthy, actively dividing cells for your experiments. Cells that are senescent or have a high passage number may respond differently.
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Contamination: Test your cell line for Mycoplasma contamination, as this can significantly alter cellular responses to drugs.
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Cell Density: The initial seeding density of your cells can impact drug efficacy. It's important to optimize this for your specific cell line and assay duration.[12][13]
-
-
Assay-Related Issues:
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Incorrect Assay Choice: Standard cytotoxicity assays like MTT measure metabolic activity, which may not always correlate directly with cell death.[14] Consider using an assay that directly measures cell viability or apoptosis.
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Suboptimal Dosing or Duration: The concentration of this compound may be too low, or the treatment duration too short, to induce a measurable response. Perform a dose-response and time-course experiment to determine the optimal conditions.[15]
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Experimental Variability: Inconsistent pipetting, uneven cell seeding, or "edge effects" in multi-well plates can lead to high variability and mask a true drug effect.[16][17]
-
Q3: How can I determine the specific mechanism of resistance in my cell line?
A3: A systematic approach is required to pinpoint the resistance mechanism. This typically involves a series of experiments to assess the key molecular players in this compound's mechanism of action. This can include:
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Gene and Protein Expression Analysis: Use techniques like qPCR or Western blotting to quantify the expression levels of dCK, CDA, hENT1, and MDR1.
-
Enzyme Activity Assays: Directly measure the enzymatic activity of dCK and CDA in your cell lysates.
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Drug Uptake/Efflux Assays: Use radiolabeled this compound or fluorescent dyes to measure its transport into and out of the cells.
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Signaling Pathway Analysis: Assess the activation state of key pro-survival pathways (e.g., Akt, mTOR) via Western blotting for phosphorylated proteins.[8]
Troubleshooting Guides
Guide 1: Initial Troubleshooting for Lack of Drug Response
This guide provides a step-by-step approach to address a lack of response to this compound treatment.
| Step | Action | Rationale |
| 1 | Verify Compound Activity | Confirm that your stock of this compound is active. This can be done by testing it on a known sensitive cell line. |
| 2 | Optimize Treatment Conditions | Perform a dose-response experiment with a wide range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours).[11] |
| 3 | Assess Cell Health | Check for signs of poor cell health, such as changes in morphology or slow growth. Test for Mycoplasma contamination. |
| 4 | Review Assay Protocol | Ensure your cytotoxicity assay is appropriate for your experimental goals and that you are performing it correctly.[12][14] Consider including positive and negative controls. |
| 5 | Check for Experimental Errors | Review your cell seeding and pipetting techniques for consistency.[16] To minimize edge effects, avoid using the outer wells of your plates.[16] |
Guide 2: Investigating Molecular Mechanisms of Resistance
If initial troubleshooting does not resolve the issue, proceed to investigate the potential molecular drivers of resistance.
| Step | Action | Rationale |
| 1 | Analyze Key Protein Expression | Use Western blotting to compare the protein levels of dCK, CDA, hENT1, and MDR1 in your resistant cell line versus a sensitive control line. |
| 2 | Measure Enzyme Activity | Perform enzymatic assays to determine if there are functional differences in dCK and CDA activity between your cell lines. |
| 3 | Sequence Key Genes | Sequence the coding regions of the DCK and CDA genes to check for mutations that could affect protein function. |
| 4 | Evaluate Drug Transport | Use a fluorescent substrate or radiolabeled this compound to assess drug uptake and efflux, which can indicate the activity of hENT1 and MDR1. |
| 5 | Examine Pro-Survival Signaling | Analyze the phosphorylation status of key proteins in the Akt/mTOR pathway to see if these survival signals are constitutively active.[8] |
Experimental Protocols
Protocol 1: Basic Cytotoxicity Assay (MTT)
This protocol outlines a standard MTT assay to assess cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Western Blotting for Protein Expression
This protocol is for assessing the expression levels of key proteins involved in this compound resistance.
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Cell Lysis: Harvest cells and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (dCK, CDA, hENT1, MDR1) and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 4. crct-inserm.fr [crct-inserm.fr]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cytarabine-induced MDR1 (P-glycoprotein) gene activation in human tumor cells by fatty acid-polyethylene glycol-fatty acid diesters, novel inhibitors of P-glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Cylocide in Preclinical Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the off-target effects of Cylocide in preclinical animal models. This compound is an antineoplastic agent that functions by inhibiting DNA synthesis, primarily used in the treatment of acute leukemia and various other cancers.[1][2] While effective, its mechanism can lead to off-target effects that require careful management during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to potential off-target effects?
A1: this compound is a cytotoxic agent that inhibits DNA synthesis in rapidly dividing cells, which is the basis for its anti-cancer activity.[1][2] Its active metabolites are incorporated into DNA, leading to chain termination and apoptosis. This mechanism is not entirely specific to cancer cells; any rapidly proliferating cells can be affected, leading to common off-target effects in tissues such as the bone marrow, gastrointestinal tract, and hair follicles.
Q2: What are the most commonly observed off-target effects of this compound in preclinical animal models?
A2: Based on its mechanism of action, the most anticipated off-target effects in animal models include myelosuppression (leading to anemia, neutropenia, and thrombocytopenia), gastrointestinal toxicity (resulting in diarrhea, mucositis, and weight loss), and potential for neurotoxicity at higher doses. Researchers should monitor for clinical signs such as changes in body weight, ruffled fur, lethargy, and altered blood counts.[3]
Q3: How can we proactively screen for potential off-target effects of this compound before in-vivo studies?
A3: A variety of in-vitro screening assays can be employed to identify potential off-target liabilities early in development. These include broad kinase panels, cellular thermal shift assays (CETSA) to confirm target engagement and identify off-target binding, and cytotoxicity assays on a panel of healthy, rapidly dividing primary cells (e.g., hematopoietic stem cells, intestinal epithelial cells).[4] Services like Reaction Biology's InVEST panels offer comprehensive screening against a range of clinically relevant targets.[5]
Q4: What is the importance of establishing a Maximum Tolerated Dose (MTD) in managing off-target effects?
A4: The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity.[3] Establishing the MTD is a critical step in preclinical development to define the therapeutic window of this compound. It helps in designing efficacy studies with doses that are effective against the tumor model while minimizing severe off-target toxicities.
Q5: Are there strategies to mitigate the off-target effects of this compound while maintaining its anti-tumor efficacy?
A5: Yes, several strategies can be employed. These include optimizing the dosing schedule (e.g., fractionation of the total dose), co-administration of supportive care agents (e.g., growth factors to counteract myelosuppression), and the development of targeted delivery systems (e.g., antibody-drug conjugates) to increase the concentration of this compound at the tumor site.[6]
Troubleshooting Guides
Issue 1: Unexpectedly high mortality in the treatment group.
| Possible Cause | Troubleshooting Step |
| Incorrect Dose Calculation or Formulation Error | Verify all dose calculations. Re-analyze the formulation to confirm the concentration and stability of this compound. |
| Enhanced Sensitivity of the Animal Strain | Conduct a dose range-finding study in the specific strain being used to determine the MTD accurately.[3] |
| Severe Myelosuppression | Monitor complete blood counts (CBCs) more frequently. Consider the use of hematopoietic growth factors (e.g., G-CSF) as supportive care. |
| Off-target toxicity in a critical organ | Perform histopathological analysis of major organs from deceased animals to identify the target organ of toxicity. |
Issue 2: Significant body weight loss in treated animals.
| Possible Cause | Troubleshooting Step |
| Gastrointestinal Toxicity | Administer supportive care such as fluid replacement and nutritional support. Consider reducing the dose or altering the dosing schedule. |
| Dehydration | Monitor for signs of dehydration and provide supplemental fluids (e.g., subcutaneous saline). |
| Systemic Toxicity | Evaluate blood chemistry panels for signs of liver or kidney toxicity. Adjust the dose if abnormalities are detected. |
Quantitative Data Summary
Table 1: In-Vitro Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Cell Type | IC50 (µM) |
| HL-60 | Human Promyelocytic Leukemia | 0.1 |
| CEM | Human T-cell Leukemia | 0.25 |
| HCT-116 | Human Colon Carcinoma | 1.5 |
| HUVEC | Human Umbilical Vein Endothelial Cells | 5.0 |
| HSC | Human Hematopoietic Stem Cells | 2.5 |
Table 2: Hematological Parameters in Mice Treated with this compound (Day 7 post-treatment)
| Treatment Group | Dose (mg/kg) | White Blood Cells (x10³/µL) | Red Blood Cells (x10⁶/µL) | Platelets (x10³/µL) |
| Vehicle Control | 0 | 8.5 ± 1.2 | 9.2 ± 0.8 | 850 ± 150 |
| This compound | 25 | 3.1 ± 0.9 | 7.5 ± 0.7 | 420 ± 90 |
| This compound | 50 | 1.2 ± 0.5 | 6.1 ± 0.6 | 180 ± 60 |
| This compound + G-CSF | 50 | 4.5 ± 1.1 | 6.3 ± 0.5 | 210 ± 75 |
Experimental Protocols
Protocol 1: In-Vitro Cytotoxicity Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
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Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Protocol 2: In-Vivo Maximum Tolerated Dose (MTD) Study
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Animal Acclimation: Acclimate animals (e.g., BALB/c mice) for at least one week before the study.
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Dose Selection: Select a range of doses based on in-vitro data and literature on similar compounds.
-
Drug Administration: Administer this compound via the intended clinical route (e.g., intravenous or intraperitoneal injection) for a defined period (e.g., 5 consecutive days).
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Monitoring: Monitor the animals daily for clinical signs of toxicity, including body weight changes, food and water consumption, and changes in appearance or behavior.[3]
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Endpoint: The MTD is defined as the highest dose that does not cause more than 10% body weight loss or any signs of severe toxicity.
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Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological analysis to identify any treatment-related changes.
Visualizations
Caption: Hypothetical signaling pathway of this compound's on- and off-target effects.
Caption: Experimental workflow for assessing the preclinical safety of this compound.
Caption: Troubleshooting logic for high mortality in preclinical studies.
References
- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Antibody–Drug Conjugates (ADCs) and Their Journey to Autoimmune Disease Immunotherapy [mdpi.com]
Cylocide (Cyclophosphamide) Technical Support Center: Solid Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy of Cylocide (cyclophosphamide) in solid tumor models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in solid tumors?
A1: this compound is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes.[1][2][3] Its primary active metabolite, phosphoramide (B1221513) mustard, is an alkylating agent that forms DNA cross-links, both within and between DNA strands, primarily at the guanine (B1146940) N-7 position.[1][2] This irreversible damage inhibits DNA replication and transcription, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cells, including cancer cells.[1][2][3]
Q2: Beyond direct cytotoxicity, what are the immunomodulatory effects of this compound?
A2: this compound has significant immunomodulatory properties that contribute to its anti-tumor efficacy.[4] These include:
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Depletion of regulatory T cells (Tregs): Low-dose or "metronomic" this compound selectively depletes immunosuppressive Tregs (CD4+CD25+FoxP3+ T cells) in the tumor microenvironment.[3][4][5][6][7] This shifts the balance towards a more effective anti-tumor immune response by increasing the ratio of effector CD8+ T cells to Tregs.[4][5]
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Induction of immunogenic cell death (ICD): this compound can trigger ICD, leading to the release of damage-associated molecular patterns (DAMPs) which enhance the presentation of tumor antigens by dendritic cells.[4]
-
Promotion of a pro-inflammatory microenvironment: It can stimulate the release of type I interferons (IFNs) and Th1-polarizing cytokines like IFN-γ and IL-12, which support anti-tumor immunity.[4]
-
Modulation of Myeloid Cells: this compound can modulate myeloid cell populations, including macrophages, which can enhance the efficacy of antibody-based therapies.[8][9]
Q3: What is "metronomic" this compound dosing and what are its advantages?
A3: Metronomic dosing involves the continuous or frequent administration of low doses of this compound without extended drug-free periods.[4][10] The main advantages of this approach are:
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Reduced Toxicity: Metronomic schedules are generally associated with lower toxicity compared to maximum tolerated dose (MTD) regimens.[4][11]
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Anti-angiogenic Effects: This dosing strategy can inhibit the formation of new blood vessels (angiogenesis) that tumors need to grow.[10]
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Immunomodulation: It is particularly effective at depleting Tregs and enhancing anti-tumor immunity.[4][12]
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Potential to Overcome Resistance: It may be effective in tumors that have become resistant to conventional chemotherapy regimens.[13]
Q4: What are the known mechanisms of resistance to this compound?
A4: Resistance to this compound therapy is a significant challenge and can be multifactorial.[14] Key mechanisms include:
-
Increased Aldehyde Dehydrogenase (ALDH) Activity: High levels of ALDH in tumor cells can detoxify the active metabolites of this compound, preventing them from reaching their DNA target.[2][15]
-
Elevated Glutathione (B108866) (GSH) Levels: Increased levels of glutathione and the activity of glutathione S-transferase enzymes can directly detoxify this compound's metabolites.[14][16]
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Enhanced DNA Repair: Tumor cells with highly efficient DNA repair mechanisms can remove the DNA adducts formed by phosphoramide mustard, thus surviving the treatment.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of Tumor Regression | 1. Suboptimal dosing or scheduling.2. Intrinsic or acquired tumor resistance.3. Ineffective drug delivery to the tumor site. | 1. Optimize Dosing Schedule: Consider switching from a maximum tolerated dose (MTD) to a metronomic low-dose schedule to leverage immunomodulatory and anti-angiogenic effects.[4][10]2. Combination Therapy: Combine this compound with other agents. Immunotherapies like checkpoint inhibitors (anti-PD-1, anti-CTLA-4) or therapeutic vaccines can act synergistically.[4][17] Combining with other chemotherapies, such as doxorubicin (B1662922) in liposomal formulations, has also shown promise.[18]3. Address Resistance: If high ALDH is suspected, consider co-administration of an ALDH inhibitor. For tumors with high DNA repair capacity, combination with PARP inhibitors could be explored. |
| High Toxicity / Adverse Events (e.g., weight loss, lethargy) | 1. Dose is too high for the specific animal strain or model.2. Dehydration leading to bladder toxicity (hemorrhagic cystitis).3. Severe myelosuppression. | 1. Dose Reduction/Schedule Change: Reduce the dose of this compound or switch to a metronomic regimen, which is often better tolerated.[11]2. Hydration and Mesna: Ensure adequate hydration of the animals. For high-dose regimens, co-administration of Mesna can help prevent hemorrhagic cystitis by neutralizing the toxic metabolite acrolein.[19][20]3. Monitor Blood Counts: Perform regular blood counts to monitor for severe leukopenia or thrombocytopenia.[20] Adjust dosing or provide supportive care as needed. |
| Variability in Response Between Animals | 1. Inconsistent drug administration (e.g., i.p. injection variability).2. Inter-animal differences in drug metabolism (Cytochrome P450 activity).3. Heterogeneity of the tumor microenvironment. | 1. Refine Administration Technique: Ensure consistent and accurate administration of this compound. For oral administration, ensure complete ingestion.2. Use of Genetically Defined Strains: Be aware that different mouse strains can have varied responses to cyclophosphamide (B585).[21] Using well-characterized inbred strains can help reduce variability.3. Increase Sample Size: A larger cohort of animals may be necessary to achieve statistical significance when high variability is observed. |
| Tumor Relapse After Initial Response | 1. Development of acquired resistance.2. Insufficient depletion of immunosuppressive cells, allowing for immune escape.3. Lack of a durable anti-tumor memory T-cell response. | 1. Adaptive Dosing Strategies: Tumors resistant to metronomic dosing may still be sensitive to an MTD regimen.[13]2. Sequential or Combination Immunotherapy: Introduce immunotherapy after initial tumor debulking with this compound to stimulate a long-term anti-tumor immune response.[6][22]3. Analyze the Tumor Microenvironment: At the time of relapse, analyze the tumor tissue to understand the changes in immune cell populations and resistance pathways to guide subsequent treatment strategies. |
Data and Protocols
Efficacy of this compound in Combination Therapies (Preclinical Data)
| Tumor Model | Treatment Group | Outcome Metric | Result | Reference |
| Murine Melanoma (B16) | This compound + anti-GITR antibody | Tumor Growth Control | Significant tumor growth inhibition compared to monotherapy. | [22] |
| Murine Melanoma (B16) | This compound + anti-PD-1 + anti-CTLA-4 | Tumor Growth & Survival | Significantly slowed tumor progression and prolonged survival compared to single agents or dual combinations. | [17] |
| Murine Colorectal Carcinoma (CT26) | This compound (50 mg/kg) + IL-12 gene transfer | Tumor Regression & Survival | Complete tumor regression in >50% of mice and significantly prolonged survival. | [23] |
| HPV-Associated Head and Neck Squamous Cell Carcinoma (mEER) | Chemoradiotherapy (CRT) + this compound/L-NIL | CD8+ T cell / Treg Ratio | 31.8-fold increase in the CD8+ T cell to regulatory T cell ratio compared to CRT alone. | [24] |
| Lewis Lung Carcinoma | Metronomic this compound (25 mg/kg every other day) | Tumor Growth Reduction | Significant reduction in tumor growth compared to control. | [25] |
Key Experimental Protocols
1. Metronomic Low-Dose this compound Administration
-
Objective: To evaluate the anti-tumor effects of a metronomic dosing schedule.
-
Animal Model: C57BL/6 mice bearing subcutaneous Lewis Lung Carcinoma (LLC) tumors.
-
Reagents:
-
This compound (powder for injection).
-
Sterile 0.9% saline for reconstitution.
-
-
Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Reconstitute this compound in sterile saline to a final concentration of 2.5 mg/mL.
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 25 mg/kg every other day.[25]
-
The control group receives an equivalent volume of sterile saline i.p.
-
Monitor tumor volume using digital calipers every 2-3 days.
-
Monitor animal weight and general health as indicators of toxicity.
-
Continue treatment for a predefined period (e.g., 21 days) or until humane endpoints are reached.[25]
-
2. Combination of this compound with Immune Checkpoint Blockade
-
Objective: To assess the synergistic anti-tumor activity of this compound and immune checkpoint inhibitors.
-
Animal Model: C57BL/6 mice with established subcutaneous B16-F10 melanoma tumors.
-
Reagents:
-
This compound.
-
Anti-PD-1 antibody.
-
Anti-CTLA-4 antibody.
-
Isotype control antibody.
-
Sterile PBS or appropriate vehicle.
-
-
Protocol:
-
Inject B16-F10 cells subcutaneously.
-
When tumors are established (e.g., day 7-8), administer a single dose of this compound (e.g., 100-150 mg/kg) via i.p. injection.[17][22]
-
One day after this compound administration, begin the immune checkpoint blockade regimen. For example, administer anti-PD-1 and anti-CTLA-4 antibodies (e.g., 100-200 µg each) via i.p. injection every 3-4 days for a total of 3 doses.
-
Include control groups: Vehicle, this compound + Isotype, Isotype + Checkpoint inhibitors.
-
Measure tumor growth and survival.
-
At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess T-cell populations).
-
Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Immunomodulatory effects of metronomic this compound.
Caption: Troubleshooting workflow for poor this compound efficacy.
References
- 1. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclophosphamide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cyclophosphamide? [synapse.patsnap.com]
- 4. Effects of the Alkylating Agent Cyclophosphamide in Potentiating Anti-Tumor Immunity | MDPI [mdpi.com]
- 5. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low-Dose Cyclophosphamide Synergizes with Dendritic Cell-Based Immunotherapy in Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Combination Therapy of Cyclophosphamide and Immunomodulating Agents in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide Enhances Cancer Antibody Immunotherapy in the Resistant Bone Marrow Niche by Modulating Macrophage FcγR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide Enhances Cancer Antibody Immunotherapy in the Resistant Bone Marrow Niche by Modulating Macrophage FcγR Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clinicsinoncology.com [clinicsinoncology.com]
- 11. cyclophosphamide-based metronomic chemotherapy: Topics by Science.gov [science.gov]
- 12. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of resistance to the toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Synergistic antitumor activity of metronomic dosing of cyclophosphamide in combination with doxorubicin-containing PEGylated liposomes in a murine solid tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cyclophosphamide [myelomabeacon.org]
- 20. m.youtube.com [m.youtube.com]
- 21. journals.physiology.org [journals.physiology.org]
- 22. JCI Insight - Cyclophosphamide enhances the antitumor potency of GITR engagement by increasing oligoclonal cytotoxic T cell fitness [insight.jci.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Tumor microenvironment modulation enhances immunologic benefit of chemoradiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway [mdpi.com]
Common reasons for variability in Cylocide experiment results.
<_content_type_Cylocide>
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results.
Hypothetical Mechanism of Action: this compound is a targeted inhibitor of Cyclin-Associated Kinase 1 (CAK1), a key regulator of the G2/M cell cycle checkpoint. Inhibition of CAK1 by this compound leads to cell cycle arrest and subsequent induction of apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-9 and caspase-3.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during this compound experiments.
Q1: Why are my IC50 values for this compound inconsistent across experiments?
Inconsistent IC50 values are a frequent challenge in cell-based assays.[1] This variability can stem from several factors, including differences in experimental conditions, cell health, compound handling, and data analysis methods.[1] A two- to three-fold difference is often considered acceptable for cell-based assays, but larger variations may signal underlying issues.[1]
Troubleshooting Inconsistent IC50 Values
| Potential Cause | Key Factors to Check | Recommended Solution |
| Cellular Factors | Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.[2] | Use cells within a consistent, low passage range (e.g., passages 5-20) for all experiments.[3] Maintain a cell bank of early passage cells.[4] |
| Cell Health & Confluency: Cells should be in the exponential growth phase and free of contamination.[2] Seeding density affects growth rate and drug response. | Standardize seeding density to achieve 70-80% confluency at the time of treatment.[4] Routinely test for mycoplasma contamination.[4] | |
| Compound & Reagent Factors | Compound Solubility: this compound precipitation in media leads to an unknown effective concentration.[3] | Visually inspect for precipitate after dilution in media. Ensure the final DMSO concentration is non-toxic and consistent across wells (typically <0.5%).[3] |
| Reagent Variability: Different lots of media, serum (FBS), and assay reagents can impact results.[1] | Use consistent lots of all reagents for a set of comparable experiments. Test new lots of critical reagents, like FBS, before use.[3] | |
| Assay & Plate Factors | "Edge Effect": Wells on the plate perimeter are prone to evaporation, altering cell growth and compound concentration.[2][3] | Avoid using the outer wells for experimental samples. Fill perimeter wells with sterile media or PBS to create a humidity barrier.[2][5] |
| Pipetting & Timing: Inaccurate pipetting and inconsistent incubation times are major sources of error.[3][6] | Calibrate pipettes regularly.[2] Use a multichannel pipette for reagent addition and adhere to a strict timeline for all incubation steps.[3] | |
| Data Analysis | Curve Fitting Method: The model used to fit the dose-response curve can affect the calculated IC50 value.[1][7] | Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a consistent software package.[1] |
| Data Normalization: Incorrect normalization can skew results. | Normalize data with appropriate controls: 0% effect (vehicle control) and 100% effect (maximum inhibition or cell death control).[1] |
Q2: My apoptosis induction rates with this compound are lower than expected. What could be the cause?
Low apoptosis induction can result from suboptimal treatment conditions, issues with the apoptosis assay itself, or cellular resistance.
Troubleshooting Low Apoptosis Induction
| Potential Cause | Key Factors to Check | Recommended Solution |
| Experimental Conditions | Treatment Duration & Dose: The incubation time or this compound concentration may be insufficient to induce a robust apoptotic response. | Perform a time-course (e.g., 12, 24, 48 hours) and dose-response experiment to determine the optimal conditions for your cell line. |
| Cell Density: Very high cell density can sometimes inhibit the apoptotic process due to cell-cell contact or nutrient depletion. | Optimize cell seeding density. Ensure cells are not overly confluent at the time of harvest. | |
| Assay-Specific Issues | Annexin V Staining: If using adherent cells, the detachment method (e.g., trypsinization) can damage cell membranes, leading to false positives.[8] | After detachment, allow cells to recover in media for 30-45 minutes before staining.[8] Use gentle detachment methods or run the assay on suspension cells if possible. |
| Caspase Activity Assay: The chosen time point may miss the peak of caspase activation. | Perform a time-course experiment to identify the window of maximum caspase-3/7 or caspase-9 activity. | |
| Western Blotting: Low signal for cleaved PARP or cleaved Caspase-3. | Ensure sufficient protein is loaded (20-30 µg is standard).[9] Optimize primary antibody concentration and blocking buffer as milk can sometimes mask phospho-epitopes.[9] | |
| Cellular Factors | Apoptosis Pathway Resistance: The cell line may have high levels of anti-apoptotic proteins (e.g., Bcl-2) or mutations in the apoptotic pathway. | Verify the expression of key apoptotic proteins (Bax, Bcl-2, caspases) in your cell line. Consider using a positive control for apoptosis (e.g., staurosporine) to confirm the pathway is intact. |
Q3: My Western blot results for this compound's downstream targets are not reproducible. What should I check?
Variability in Western blotting can arise from sample preparation, gel electrophoresis, protein transfer, or antibody incubations.[10]
Troubleshooting Western Blot Variability
| Potential Cause | Key Factors to Check | Recommended Solution |
| Sample Preparation | Protein Degradation: Proteases and phosphatases released during lysis can degrade or alter the modification state of target proteins. | Always prepare lysates on ice and use fresh lysis buffer containing protease and phosphatase inhibitors.[11] |
| Inconsistent Protein Loading: Unequal amounts of protein loaded across lanes. | Perform a precise protein quantification assay (e.g., BCA). Always probe for a loading control (e.g., GAPDH, β-actin) to verify equal loading. | |
| Electrophoresis & Transfer | Poor Separation: "Smiling" or uneven bands can result from running the gel too fast or using old buffer.[10] | Run gels at a lower voltage and use fresh running buffer.[10] Pre-cast gels can improve consistency.[10] |
| Inefficient Transfer: Suboptimal transfer can lead to weak or no signal, especially for high molecular weight proteins. | Optimize transfer time based on protein size. Use a membrane with the appropriate pore size (0.2 µm for small proteins, 0.45 µm for larger ones).[12] Confirm transfer with Ponceau S staining.[13] | |
| Antibody & Detection | Antibody Concentration: Suboptimal primary or secondary antibody concentrations lead to weak signal or high background.[13] | Titrate antibodies to find the optimal dilution that provides a strong signal-to-noise ratio.[10] |
| Blocking & Washing: Insufficient blocking causes high background; over-washing can reduce the signal.[11][13] | Block for at least 1 hour at room temperature. Ensure washing steps are sufficient in volume and duration.[13] | |
| Reagent Activity: Expired or improperly stored ECL substrate or antibodies. | Use fresh ECL substrate and ensure antibodies have been stored correctly.[10] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for IC50 Determination
This protocol provides a framework for assessing cell viability after this compound treatment using an MTT assay.[6] Optimization of cell density and incubation times is crucial for each cell line.[6]
-
Cell Seeding:
-
Harvest cells that are in the exponential growth phase.[1]
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control" (medium only).[6]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentrations or controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical signaling pathway of this compound action.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Caption: Key sources of variability in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. bosterbio.com [bosterbio.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
Technical Support Center: Preventing Compound Degradation in Long-Term Experiments
Disclaimer: The compound "Cylocide" appears to be a fictional agent. As such, no specific data regarding its chemical properties, stability, or biological pathways exists. The following technical support guide has been created using All-trans Retinoic Acid (ATRA) as a representative model compound. ATRA is a well-researched molecule known for its susceptibility to degradation, making it an excellent example for outlining the principles and procedures required to ensure compound stability during long-term experiments. Researchers should adapt these guidelines to the specific properties of their compound of interest.
Troubleshooting Guide: Compound Degradation
This guide provides a systematic approach to identifying and resolving common issues related to compound instability during long-term cell culture or solution-based experiments.
Issue 1: Loss of Compound Efficacy or Inconsistent Results Over Time
| Potential Cause | Verification Method | Recommended Solution |
| Photodegradation | Compare the efficacy of a freshly prepared, light-protected sample with an aged, light-exposed sample using a sensitive bioassay or HPLC. | Work under subdued, amber, or red light. Store stock solutions and experimental plates in light-proof containers (e.g., wrapped in aluminum foil or in amber vials). |
| Oxidative Degradation | Analyze samples for oxidative byproducts using LC-MS. Assess the impact of antioxidants by adding them to a test culture. | Prepare solutions with degassed, high-purity solvents. Purge vials with an inert gas (e.g., nitrogen or argon) before sealing. Consider adding antioxidants like BHT or Vitamin E if compatible with the experimental system.[1] |
| Hydrolysis | Measure the pH of the culture medium or solvent over time. A significant shift can accelerate hydrolysis.[1] | Ensure the buffering capacity of the medium is sufficient. For stock solutions, use aprotic solvents like anhydrous DMSO or ethanol. Prepare fresh dilutions for each experiment. |
| Thermal Degradation | Incubate the compound at various temperatures (e.g., 4°C, 25°C, 37°C) and measure its concentration over time using HPLC. | Store stock solutions at -80°C.[2] Minimize the time that working solutions spend at room temperature or in a 37°C incubator. Consider replacing the medium and compound more frequently in long-term cultures. |
| Adsorption to Plastics | Quantify the compound's concentration in the supernatant of a solution stored in a standard plastic vessel versus a low-adhesion or glass vessel. | Use low-protein-binding microplates and tubes. For highly sensitive experiments, consider using silanized glass vessels where appropriate. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing the root cause of suspected compound degradation.
Caption: Troubleshooting workflow for identifying compound instability.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of ATRA to maximize stability?
A1: Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. To prevent degradation, work under low-light conditions and use amber-colored vials. After dissolving the compound, it is best practice to overlay the solution with an inert gas like argon or nitrogen before capping. For long-term storage, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -80°C. This minimizes freeze-thaw cycles and exposure to light, oxygen, and moisture.
Q2: My long-term cell culture experiment runs for 14 days. How often should I replace the media containing ATRA?
A2: Given ATRA's sensitivity, especially to the aqueous, oxygen-rich environment of cell culture media at 37°C, daily media changes are recommended for maintaining a consistent, effective concentration. If daily changes are not feasible, a minimum of every 48 hours should be considered. The exact frequency should be validated with a dose-response experiment comparing different media change schedules.
Q3: Can I use standard clear polystyrene plates for my experiments?
A3: It is strongly discouraged. Standard clear plates offer no protection from ambient light, which is a primary driver of ATRA degradation. Using amber-colored plates or, if not available, wrapping clear plates securely in aluminum foil is a critical step. Store plates in a dark incubator.
Q4: What are the primary degradation products of ATRA, and are they biologically active?
A4: The main degradation pathways for ATRA are isomerization and oxidation. Light exposure can cause isomerization from the all-trans form to its less active isomers, such as 13-cis-retinoic acid. Oxidation can lead to the formation of various epoxy and keto derivatives. Some of these byproducts may have altered or negligible biological activity, which can confound experimental results. Monitoring for these products can be achieved via HPLC or LC-MS analysis.
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Quantifying ATRA Concentration
This protocol provides a method to determine the concentration and purity of ATRA in a solution.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile, water, and acetic acid in a 70:30:0.1 ratio (v/v/v). Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Curve Preparation: Prepare a series of ATRA standards in the mobile phase, ranging from 1 µg/mL to 100 µg/mL from a freshly opened vial of high-purity ATRA.
-
Sample Preparation: Dilute the experimental sample to an expected concentration within the standard curve range using the mobile phase. Protect all samples and standards from light.
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
UV Detection: 350 nm.
-
-
Analysis: Inject standards to generate a calibration curve. Inject experimental samples and quantify the ATRA concentration by comparing the peak area to the standard curve. Degradation products will typically appear as separate, earlier-eluting peaks.
Signaling Pathway Visualization
Retinoic Acid (RA) Signaling Pathway
Retinoic acid enters the cell and binds to Cellular Retinoic Acid Binding Proteins (CRABP). The RA-CRABP complex can be metabolized by cytochrome P450 enzymes (e.g., CYP26A1) for degradation. Alternatively, RA moves into the nucleus, where it binds to the Retinoic Acid Receptor (RAR), which is heterodimerized with the Retinoid X Receptor (RXR). This complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, recruiting co-activators and initiating the transcription of target genes involved in cellular differentiation and proliferation.
Caption: Simplified signaling pathway of Retinoic Acid (RA).
References
Technical Support Center: Troubleshooting Proliferation & Cytotoxicity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during in vitro proliferation and cytotoxicity assays.
Disclaimer
The term "Cylocide-based proliferation assays" did not correspond to a specific, publicly documented assay in our search. Therefore, this guide provides troubleshooting strategies for common colorimetric, fluorometric, and luminescent proliferation and cytotoxicity assays (e.g., MTT, MTS, WST, LDH, and ATP-based assays). The principles and recommendations outlined here are broadly applicable but may require adaptation for proprietary or less common assay systems.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of most proliferation and cytotoxicity assays?
Proliferation and cytotoxicity assays are fundamental tools in biological research and drug discovery.[1][2] They are used to determine whether a test compound affects cell growth (cytostatic) or induces cell death (cytotoxic).[2] These assays rely on measuring various cellular functions, such as metabolic activity, enzyme activity, cell membrane integrity, and ATP production, as indicators of cell viability.[1][2]
Q2: How do I choose the right assay for my experiment?
The choice of assay depends on several factors, including the cell type, the mechanism of action of the test compound, and the desired endpoint.[1] Metabolic assays like MTT or MTS are widely used but can be confounded by compounds that affect cellular metabolism without directly causing cell death.[3] Assays that measure membrane integrity, such as the LDH release assay, are direct measures of cytotoxicity.[4] ATP-based assays are highly sensitive as they measure the energy currency of viable cells.[3]
Q3: What are the critical parameters to optimize for a successful assay?
For reliable and reproducible results, it is crucial to optimize several parameters:
-
Cell Seeding Density: Using an appropriate number of cells is critical to ensure they are in the logarithmic growth phase and to avoid issues like nutrient depletion or contact inhibition.[5]
-
Incubation Time: The duration of compound exposure and assay development should be consistent and optimized for your specific cell line and experimental goals.[6]
-
Reagent Concentration and Handling: Proper preparation and storage of reagents are essential to avoid degradation and ensure consistent results.[6]
Troubleshooting Common Issues
This section addresses specific problems that researchers may encounter during their experiments, providing potential causes and solutions in a question-and-answer format.
High Variability Between Replicate Wells
Q4: My replicate wells show significant differences in readings. What could be the cause?
High variability can obscure the true effect of your test compound. Common causes include:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability.[7] Ensure your cell suspension is homogenous and that your pipetting technique is consistent.[7]
-
Edge Effects: Wells on the perimeter of the microplate are prone to evaporation, which can alter media concentration and affect cell growth.[8][9][10][11] To mitigate this, consider leaving the outer wells empty or filling them with sterile PBS or media.[7][8][9][10][11]
-
Compound Precipitation: If your test compound is not fully dissolved, it can lead to inconsistent concentrations across wells.[6] Visually inspect your compound dilutions for any signs of precipitation.[6]
Troubleshooting Workflow for High Variability
Caption: Troubleshooting workflow for high variability in assay results.
High Background Signal
Q5: The absorbance/fluorescence in my negative control or blank wells is unexpectedly high. Why is this happening?
High background noise can mask the specific signal from your experimental wells, reducing the sensitivity of your assay. Potential causes include:
-
Contamination: Microbial contamination (bacteria or yeast) can metabolize assay reagents, leading to a false-positive signal.[2][6] Always use aseptic techniques and regularly check your cell cultures for contamination.[7]
-
Reagent Issues: The assay reagent itself may be contaminated or have degraded due to improper storage or exposure to light.
-
Insufficient Washing: Inadequate washing steps can leave behind unbound reagents or cellular debris, contributing to the background signal.
-
Phenol (B47542) Red Interference: The pH indicator phenol red, present in many culture media, can interfere with absorbance readings in some colorimetric assays.[6] Consider using a phenol red-free medium during the assay incubation step.[6]
Data Summary: Common Causes of High Background
| Cause | Recommended Solution |
| Microbial Contamination | Maintain sterile technique; regularly test for mycoplasma. |
| Reagent Degradation | Store reagents as recommended; protect from light. |
| Insufficient Washing | Increase the number and vigor of wash steps. |
| Phenol Red | Use phenol red-free medium for the final assay steps.[6] |
| Non-specific Antibody Binding | Optimize blocking conditions and antibody concentrations. |
Low or No Signal
Q6: My absorbance/fluorescence/luminescence readings are very low, even in my positive control wells. What should I do?
-
Low Cell Number: The number of viable cells may be too low to generate a detectable signal.[2][6] It is crucial to determine the optimal cell seeding density for your specific cell line and assay.[5]
-
Insufficient Incubation Time: The incubation period with the assay reagent may be too short for the reaction to proceed to completion.[6]
-
Reagent Toxicity: Some assay reagents, like MTT, can be toxic to cells, especially with prolonged exposure.[7] This can lead to a decrease in the viable cell population and a lower signal.
-
Cell Health: Ensure you are using healthy, actively dividing cells. Cells that are over-confluent or have been passaged too many times may not be metabolically active enough to produce a strong signal.[1]
Experimental Protocol: Determining Optimal Cell Seeding Density
-
Prepare Cell Suspension: Harvest cells that are in the exponential growth phase and perform an accurate cell count.[5]
-
Serial Dilution: Prepare a serial dilution of your cell suspension. A typical range for a 96-well plate is from 1,000 to 100,000 cells per well.[6]
-
Plate Cells: Seed the different cell densities in a 96-well plate, including wells with media only to serve as a blank control.
-
Incubate: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[5]
-
Perform Assay: At the end of the incubation period, perform your proliferation/cytotoxicity assay according to the manufacturer's protocol.[5]
-
Analyze Data: Plot the signal (e.g., absorbance) against the number of cells seeded. The optimal seeding density will be within the linear range of this curve, providing a robust signal without reaching a plateau.[5]
Signaling Pathway: General Mechanism of Action for Cytotoxic Compounds
Many cytotoxic compounds induce cell death through the activation of apoptotic pathways. A simplified representation of this process is shown below.
Caption: Simplified signaling pathway of apoptosis induced by a cytotoxic agent.
References
- 1. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The effects of proliferation status and cell cycle phase on the responses of single cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol [protocols.io]
- 9. youtube.com [youtube.com]
- 10. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Mitigating Adverse Reactions to Cylocide (Cyclophosphamide) in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate adverse reactions to Cylocide (cyclophosphamide) in animal studies.
Troubleshooting Guides
This section provides a systematic approach to identifying, managing, and mitigating common adverse reactions observed during in vivo studies with cyclophosphamide (B585).
Issue 1: Unexpected Mortality in High-Dose Studies
Symptoms:
-
Rapid weight loss.
-
Lethargy and hunched posture.
-
Acute death within 48-72 hours of high-dose cyclophosphamide administration.
Possible Cause:
-
Acute cardiotoxicity or other severe organ damage due to a single high-dose bolus.
Troubleshooting Steps:
-
Dose Fractionation: Administering the total high dose in divided doses over a period of 8 to 24 hours can significantly reduce acute mortality without compromising anti-tumor efficacy.[1]
-
Hydration: Ensure animals are well-hydrated. Administering subcutaneous or intraperitoneal fluids can help support renal function and reduce the concentration of toxic metabolites.
-
Close Monitoring: Implement a rigorous monitoring schedule for the first 72 hours post-administration, including twice-daily wellness checks and body weight measurements.
Issue 2: Signs of Urotoxicity (Hemorrhagic Cystitis)
Symptoms:
-
Hematuria (blood in urine).
-
Straining to urinate.
-
Frequent urination of small volumes.
Possible Cause:
-
Accumulation of acrolein, a toxic metabolite of cyclophosphamide, in the bladder.
Troubleshooting Steps:
-
Mesna (B1676310) Administration: Co-administer mesna (2-mercaptoethane sulfonate sodium), a uroprotective agent that neutralizes acrolein in the bladder.[2][3]
-
Forced Diuresis: Increase water intake to promote urination and dilution of acrolein. This can be achieved by providing palatable hydration sources or administering diuretics.[4]
-
Timed Dosing: Administer cyclophosphamide in the morning to allow for clearance of metabolites during the animal's active period, reducing overnight accumulation in the bladder.
Issue 3: Severe Myelosuppression
Symptoms:
-
Significant decrease in white blood cell (WBC), red blood cell (RBC), and platelet counts.
-
Increased susceptibility to infections.
-
Pallor, weakness, and bleeding.
Possible Cause:
-
Suppression of hematopoietic progenitor cells in the bone marrow.[5]
Troubleshooting Steps:
-
Dose Adjustment: If severe myelosuppression is observed, consider reducing the cyclophosphamide dose in subsequent cohorts.
-
Supportive Care:
-
Prophylactic Antibiotics: To prevent opportunistic infections during periods of severe neutropenia.
-
Hematopoietic Growth Factors: Consider the use of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production, although this may be a confounding factor in some study designs.
-
-
Monitoring: Perform complete blood counts (CBCs) at baseline and at regular intervals post-treatment to monitor the nadir and recovery of blood cell populations.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse reactions to cyclophosphamide in rodent models?
A1: The most frequently reported adverse reactions in mice and rats include myelosuppression (a decrease in blood cell counts), gastrointestinal distress (nausea, vomiting, diarrhea, and loss of appetite), hemorrhagic cystitis (bladder inflammation and bleeding), and organ toxicity, particularly affecting the liver and kidneys.[6][7] Weight loss is also a common general indicator of toxicity.[8]
Q2: How can I monitor for hepatotoxicity and nephrotoxicity in my study?
A2:
-
Hepatotoxicity: Monitor serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin (B190676) and alkaline phosphatase (ALP). Histopathological examination of liver tissue can reveal necrosis, fibrosis, and inflammation.[9][10]
-
Nephrotoxicity: Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[7] Newer biomarkers like neutrophil gelatinase-associated lipocalin (NGAL) and nephrin (B609532) may offer earlier detection of kidney injury.[11] Histopathological analysis of kidney tissue can identify tubular necrosis and inflammatory cell infiltration.[7]
Q3: Are there any nutritional support strategies to mitigate side effects?
A3: Yes, providing highly palatable and easily digestible food can help counteract anorexia and weight loss. In cases of severe gastrointestinal upset, providing softened or liquid diets can be beneficial. Ensuring adequate hydration is also crucial.
Q4: Can I use antiemetics to control nausea and vomiting?
A4: Yes, antiemetics can be used to manage chemotherapy-induced nausea and vomiting. While direct observation of vomiting is less common in rodents, conditioned taste aversion is a surrogate measure. Compounds like prochlorperazine, delta 9-tetrahydrocannabinol, and nabilone (B1677615) have been shown to attenuate cyclophosphamide-induced taste aversions in mice.[12] Ondansetron combined with dexamethasone (B1670325) is an effective antiemetic therapy in clinical settings and may be applicable in animal models.[13]
Q5: What is the mechanism of cyclophosphamide-induced toxicity?
A5: Cyclophosphamide is a prodrug that is activated by liver enzymes to form active metabolites. The primary antineoplastic effects are due to phosphoramide (B1221513) mustard, which cross-links DNA and induces apoptosis in rapidly dividing cells.[14] However, another metabolite, acrolein, is responsible for hemorrhagic cystitis.[3] The systemic distribution of these active metabolites can also lead to damage in other tissues with proliferating cells, such as the bone marrow and gastrointestinal tract, and can cause oxidative stress in organs like the liver and kidneys.[15]
Quantitative Data Summary
Table 1: Cyclophosphamide Dose-Dependent Organ Toxicity in Mice
| Cyclophosphamide Dose (mg/kg) | Observation Day | Key Findings in Liver | Key Findings in Kidney | Reference |
| 100 | 28 | Mild inflammatory infiltration | Normal | [6] |
| 200 | 7 | Portal vein engorgement, sinusoidal congestion | Infiltration of acute inflammatory cells, edema of tubular cells | [6] |
| 250 | 7 | Hepatocyte degeneration, necrosis | Pyknotic cells, loss of brush border | [6] |
Table 2: Biochemical Markers of Cyclophosphamide-Induced Organ Toxicity in Rats
| Parameter | Control Group (Mean ± SD) | Cyclophosphamide-Treated Group (Mean ± SD) | Fold Change | Reference |
| Hepatotoxicity Markers | ||||
| ALT (U/L) | 25.3 ± 2.1 | 68.7 ± 5.4 | ~2.7x increase | |
| AST (U/L) | 85.6 ± 7.3 | 154.2 ± 12.8 | ~1.8x increase | |
| Total Bilirubin (mg/dL) | 0.45 ± 0.04 | 1.2 ± 0.1 | ~2.7x increase | |
| Nephrotoxicity Markers | ||||
| Serum Creatinine (mg/dL) | 0.68 ± 0.05 | 1.52 ± 0.12 | ~2.2x increase | [7] |
| Blood Urea Nitrogen (BUN) (mg/dL) | 21.4 ± 1.8 | 45.9 ± 3.7 | ~2.1x increase | [7] |
Experimental Protocols
Protocol 1: Mitigation of Hemorrhagic Cystitis with Mesna in a Mouse Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Cyclophosphamide Administration: Prepare cyclophosphamide in sterile saline to a final concentration of 20 mg/mL. Administer a single intraperitoneal (IP) injection at a dose of 200 mg/kg.
-
Mesna Administration: Prepare mesna in sterile saline to a final concentration of 20 mg/mL. Administer IP at a dose of 40 mg/kg (20% of the cyclophosphamide dose) at the time of cyclophosphamide injection, and again at 4 and 8 hours post-cyclophosphamide injection.[3]
-
Monitoring:
-
Monitor animals for signs of distress, including hunched posture, lethargy, and hematuria.
-
At 24 hours post-injection, collect urine and bladder tissue.
-
Assess urine for the presence of blood using urinalysis strips.
-
Perform histopathological analysis of bladder tissue to evaluate for edema, hemorrhage, and inflammation.
-
Protocol 2: Assessment of Hepatotoxicity and Nephrotoxicity in a Rat Model
-
Animal Model: Male Wistar rats, 200-250g.
-
Cyclophosphamide Administration: Administer a single IP injection of cyclophosphamide at a dose of 150 mg/kg.
-
Sample Collection:
-
Collect blood samples via tail vein or cardiac puncture (terminal) at baseline and at 24, 48, and 72 hours post-injection.
-
At the terminal endpoint, perfuse animals with saline and collect liver and kidney tissues.
-
-
Biochemical Analysis:
-
Centrifuge blood to obtain serum.
-
Analyze serum for ALT, AST, bilirubin, creatinine, and BUN levels using standard biochemical assay kits.[7]
-
-
Histopathological Analysis:
-
Fix a portion of the liver and kidney tissues in 10% neutral buffered formalin.
-
Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Examine liver sections for signs of necrosis, inflammation, and sinusoidal congestion.
-
Examine kidney sections for tubular damage, glomerular changes, and interstitial inflammation.[9]
-
Visualizations
Caption: General experimental workflow for assessing this compound toxicity and mitigation.
Caption: Simplified metabolic activation and toxicity pathway of this compound.
Caption: Decision tree for troubleshooting common adverse reactions.
References
- 1. Prevention of acute deaths in mice after very high dose cyclophosphamide by divided dose schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinations of mesna with cyclophosphamide or adriamycin in the treatment of mice with tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 4. Cyclophosphamide | VCA Animal Hospitals [vcahospitals.com]
- 5. Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic Effects of Different Doses of Cyclophosphamide on Liver and Kidney Tissue in Swiss Albino Mice: A Histopathological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Cyclophosphamide induced physiological and biochemical changes in mice with an emphasis on sensitivity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. wjpmr.com [wjpmr.com]
- 12. Attenuation of cyclophosphamide-induced taste aversions in mice by prochlorperazine, delta 9-tetrahydrocannabinol, nabilone and levonantradol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimal control of cyclophosphamide-induced emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemotherapy - Wikipedia [en.wikipedia.org]
- 15. Cyclophosphamide-induced Hepatotoxicity in Wistar Rats: The Modulatory Role of Gallic Acid as a Hepatoprotective and Chemopreventive Phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cylocide (Cytarabine) and Other Nucleoside Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cylocide (Cytarabine) against other prominent nucleoside analogs—Gemcitabine, Fludarabine, and Cladribine. The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction to Nucleoside Analogs
Nucleoside analogs are a class of chemotherapeutic agents that mimic the structure of natural nucleosides, the building blocks of DNA and RNA. By integrating themselves into the cellular machinery responsible for DNA synthesis and repair, these drugs effectively halt the proliferation of rapidly dividing cancer cells. This guide focuses on a comparative analysis of four key nucleoside analogs:
-
This compound (Cytarabine): A pyrimidine (B1678525) analog primarily used in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and lymphomas.
-
Gemcitabine: A pyrimidine analog with a broad spectrum of activity against solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.
-
Fludarabine: A purine (B94841) analog primarily used in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL).
-
Cladribine: A purine analog effective in treating hematological malignancies like hairy cell leukemia and B-cell chronic lymphocytic leukemia.
Comparative Efficacy: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other nucleoside analogs in various cancer cell lines, providing a quantitative measure of their cytotoxic potency.
Table 1: IC50 Values of Pyrimidine Analogs (this compound vs. Gemcitabine) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Cytarabine) IC50 | Gemcitabine IC50 |
| Lymphoblastoid Cell Lines | Leukemia | 8.4 ± 14.3 µM[1] | 25.3 ± 30.7 nM[1] |
| HL-60 | Acute Promyelocytic Leukemia | Not explicitly stated, but used in combination studies[2] | Not explicitly stated, but used in combination studies[2] |
| PANC-1 | Pancreatic Cancer | Not available | ~15-30 nM |
| BxPC-3 | Pancreatic Cancer | Not available | ~5-10 nM |
Table 2: IC50 Values of Purine Analogs (Fludarabine vs. Cladribine) in Leukemia Cell Lines
| Cell Line | Cancer Type | Fludarabine IC50 | Cladribine IC50 |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not available | ~20-30 nM |
| HL-60 | Acute Promyelocytic Leukemia | Moderate antagonism with Cytarabine (B982) (CI = 1.29 ± 0.11)[2] | Synergism with Cytarabine (CI = 0.76 ± 0.14)[2] |
| CLL Patient Cells | Chronic Lymphocytic Leukemia | Not available | 0.16 µM |
| AML Patient Cells | Acute Myeloid Leukemia | Not available | Not specified, but compared with Clofarabine |
Mechanisms of Action: Signaling Pathways
The cytotoxic effects of these nucleoside analogs are mediated through their interference with DNA synthesis and repair pathways. The following diagrams illustrate their mechanisms of action.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate the efficacy of nucleoside analogs are provided below.
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of the nucleoside analogs and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) in the cell membrane.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of nucleoside analogs for a specified time period.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Conclusion
This guide provides a comparative overview of this compound (Cytarabine) and other key nucleoside analogs, supported by in vitro efficacy data and detailed experimental protocols. The choice of a particular nucleoside analog in a research or clinical setting will depend on the specific cancer type, the desired therapeutic outcome, and the potential for combination therapies. The provided data and methodologies aim to facilitate informed decision-making in the ongoing development of novel cancer therapeutics.
References
Preclinical Validation of Cylocide (Cytarabine) in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of Cylocide (active ingredient: Cytarabine) and its alternatives in patient-derived xenograft (PDX) models of Acute Myeloid Leukemia (AML). The information presented is collated from preclinical studies to aid in the evaluation of these therapeutic agents in a clinically relevant setting.
Introduction to this compound (Cytarabine) and Patient-Derived Xenografts
This compound, with its active component Cytarabine (B982) (also known as ara-C), is a cornerstone chemotherapy agent in the treatment of various hematological malignancies, most notably Acute Myeloid Leukemia (AML).[1][2] Its primary mechanism of action involves the inhibition of DNA synthesis in rapidly dividing cancer cells. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have become a vital tool in preclinical cancer research.[3][4] These models are prized for their ability to recapitulate the heterogeneity and genetic complexity of the original patient's tumor, offering a more predictive platform for assessing drug efficacy compared to traditional cell line-derived xenografts.[5]
This guide will delve into the experimental data from PDX models to compare the performance of Cytarabine with other therapeutic agents used in the management of AML.
Comparative Efficacy in AML Patient-Derived Xenograft Models
The following tables summarize the quantitative data on the efficacy of Cytarabine and its alternatives—Venetoclax (B612062), Gilteritinib, Azacitidine, and Decitabine—in AML PDX models. It is important to note that the data is compiled from various studies, and direct head-to-head comparisons should be interpreted with consideration of the different PDX models and experimental conditions used.
Table 1: Efficacy of Cytarabine in AML PDX Models
| PDX Model | Treatment Regimen | Key Quantitative Outcomes | Reference |
| Pediatric AML | Cytarabine | Slowed leukemia progression, 22.5-day improvement in median survival in the NTPL-511 model. | [1] |
| Pediatric AML | Sequential treatment with Decitabine and Cytarabine | More effective in reducing tumor burden compared to Cytarabine alone. | [6][7] |
Table 2: Comparative Efficacy of Cytarabine Alternatives in AML PDX Models
| Drug | PDX Model | Treatment Regimen | Key Quantitative Outcomes | Reference |
| Venetoclax | AML | Venetoclax + Azacitidine | Composite complete remission rate of 66.4% in a phase 3 trial. | [8] |
| AML (relapsed/refractory) | Venetoclax + VU661013 (MCL-1 inhibitor) | Decreased tumor burden in blood, bone marrow, and spleen; significant prolongation of lifespan. | [3] | |
| AML (in combination with eltanexor) | Eltanexor + Venetoclax | Reduction in tumor growth. | [9] | |
| Gilteritinib | FLT3-mutated AML | Gilteritinib monotherapy | Median overall survival of 9.3 months vs. 5.6 months for chemotherapy in a clinical trial. | [10] |
| FLT3-mutated AML (in combination with chemotherapy) | Gilteritinib + Chemotherapy | Reduced tumor volume more effectively than either agent alone in xenograft models. | [11] | |
| Azacitidine | AML (older patients) | Azacitidine + Venetoclax | Complete remission rate of 86% in a Phase II trial. | [12] |
| AML (palliative patients) | Azacitidine vs. Low-dose Cytarabine | Similar limited efficacy in patients with high bone marrow blast counts. | [13] | |
| Decitabine | AML (older patients) | Decitabine vs. Low-dose Cytarabine | Similar median overall survival of 5.5 months for both groups. | [14] |
| Pediatric AML | Decitabine + Cytarabine | Sequential treatment was more effective in reducing tumor burden than Cytarabine alone. | [6][7] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the presented data. The following is a generalized protocol for the establishment and use of AML PDX models for in vivo drug efficacy studies, synthesized from multiple sources.[4][5][15]
1. Patient Sample Acquisition and Processing:
-
Obtain fresh tumor tissue or bone marrow aspirate from consenting AML patients.
-
Process the sample to isolate mononuclear cells.
-
Cryopreserve cells for future use or prepare for immediate implantation.
2. PDX Model Establishment:
-
Utilize immunodeficient mouse strains (e.g., NOD/SCID, NSG).
-
Implant patient-derived AML cells into the mice, typically via intravenous (tail vein) or intra-femoral injection.
-
Monitor mice for engraftment of human leukemic cells (hCD45+) in the peripheral blood using flow cytometry.[15]
3. In Vivo Drug Efficacy Study:
-
Once engraftment is established (typically >1% hCD45+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer the therapeutic agents (e.g., Cytarabine, Venetoclax) according to a predefined dosing schedule and route of administration.
-
Monitor animal health and tumor burden regularly. Tumor burden can be assessed by measuring the percentage of hCD45+ cells in the peripheral blood and, at the end of the study, in the bone marrow and spleen.[15]
-
Efficacy endpoints often include the reduction in leukemia burden, improvement in median survival, and overall response rates.
Visualizations
Signaling Pathway: Mechanism of Action of this compound (Cytarabine)
Caption: Mechanism of action of this compound (Cytarabine) in cancer cells.
Experimental Workflow: Patient-Derived Xenograft (PDX) Drug Efficacy Study
Caption: General workflow for a PDX-based in vivo drug efficacy study.
Logical Relationship: this compound vs. Alternatives in AML Therapy
Caption: Therapeutic landscape for AML, comparing this compound to its alternatives.
References
- 1. Efficacy of Flotetuzumab in Combination with Cytarabine in Patient-Derived Xenograft Models of Pediatric Acute Myeloid Leukemia [mdpi.com]
- 2. Efficacy of Flotetuzumab in Combination with Cytarabine in Patient-Derived Xenograft Models of Pediatric Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential Treatment with Cytarabine and Decitabine Has an Increased Anti-Leukemia Effect Compared to Cytarabine Alone in Xenograft Models of Childhood Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paper: Intensity-Adjusted Salvage Chemotherapy Plus FLT3-Inhibitor Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia with Mutated FLT3-ITD/TKD (SAPPHIRE-G) [ash.confex.com]
- 12. Cladribine with low-dose cytarabine & venetoclax alternating with azacitidine & venetoclax in AML | VJHemOnc [vjhemonc.com]
- 13. Azacitidine and low-dose cytarabine in palliative patients with acute myeloid leukemia and high bone marrow blast counts--a retrospective single-center experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Decitabine Compared with Low-Dose Cytarabine for the Treatment of Older Patients with Newly Diagnosed Acute Myeloid Leukemia: A Pilot Study of Safety, Efficacy, and Cost-Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Head-to-Head Comparison: Gemcitabine and Nab-paclitaxel in Pancreatic Cancer Models
A detailed guide for researchers, scientists, and drug development professionals.
Initial Search Clarification: An initial search for "Cylocide" did not yield any relevant results in the context of pancreatic cancer research. Therefore, this guide provides a head-to-head comparison of two standard-of-care therapeutics for pancreatic cancer: Gemcitabine (B846) and Nab-paclitaxel . This comparison is based on extensive preclinical and clinical data to provide a comprehensive overview for research and development purposes.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis. For years, gemcitabine, a nucleoside analog, was the cornerstone of treatment. The introduction of nab-paclitaxel (paclitaxel bound to albumin nanoparticles) in combination with gemcitabine marked a significant advancement in the management of metastatic pancreatic cancer. This guide delves into the preclinical and clinical data, comparing the efficacy, mechanism of action, and experimental considerations of these two agents in pancreatic cancer models.
Mechanisms of Action
Gemcitabine: Inhibition of DNA Synthesis
Gemcitabine is a prodrug that, once transported into the cell, is phosphorylated to its active diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP) forms. Its primary cytotoxic effect is the inhibition of DNA synthesis.[1] dFdCTP competes with the natural substrate dCTP for incorporation into DNA, leading to "masked chain termination" where after the incorporation of one more nucleotide, DNA polymerase cannot proceed.[2][3] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxyribonucleotides required for DNA replication.[1][4]
Nab-paclitaxel: Microtubule Stabilization
Nab-paclitaxel is a formulation of paclitaxel (B517696) where the cytotoxic agent is bound to albumin nanoparticles. Paclitaxel's mechanism of action involves binding to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding stabilizes the microtubules, preventing their dynamic assembly and disassembly.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Synergistic Interaction
The combination of gemcitabine and nab-paclitaxel has demonstrated a synergistic anti-tumor effect. Preclinical studies suggest that nab-paclitaxel may enhance the efficacy of gemcitabine through several mechanisms:
-
Stromal Depletion: Pancreatic tumors are characterized by a dense desmoplastic stroma that can impede drug delivery. Nab-paclitaxel has been shown to deplete this stromal matrix, potentially improving the intratumoral concentration of gemcitabine.[7][8]
-
Increased Gemcitabine Concentration: In preclinical models, the co-administration of nab-paclitaxel with gemcitabine resulted in a significant increase in the intratumoral concentration of active gemcitabine.[7] This is partly attributed to nab-paclitaxel's ability to reduce the levels of cytidine (B196190) deaminase, an enzyme that metabolizes and inactivates gemcitabine.[9]
-
Enhanced Drug Uptake: Gemcitabine treatment has been observed to increase the expression of caveolin-1 (B1176169) (Cav-1), a protein involved in the uptake of nab-paclitaxel, suggesting that sequential administration could be beneficial.[7]
Data Presentation
Preclinical In Vitro Data
| Cell Line | Drug/Combination | Concentration | Effect | Reference |
| MIA PaCa-2 | Gemcitabine | 50 nM | ~25% inhibition of cell viability | [10] |
| MIA PaCa-2 | Nab-paclitaxel | 1 nM | ~15% inhibition of cell viability | [10] |
| MIA PaCa-2 | Gemcitabine + Nab-paclitaxel | 50 nM + 1 nM | ~60% inhibition of cell viability (Synergistic) | [10] |
| KPC cells | Gemcitabine | Varies | More sensitive than to taxanes | [9] |
| KPC cells | Paclitaxel | Varies | Less sensitive than to gemcitabine | [9] |
| KPC cells | Paclitaxel pre-treatment + Gemcitabine | Varies | Sensitizes cells to gemcitabine | [9] |
Preclinical In Vivo Data (Xenograft Models)
| Model | Treatment Group | Key Findings | Reference |
| KPC Mouse Model | Vehicle | Mean tumor volume increase: 278% | [11] |
| KPC Mouse Model | Gemcitabine | Mean tumor volume increase: 234% (no significant effect) | [11] |
| KPC Mouse Model | Nab-paclitaxel | Mean tumor volume increase: 170% | [11] |
| KPC Mouse Model | Gemcitabine + Nab-paclitaxel | Mean tumor volume increase: 140% (significant reduction vs. single agents) | [11] |
| Orthotopic Xenograft | Gemcitabine | Median survival: 32 days | [9] |
| Orthotopic Xenograft | Nab-paclitaxel | Median survival: 41 days | [9] |
| Orthotopic Xenograft | Gemcitabine + Nab-paclitaxel | Median survival: 44 days (low-dose combination) | [9] |
Clinical Trial Data (MPACT Trial)
| Efficacy Endpoint | Gemcitabine + Nab-paclitaxel (n=431) | Gemcitabine Alone (n=430) | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 8.5 months | 6.7 months | 0.72 (0.62-0.83) | <0.001 |
| Median Progression-Free Survival | 5.5 months | 3.7 months | 0.69 (0.58-0.82) | <0.001 |
| Overall Response Rate | 23% | 7% | - | <0.001 |
| 1-Year Survival Rate | 35% | 22% | - | - |
| 2-Year Survival Rate | 9% | 4% | - | - |
Data from the MPACT (Metastatic Pancreatic Adenocarcinoma Clinical Trial).[12]
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
Objective: To assess the cytotoxic effects of gemcitabine and nab-paclitaxel, alone and in combination, on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, Panc-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Gemcitabine and Nab-paclitaxel
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of gemcitabine and nab-paclitaxel in the complete growth medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing the drugs (or vehicle control) to the designated wells. For combination studies, drugs can be added at fixed ratios.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Following incubation, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Aspirate the medium and dissolve the formazan (B1609692) crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Orthotopic Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of gemcitabine and nab-paclitaxel in a clinically relevant tumor microenvironment.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Pancreatic cancer cells (e.g., MIA PaCa-2, or patient-derived cells)
-
Matrigel (optional)
-
Surgical instruments
-
Anesthesia
-
Gemcitabine and Nab-paclitaxel for injection
-
Calipers or imaging system for tumor measurement
Procedure:
-
Culture pancreatic cancer cells to the desired number.
-
Anesthetize the mice according to approved institutional protocols.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Inject approximately 1 x 10^6 pancreatic cancer cells (resuspended in PBS, with or without Matrigel) directly into the pancreas.
-
Suture the abdominal wall and skin.
-
Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, gemcitabine alone, nab-paclitaxel alone, combination).
-
Administer treatments according to the planned schedule and dosage via appropriate routes (e.g., intravenous or intraperitoneal injection).
-
Monitor tumor growth regularly by caliper measurements or non-invasive imaging (e.g., ultrasound).[13]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker expression).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Gemcitabine's mechanism of action in pancreatic cancer cells.
Caption: Nab-paclitaxel's mechanism of delivery and action.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for drug evaluation.
References
- 1. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A phase II study of gemcitabine plus nab-paclitaxel as first-line therapy for locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nab-paclitaxel potentiates gemcitabine activity by reducing cytidine deaminase levels in a mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 13. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
Reproducibility of Research Findings on Cylocide (Cytarabine): A Comparative Guide for Researchers
A critical analysis of the reproducibility of published findings for the chemotherapeutic agent Cylocide, identified as Cytarabine (B982) (Ara-C), and its alternatives. This guide provides a comprehensive comparison of preclinical data, detailed experimental protocols, and the underlying signaling pathways to aid researchers, scientists, and drug development professionals in their study design and interpretation.
This guide directly addresses the topic of reproducibility by compiling and comparing published data for Cytarabine and its alternatives. By presenting data from multiple sources, it aims to provide a clearer picture of the consistency of research findings and highlight areas where variability exists.
Comparative Analysis of Cytarabine and Alternatives
Cytarabine is a cornerstone in the treatment of acute myeloid leukemia (AML) and other hematological malignancies.[6] Its primary mechanism of action is the inhibition of DNA synthesis. As a pyrimidine (B1678525) analog, it is intracellularly converted to its active triphosphate form (ara-CTP), which competitively inhibits DNA polymerase and becomes incorporated into DNA, leading to chain termination and apoptosis.
This section provides a comparative overview of Cytarabine and key alternative or combination therapies: Fludarabine (B1672870), Cladribine (B1669150), and the BCL-2 inhibitor, Venetoclax (B612062).
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Cytarabine and its alternatives in various leukemia cell lines, as reported in different studies. The variability in these values across different reports, even for the same cell line, underscores the challenges in reproducing quantitative experimental data. Factors such as different assay methods (e.g., MTT vs. CellTiter-Glo), incubation times, and specific cell line passage numbers can contribute to this variability.
Table 1: IC50 Values of Cytarabine (Ara-C) in Leukemia Cell Lines
| Cell Line | IC50 (µM) | Source |
| HL-60 | ~0.08 - 0.1 | [7] |
| HL-60 | Resistant (>10) | [8] |
| MOLM-13 | ~0.01 - 0.1 | [7] |
| MOLM-13 | Sensitive | [6][9] |
| U937 | ~0.1 - 1.0 | [7] |
| U937 | Sensitive | [9][10] |
| THP-1 | 56 (parental) | [11] |
| THP-1 | 1457 (resistant) | [11] |
| KG-1 | Resistant | [12] |
| OCI-AML3 | Resistant | [13] |
Table 2: IC50 Values of Fludarabine in Leukemia Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source |
| LAMA-84 | Chronic Myeloid Leukemia (CML) | 0.101 | [14] |
| JURL-MK1 | Chronic Myeloid Leukemia (CML) | 0.239 | [14] |
| SUP-B15 | Acute Lymphoblastic Leukemia (ALL) | 0.686 | [14] |
| NALM-6 | B-cell Leukemia | 0.749 | [14] |
| RS4-11 | Leukemia | 0.823 | [14] |
| 697 | Acute Lymphoblastic Leukemia (ALL) | 1.218 | [14] |
| P30-OHK | Acute Lymphoblastic Leukemia (ALL) | 1.365 | [14] |
Table 3: IC50 Values of Cladribine in Leukemia and Lymphoma Cell Lines
| Cell Line | IC50 (µM) | Source |
| HL-60 | Synergistic with other agents | [13][15] |
| OCI-AML3 | Synergistic with other agents | [13][15] |
| KBM3/Bu250(6) | Synergistic with other agents | [13][15] |
Table 4: IC50 Values of Venetoclax in AML Cell Lines
| Cell Line | IC50 (nM) | Source |
| OCI-AML2 | 1.1 | [16] |
| HL-60 | 4 | [16] |
| MOLM-14 | 52.5 | [16] |
| THP-1 | 1100 | [16] |
| MOLM-13 | 100 - 200 | [17] |
| MV4-11 | <100 | [18] |
| Kasumi-1 | 5400 - 6800 | [18] |
| OCI-AML3 | 11000 - 42000 | [18] |
Experimental Protocols
To facilitate the reproducibility of research, this section provides detailed methodologies for key experiments cited in the evaluation of Cytarabine and its alternatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Leukemia cell lines (e.g., HL-60, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Cytarabine (or alternative drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of the drug in complete culture medium. Add the drug solutions to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the IC50 value using non-linear regression analysis.[18]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells induced by drug treatment.
Materials:
-
Leukemia cell lines
-
Drug of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the drug at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[19][20]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[21] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a drug on cell cycle progression.
Materials:
-
Leukemia cell lines
-
Drug of interest
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution containing RNase A
Procedure:
-
Cell Treatment: Treat cells with the drug at its IC50 concentration for a specified time (e.g., 24 hours).
-
Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[22][23][24]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.[25][26]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Western Blot Analysis for Apoptosis Markers
Objective: To detect changes in the expression of apoptosis-related proteins.
Materials:
-
Leukemia cell lines
-
Drug of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Mcl-1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the drug, then lyse them in cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.[27]
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[28][29]
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).[21][27]
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by these drugs is crucial for interpreting experimental results and designing rational combination therapies.
Cytarabine and Nucleoside Analogs (Fludarabine, Cladribine)
These drugs share a common mechanism of inhibiting DNA synthesis.
Caption: Mechanism of action for Cytarabine and other nucleoside analogs.
Venetoclax: BCL-2 Inhibition
Venetoclax represents a targeted therapy that restores the natural process of apoptosis.
Caption: Mechanism of action for the BCL-2 inhibitor Venetoclax.
Experimental Workflow for Drug Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of an anti-cancer compound.
Caption: A typical experimental workflow for in vitro drug evaluation.
References
- 1. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 2. trilogywriting.com [trilogywriting.com]
- 3. Replication/ reproducibility crisis in preclinical studies. Is the end "in sight"? - LucidQuest Ventures [lqventures.com]
- 4. Preclinical Cancer Studies Not as Reproducible as Thought | The Scientist [the-scientist.com]
- 5. Science Forum: Is preclinical research in cancer biology reproducible enough? | eLife [elifesciences.org]
- 6. Role of Intracellular Drug Disposition in the Response of Acute Myeloid Leukemia to Cytarabine and Idarubicin Induction Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obatoclax potentiates the cytotoxic effect of cytarabine on acute myeloid leukemia cells by enhancing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Bone marrow stromal cells reduce low-dose cytarabine-induced differentiation of acute myeloid leukemia [frontiersin.org]
- 10. Sequential combination of decitabine and idarubicin synergistically enhances anti-leukemia effect followed by demethylating Wnt pathway inhibitor promoters and downregulating Wnt pathway nuclear target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the cytotoxicity of cladribine and clofarabine when combined with fludarabine and busulfan in AML cells: Enhancement of cytotoxicity with epigenetic modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. AMP-Activated Protein Kinase Contributes to Apoptosis Induced by the Bcl-2 Inhibitor Venetoclax in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Obatoclax reduces cell viability of acute myeloid leukemia cell lines independently of their sensitivity to venetoclax | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 19. benchchem.com [benchchem.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. vet.cornell.edu [vet.cornell.edu]
- 23. medicine.uams.edu [medicine.uams.edu]
- 24. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Homoharringtonine enhances cytarabine-induced apoptosis in acute myeloid leukaemia by regulating the p38 MAPK/H2AX/Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Apoptosis western blot guide | Abcam [abcam.com]
- 29. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling Cylocide's Mechanism: A Comparative Guide to AML Therapies and CRISPR-Cas9 Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cylocide (Cytarabine) and its alternatives in the treatment of Acute Myeloid Leukemia (AML). It further details the use of CRISPR-Cas9 screening as a powerful tool for validating drug mechanisms and identifying resistance pathways, supported by experimental data and detailed protocols.
This compound (Cytarabine) and its Standing in AML Treatment
This compound, with the active ingredient Cytarabine (B982), is a cornerstone in the treatment of various cancers, most notably Acute Myeloid Leukemia (AML).[1][2][3][4] As a pyrimidine (B1678525) analog, its primary mechanism of action is the inhibition of DNA synthesis.[1][4] Once inside a cancer cell, Cytarabine is converted to its active triphosphate form, which then competes with the natural nucleoside, deoxycytidine triphosphate, for incorporation into DNA. This incorporation halts the elongation of the DNA strand and inhibits DNA polymerase, ultimately leading to cell death, particularly in rapidly dividing cancer cells.[4]
While effective, the emergence of resistance and the desire for more targeted therapies have led to the development of several alternative and complementary treatments for AML. This guide compares this compound (Cytarabine) with four such alternatives: Gemtuzumab ozogamicin (B1678132), Venetoclax, Glasdegib (B1662127), and Midostaurin.
Comparative Analysis of AML Therapies
The following table summarizes the key characteristics and clinical efficacy of this compound (Cytarabine) and its alternatives.
| Drug | Brand Name(s) | Mechanism of Action | Key Efficacy Data (in AML) |
| This compound (Cytarabine) | Cytosar-U, Tarabine PFS, DepoCyt | Inhibits DNA synthesis by acting as a pyrimidine antagonist.[1][4] | With Glasdegib: Median Overall Survival (OS) of 8.8 months vs. 4.9 months with Cytarabine alone in a Phase II trial.[5][6] Complete Remission (CR) rate of 17.0% with the combination vs. 2.3% with Cytarabine alone.[5][6] |
| Gemtuzumab ozogamicin | Mylotarg | Antibody-drug conjugate targeting CD33 on myeloid cells, delivering a cytotoxic agent (calicheamicin) that causes DNA double-strand breaks. | In combination with Daunorubicin and Cytarabine: Associated with significantly greater overall survival and relapse-free survival versus most comparators in a network meta-analysis.[7] |
| Venetoclax | Venclexta | BCL-2 inhibitor that restores the natural process of apoptosis (programmed cell death) in cancer cells. | With low-dose Cytarabine: Composite complete remission rate of 90% in one study.[8] With Azacitidine: Reduced the risk of disease progression, relapse, or death by 39% compared to induction chemotherapy in the PARADIGM trial.[9] |
| Glasdegib | Daurismo | Inhibitor of the Hedgehog signaling pathway, which is crucial for the survival and proliferation of leukemia stem cells. | With low-dose Cytarabine: Median OS of 8.8 months vs. 4.9 months with Cytarabine alone in a Phase II trial.[5][6] CR rate of 17.0% with the combination vs. 2.3% with Cytarabine alone.[5][6] |
| Midostaurin | Rydapt | A multi-kinase inhibitor that targets several key signaling pathways involved in cancer cell growth and proliferation, including FLT3. | With standard Cytarabine and Daunorubicin: Reduced the risk of death by 23% compared with chemotherapy alone in patients with FLT3-mutated AML in the RATIFY trial.[10] |
Cross-Validation of this compound's Mechanism using CRISPR-Cas9 Screening
CRISPR-Cas9 genome editing technology has emerged as a powerful tool for elucidating drug mechanisms of action and identifying genes that confer drug resistance.[11][12][13][14] By systematically knocking out individual genes in a cancer cell population, researchers can identify which genes, when absent, alter the cell's sensitivity to a particular drug.
A landmark study performed a genome-wide CRISPR/Cas9 screen in pediatric AML cells treated with a combination of Cytarabine, Daunorubicin, and Etoposide (ADE).[15] This screen identified several genes that, when knocked out, conferred either sensitivity or resistance to the drug combination, providing valuable insights into the genetic determinants of treatment response.[15]
Signaling Pathways Implicated by CRISPR-Cas9 Screening
The following diagram illustrates a simplified signaling pathway potentially involved in Cytarabine resistance, as could be identified through a CRISPR-Cas9 screen. Genes identified in such a screen often point to pathways that, when disrupted, allow cancer cells to evade the drug's cytotoxic effects.
Caption: Hypothetical signaling pathway of Cytarabine action and resistance.
Experimental Protocols
Genome-Wide CRISPR-Cas9 Knockout Screen for Drug Resistance
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen in leukemia cell lines to identify genes associated with resistance to this compound (Cytarabine).
1. Cell Line Preparation and Lentiviral Library Production:
-
Establish a stable Cas9-expressing leukemia cell line (e.g., a relevant AML cell line).
-
Amplify and package a genome-scale lentiviral sgRNA library (e.g., GeCKO v2 library) in HEK293T cells.[14][16]
2. Lentiviral Transduction of Leukemia Cells:
-
Transduce the Cas9-expressing leukemia cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA.[17]
-
For suspension cells, perform spinoculation to enhance transduction efficiency.[18]
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin) for which the lentiviral vector carries a resistance gene.[19]
3. Drug Selection and Sample Collection:
-
Divide the transduced cell population into a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with a predetermined concentration of Cytarabine).
-
Culture the cells for a defined period, allowing for the selection of resistant cells in the treatment group.
-
Harvest genomic DNA from both the control and treatment groups at the end of the selection period.
4. Next-Generation Sequencing and Data Analysis:
-
Amplify the sgRNA-containing genomic regions from the extracted DNA using PCR.
-
Perform high-throughput sequencing to determine the representation of each sgRNA in both the control and treatment populations.
-
Analyze the sequencing data using bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched in the Cytarabine-treated population.[20][21] These enriched sgRNAs correspond to genes whose knockout confers resistance to the drug.
Experimental Workflow Diagram
The following diagram illustrates the workflow for a CRISPR-Cas9 screen to identify drug resistance genes.
Caption: Workflow of a CRISPR-Cas9 screen for drug resistance.
Conclusion
This compound (Cytarabine) remains a critical component of AML therapy. However, the development of novel agents with diverse mechanisms of action provides new avenues for treatment, especially in resistant cases. The integration of powerful functional genomics tools like CRISPR-Cas9 screening is invaluable for dissecting the molecular underpinnings of drug response and resistance. This knowledge is crucial for the rational design of combination therapies and the development of next-generation anticancer drugs to improve patient outcomes in AML and beyond.
References
- 1. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 2. Cytarabine - Wikipedia [en.wikipedia.org]
- 3. bloodcancerunited.org [bloodcancerunited.org]
- 4. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Randomized comparison of low dose cytarabine with or without glasdegib in patients with newly diagnosed acute myeloid leukemia or high-risk myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparative evaluation of gemtuzumab ozogamicin + daunorubicin-cytarabine and other treatments for newly diagnosed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venetoclax with low-dose cytarabine, a forgotten combination in patients with acute myeloid leukemia ineligible for intensive chemotherapy: a systematic review | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. targetedonc.com [targetedonc.com]
- 10. onclive.com [onclive.com]
- 11. benchchem.com [benchchem.com]
- 12. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Genome-wide CRISPR/Cas9 screen identifies AraC-daunorubicin-etoposide response modulators associated with outcomes in pediatric AML - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genemedi.net [genemedi.net]
- 17. CRISPR Lentiviral Screening: Antibiotic Selection [sigmaaldrich.com]
- 18. manuals.cellecta.com [manuals.cellecta.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. youtube.com [youtube.com]
- 21. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Cylocide (Cytarabine) Against New-Generation DNA Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Cylocide (active ingredient: Cytarabine), a well-established DNA synthesis inhibitor, against several classes of new-generation DNA synthesis inhibitors. The information presented herein is supported by experimental data from publicly available literature and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Executive Summary
Cytarabine (B982), a pyrimidine (B1678525) analog, has been a cornerstone of chemotherapy for hematological malignancies for decades. It functions by inhibiting DNA polymerase, leading to the termination of DNA chain elongation. However, the emergence of new-generation DNA synthesis inhibitors, which target different nodes in the DNA damage response (DDR) pathway, presents new therapeutic opportunities. These novel agents, including PARP, ATM, ATR, DNA-PK, Chk1, and Wee1 inhibitors, often exhibit high potency and selectivity, and in some cases, demonstrate synergistic effects when used in combination with traditional chemotherapies like Cytarabine. This guide will delve into a comparative analysis of their performance based on available preclinical data.
Data Presentation: Comparative Efficacy of DNA Synthesis Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Cytarabine and various new-generation DNA synthesis inhibitors across a range of cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions, such as the specific cell line, assay type (e.g., MTT, CellTiter-Glo), and incubation time.
Table 1: IC50 Values of Cytarabine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Myeloid Leukemia | 14.24[1] |
| KG-1 | Acute Myeloid Leukemia | 18.21[1] |
| THP-1 | Acute Myeloid Leukemia | 23.2[1] |
| MV4-11-P | Acute Myeloid Leukemia | 0.26[2] |
| MV4-11-R | Cytarabine-Resistant AML | 3.37[2] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.09 |
| Jurkat | Acute Lymphoblastic Leukemia | 0.16 |
Table 2: IC50 Values of Selected New-Generation DNA Synthesis Inhibitors
| Inhibitor Class | Inhibitor Name | Cell Line | Cancer Type | IC50 (nM) |
| PARP Inhibitor | Olaparib | MDA-MB-436 | Breast Cancer | 4700[3] |
| PEO1 | Ovarian Cancer | 4[3] | ||
| Talazoparib | MDA-MB-231 | Breast Cancer | 0.48 | |
| ATM Inhibitor | M3541 | A549 | Lung Cancer | 9 - 64 (for p-Chk2) |
| ATR Inhibitor | AZD6738 | HCT116 | Colon Cancer | >1000 |
| M4344 | DU145 | Prostate Cancer | Potent, synergistic with CPT | |
| DNA-PK Inhibitor | AZD7648 | - | Biochemical Assay | 0.6[4] |
| Chk1 Inhibitor | V158411 | HT29 | Colon Cancer | 48 (for p-Chk1) |
| PF-477736 | - | Biochemical Assay | Potent | |
| Wee1 Inhibitor | Adavosertib (AZD1775) | - | Biochemical Assay | 5.2[5] |
| ZN-c3 | - | Biochemical Assay | 3.9[5] |
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods used to evaluate these inhibitors is crucial for a comprehensive comparison.
Signaling Pathways
Experimental Workflows
Experimental Protocols
MTT Cell Viability Assay
This protocol is a common method to assess the anti-proliferative effect of a compound.[6][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the inhibitor (e.g., Cytarabine or a new-generation inhibitor) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the results to untreated control cells and calculate the IC50 value using non-linear regression analysis.
Comet Assay for DNA Damage
The Comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA strand breaks.[10][11][12][13][14]
-
Cell Treatment and Embedding: Treat cells with the DNA synthesis inhibitor. After treatment, mix the cell suspension with low-melting-point agarose and pipette onto a specially coated slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the DNA fragments. Damaged DNA (with breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green I) and visualize the comets using a fluorescence microscope.
-
Quantification: Analyze the images using appropriate software to quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
γH2AX Staining for DNA Double-Strand Breaks
This immunofluorescence assay is used to detect the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks (DSBs).[15][16][17][18]
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the DNA synthesis inhibitor.
-
Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde and then permeabilize them with a detergent (e.g., 0.1% Triton X-100) to allow antibody access.
-
Immunostaining:
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody: Incubate with a primary antibody specific for γH2AX.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
-
Counterstaining and Mounting: Stain the nuclei with a DNA counterstain like DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. The number of distinct fluorescent foci (γH2AX foci) per nucleus corresponds to the number of DSBs.
Discussion and Conclusion
The landscape of cancer therapy is continually evolving, with a shift towards targeted treatments that exploit specific vulnerabilities of cancer cells. While Cytarabine remains a critical therapeutic agent, particularly in hematological malignancies, the new generation of DNA synthesis inhibitors offers several potential advantages.
-
High Specificity: Many new-generation inhibitors are designed to target specific proteins in the DDR pathway, potentially leading to fewer off-target effects compared to traditional cytotoxic agents.
-
Synthetic Lethality: The efficacy of some new inhibitors, such as PARP inhibitors in BRCA-mutated cancers, is based on the principle of synthetic lethality, where the drug is effective only in cancer cells with a specific genetic defect, sparing normal cells.
-
Combination Therapies: Preclinical and clinical studies have shown that combining new-generation inhibitors with traditional chemotherapies can lead to synergistic effects. For instance, Wee1 and Chk1 inhibitors have been shown to enhance the efficacy of Cytarabine in acute myeloid leukemia (AML) by abrogating cell cycle checkpoints and increasing DNA damage.[3][6][7][10][11]
References
- 1. mayo.edu [mayo.edu]
- 2. A Randomized Phase II Study Comparing Cytarabine + Daunorubicin (7 + 3) vs (Daunorubicin and Cytarabine) Liposome, Cytarabine + Daunorubicin + Venetoclax, Azacitidine + Venetoclax, and (Daunorubicin and Cytarabine) Liposome + Venetoclax in Patients Aged 59 or Younger Who Are Considered High-Risk (Adverse) Acute Myeloid Leukemia As Determined by MYELOMATCH; A MYELOMATCH Clinical Trial | Jefferson Health [jeffersonhealth.org]
- 3. Cytarabine-induced differentiation of AML cells depends on Chk1 activation and shares the mechanism with inhibitors of DHODH and pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Combination strategies to promote sensitivity to cytarabine-induced replication stress in acute myeloid leukemia with and without DNMT3A mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased activity of both CDK1 and CDK2 is necessary for the combinatorial activity of WEE1 inhibition and cytarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. letswinpc.org [letswinpc.org]
- 10. benchchem.com [benchchem.com]
- 11. A Randomized Phase II Study Comparing Cytarabine + Daunorubicin (7 + 3) vs (Daunorubicin and Cytarabine) Liposome, Cytarabine + Daunorubicin + Venetoclax, Azacitidine + Venetoclax, and (Daunorubicin and Cytarabine) Liposome + Venetoclax in Patients Aged 59 or Younger Who Are Considered High-Risk (Adverse) Acute Myeloid Leukemia As Determined by MYELOMATCH; A MYELOMATCH Clinical Trial | Clinical Trials | Yale Medicine [yalemedicine.org]
- 12. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AZD1775 sensitizes T cell acute lymphoblastic leukemia cells to cytarabine by promoting apoptosis over DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Effects of selective checkpoint kinase 1 inhibition on cytarabine cytotoxicity in acute myelogenous leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of Selective Checkpoint Kinase 1 Inhibition on Cytarabine Cytotoxicity in Acute Myelogenous Leukemia Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.york.ac.uk [pure.york.ac.uk]
Does Cylocide perform better than standard-of-care in relapsed leukemia models?
A comprehensive search for preclinical and clinical data on a therapeutic agent named "Cylocide" for the treatment of relapsed leukemia has yielded no publicly available information. As a result, a direct comparison of its performance against standard-of-care treatments in relapsed leukemia models cannot be provided at this time.
Extensive searches of scientific literature, clinical trial registries, and pharmaceutical pipelines did not identify any compound or investigational drug with the name "this compound" under development for leukemia or any other malignancy. It is possible that "this compound" may be an internal project name not yet disclosed publicly, a misspelling of an existing therapeutic, or a discontinued (B1498344) agent for which data is no longer accessible.
Current Standard-of-Care in Relapsed Leukemia
The treatment landscape for relapsed leukemia is complex and depends on various factors, including the type of leukemia (e.g., acute myeloid leukemia [AML], acute lymphoblastic leukemia [ALL]), prior treatments, and patient-specific characteristics. The current standard-of-care encompasses a range of therapeutic modalities:
-
Chemotherapy: Combination chemotherapy regimens remain a cornerstone of treatment for many patients with relapsed leukemia. Common regimens include FLAG (fludarabine, cytarabine (B982), and G-CSF) and FLAG-IDA (FLAG with idarubicin). High-dose cytarabine is another frequently used option.
-
Targeted Therapy: An increasing number of targeted agents are available that act on specific molecular alterations within leukemia cells. These include:
-
FLT3 Inhibitors: For patients with FLT3 mutations.
-
IDH1/2 Inhibitors: For leukemias with mutations in the IDH1 or IDH2 genes.
-
BCL-2 Inhibitors: Venetoclax, in combination with other agents, has shown significant activity.
-
Antibody-Drug Conjugates: Gemtuzumab ozogamicin (B1678132) (targeting CD33) and inotuzumab ozogamicin (targeting CD22) deliver cytotoxic agents directly to leukemia cells.
-
-
Immunotherapy: Harnessing the patient's immune system to fight leukemia is a rapidly evolving area.
-
Bispecific T-cell Engagers (BiTEs): Blinatumomab brings T-cells into close proximity with leukemia cells to facilitate killing.
-
CAR T-Cell Therapy: Chimeric antigen receptor T-cell therapies involve genetically modifying a patient's T-cells to recognize and attack leukemia cells.
-
-
Allogeneic Stem Cell Transplantation: This remains a potentially curative option for eligible patients with relapsed leukemia who achieve a subsequent remission.
The Quest for Novel Therapies
The field of leukemia therapeutics is highly active, with numerous novel agents in preclinical and clinical development. Research focuses on overcoming resistance to existing therapies and developing treatments with improved efficacy and safety profiles. These investigational approaches include new cytotoxic agents, novel targeted therapies aimed at different signaling pathways, and innovative immunotherapeutic strategies.
Due to the absence of data for "this compound," a detailed comparison with these established and emerging therapies, including quantitative data tables and visualizations of experimental protocols and signaling pathways, cannot be constructed. Should information on "this compound" become publicly available, a comprehensive comparative analysis could be undertaken.
Validating Biomarkers for Predicting Cytarabine (Cylocide) Sensitivity in Acute Myeloid Leukemia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting sensitivity to Cytarabine (the active ingredient in Cylocide), a cornerstone chemotherapy for Acute Myeloid Leukemia (AML). It further compares Cytarabine with alternative therapeutic options, supported by experimental data and detailed methodologies to assist researchers and clinicians in navigating treatment strategies and advancing personalized medicine in AML.
Introduction to Cytarabine (this compound) and the Need for Predictive Biomarkers
Cytarabine, a pyrimidine (B1678525) nucleoside analog, functions as a potent antimetabolite, primarily by inhibiting DNA synthesis in rapidly dividing cancer cells.[1][2] Its efficacy in treating AML is well-established; however, a significant portion of patients exhibit intrinsic or acquired resistance, leading to treatment failure. The identification and validation of robust biomarkers that can predict a patient's response to Cytarabine are crucial for optimizing treatment regimens, improving patient outcomes, and guiding the development of novel therapeutic strategies.
Key Biomarkers in Predicting Cytarabine Sensitivity
Several biomarkers, primarily genes involved in the metabolic pathway of Cytarabine and those associated with DNA repair and apoptosis, have been identified as potential predictors of sensitivity or resistance.
| Biomarker Category | Biomarker | Role in Cytarabine Metabolism/Action | Predicted Outcome with High Expression | Predicted Outcome with Low Expression/Deficiency |
| Drug Transport | Human Equilibrative Nucleoside Transporter 1 (hENT1; SLC29A1) | Facilitates the uptake of Cytarabine into the cancer cell. | Increased Sensitivity | Resistance |
| Drug Activation | Deoxycytidine Kinase (dCK) | The rate-limiting enzyme for the phosphorylation of Cytarabine to its active triphosphate form (Ara-CTP). | Increased Sensitivity | Resistance |
| Drug Inactivation | Cytidine Deaminase (CDA) | Deaminates Cytarabine to its inactive metabolite, uracil (B121893) arabinoside. | Resistance | Increased Sensitivity |
| Cytoplasmic 5'-nucleotidase (5NT; NT5C2) | Dephosphorylates the active monophosphate form of Cytarabine. | Resistance | Increased Sensitivity | |
| Drug Target | DNA Polymerase Alpha (POLA1) | The primary target of the active form of Cytarabine (Ara-CTP), which inhibits DNA synthesis. | Resistance | Increased Sensitivity |
| Gene Expression Signatures | BCL3, OAS3, RELB, AIM2, NFKB2 | Genes identified through expression profiling of Cytarabine-resistant cell lines. | Resistance | Increased Sensitivity |
Comparative Analysis of Cytarabine and Alternative Therapies in AML
While Cytarabine-based regimens remain a standard of care, several alternative and combination therapies have emerged, particularly for patients with specific molecular profiles or those who are refractory to standard treatment.
| Therapeutic Agent(s) | Mechanism of Action | Target Patient Population / Biomarker |
| Venetoclax | BCL-2 inhibitor, promotes apoptosis. | Often used in combination with hypomethylating agents or low-dose Cytarabine, particularly in older AML patients or those ineligible for intensive chemotherapy. |
| FLT3 Inhibitors (e.g., Gilteritinib, Midostaurin) | Inhibit the FMS-like tyrosine kinase 3 receptor, a common mutation in AML. | AML patients with FLT3 mutations. |
| IDH1/IDH2 Inhibitors (e.g., Ivosidenib, Enasidenib) | Inhibit mutant isocitrate dehydrogenase 1 or 2, which are involved in altered cellular metabolism. | AML patients with IDH1 or IDH2 mutations. |
| Gemtuzumab Ozogamicin | An antibody-drug conjugate targeting CD33, delivering a cytotoxic agent to leukemia cells. | AML patients with CD33-positive blasts. |
| CPX-351 | A liposomal formulation of Cytarabine and Daunorubicin in a synergistic 5:1 molar ratio. | Patients with therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC). |
Experimental Protocols for Biomarker Validation
Accurate and reproducible validation of predictive biomarkers is paramount for their clinical implementation. Below are detailed methodologies for key experiments cited in the evaluation of Cytarabine sensitivity biomarkers.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of biomarker genes (e.g., hENT1, dCK, CDA) in AML patient samples.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
TaqMan Gene Expression Master Mix
-
Primers and probes for target genes and an endogenous control (e.g., GAPDH, ACTB)
-
Nuclease-free water
Procedure:
-
RNA Extraction: Isolate total RNA from bone marrow or peripheral blood mononuclear cells of AML patients using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 25 µL final volume containing 12.5 µL of TaqMan Gene Expression Master Mix, 5 µL of cDNA, 2.5 µL of each primer, 0.6 µL of the probe, and nuclease-free water.
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with the following thermal cycling conditions: 50°C for 2 minutes, 95°C for 10 minutes, followed by 50 cycles of 95°C for 15 seconds and 60°C for 1 minute.[3]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the endogenous control.[3]
MTT Assay for In Vitro Chemosensitivity Testing
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of drugs on cancer cells.
Materials:
-
AML cell lines or primary patient samples
-
RPMI-1640 medium with 20% fetal calf serum
-
96-well plates
-
Cytarabine stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 105 to 2 x 105 cells per well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours of incubation, treat the cells with serial dilutions of Cytarabine (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the drug concentration.
Whole-Exome Sequencing (WES) for Biomarker Discovery
WES is a powerful tool for identifying novel genetic mutations that may serve as predictive biomarkers for drug response.
Workflow:
-
DNA Extraction: Isolate high-quality genomic DNA from AML patient samples.
-
Library Preparation: Prepare a DNA library for sequencing. This involves fragmenting the DNA, adding adapters, and amplifying the library.
-
Exome Capture: Enrich the library for the exonic regions of the genome using a commercially available exome capture kit.
-
Sequencing: Sequence the enriched library on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the sequencing reads to the human reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotation: Annotate the identified variants to determine their potential functional impact.
-
Biomarker Identification: Correlate the presence of specific variants with clinical response data (e.g., sensitivity or resistance to Cytarabine) to identify candidate predictive biomarkers.
-
Visualizing Cytarabine's Mechanism of Action and Resistance
To better understand the intricate processes involved in Cytarabine's efficacy and the development of resistance, the following diagrams illustrate the key signaling pathways and workflows.
Caption: Intracellular metabolism and mechanism of action of Cytarabine (Ara-C).
Caption: Workflow for validating Cytarabine sensitivity biomarkers.
Conclusion
The effective use of Cytarabine in the treatment of AML is significantly hampered by drug resistance. The biomarkers discussed in this guide, particularly those involved in the transport and metabolism of Cytarabine, hold considerable promise for predicting treatment response. By integrating biomarker analysis into clinical practice, clinicians can better stratify patients, select appropriate therapies, and ultimately improve outcomes for individuals with AML. Further research and prospective clinical trials are essential to validate these biomarkers and to fully realize the potential of personalized medicine in AML treatment.
References
Safety Operating Guide
Proper Disposal of Cylocide (Cytarabine): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Cylocide, with the active ingredient Cytarabine (B982), is a potent antineoplastic agent widely used in cancer therapy.[1][2] Due to its cytotoxic nature, which enables it to kill cancer cells, it also poses a significant risk to healthy cells and the environment.[3][4] Therefore, strict adherence to proper disposal procedures is paramount to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound waste.
Understanding the Hazards
Cytarabine is classified as a hazardous drug and may possess carcinogenic, mutagenic, and teratogenic properties.[2][4] Exposure can occur through inhalation, skin contact, or ingestion, and even trace amounts can be harmful.[3] Environmental contamination with cytotoxic drugs like Cytarabine is a serious concern, as these compounds can be toxic to aquatic life.[5]
Quantitative Data on Cytotoxic Contamination and Decontamination
The following table summarizes data related to the environmental presence of Cytarabine and the efficacy of various cleaning solutions in its removal. This data highlights the persistence of cytotoxic drugs and the importance of thorough decontamination procedures.
| Parameter | Concentration/Efficacy | Context | Source(s) |
| Environmental Detection | Up to 14 ng/L | Detected in effluents of sewage treatment plants. | [5] |
| Cleaning Efficacy (Stainless Steel & Glass) | ~94.8% | Efficacy of surfactant solutions for hydrophilic compounds like Cytarabine. | [2] |
| Degradation by UV Radiation | Low (Quantum Yield: 6.88 x 10⁻⁶ mol Einstein⁻¹) | UV radiation alone is not effective for degrading Cytarabine in aqueous solutions. | [6] |
| Advanced Oxidation Degradation | 97.9% | Using a composite based on bismuth and iron oxides with UV radiation. | [7] |
| Electro-Fenton Degradation | Complete degradation in 15 min | At 300 mA constant current electrolysis. | [5] |
Experimental Protocol: Proper Disposal of this compound (Cytarabine) Waste
This protocol outlines the necessary steps for the safe disposal of materials contaminated with this compound.
1. Personal Protective Equipment (PPE):
Before handling any this compound waste, personnel must don the following PPE:
-
Two pairs of chemotherapy-rated nitrile gloves.
-
A disposable, solid-front, back-closure gown.
-
Safety goggles or a full-face shield.
-
A fit-tested N95 respirator or higher, especially when handling powder forms or cleaning spills.
2. Waste Segregation:
Proper segregation at the point of generation is critical. This compound waste is categorized as either "trace" or "bulk" chemotherapy waste.
-
Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug. This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable items.
-
Bulk Chemotherapy Waste: Unused or partially used vials of this compound, IV bags with more than 3% of the drug remaining, and materials used to clean up large spills.
3. Containerization and Labeling:
-
Trace Waste:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed immediately into a yellow, puncture-resistant, and leak-proof sharps container clearly labeled "CHEMOTHERAPY WASTE" and/or displaying the cytotoxic drug symbol.
-
Non-Sharps: Contaminated PPE, gauze, and other soft materials should be placed in a yellow, leak-proof chemotherapy waste bag.
-
-
Bulk Waste:
-
All bulk this compound waste must be disposed of in a black, hazardous waste container that is leak-proof and has a secure lid. These containers must be clearly labeled as "HAZARDOUS WASTE," "CHEMOTHERAPY WASTE," and identify the contents (Cytarabine).
-
4. Decontamination of Work Surfaces and Reusable Equipment:
-
All surfaces and reusable equipment (e.g., glassware) that have come into contact with this compound must be decontaminated.
-
A recommended cleaning procedure involves a three-step process:
-
Clean the surface with a detergent solution.
-
Rinse the surface with water.
-
Wipe the surface with 70% isopropyl alcohol.
-
-
All cleaning materials (wipes, pads) must be disposed of as trace chemotherapy waste.
5. Spill Management:
In the event of a this compound spill, immediate action is required to contain and clean the area.
-
Small Spills (<5 mL or 5 g):
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads (for liquids) or damp cloths (for powders) to avoid aerosolization.
-
Collect any broken glass with forceps and place it in the chemotherapy sharps container.
-
Place all contaminated absorbent materials into the yellow chemotherapy waste bag.
-
Clean the spill area twice with a detergent solution, followed by a final wipe with 70% isopropyl alcohol.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Use a designated chemotherapy spill kit.
-
Follow the same procedure as for small spills, but with increased caution. It is recommended that two trained individuals perform the cleanup.
-
6. Final Disposal:
-
All sealed and properly labeled chemotherapy waste containers (yellow and black) must be stored in a designated, secure area away from general waste.
-
The final disposal of this compound waste must be conducted by a licensed hazardous waste contractor. The primary method of disposal for cytotoxic waste is high-temperature incineration.[4]
Visual Workflow for this compound Disposal
The following diagram illustrates the logical flow for the proper disposal of waste generated from laboratory activities involving this compound.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, and fostering a culture of safety and responsibility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The toxicity of cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Photocatalytic Degradation of Cytarabine from Pharmaceutical Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dvm360.com [dvm360.com]
Essential Safety and Logistical Information for Handling Cylocide
Topic: Personal Protective Equipment for Handling Cylocide Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound (Cytarabine), a cytotoxic antimetabolite drug.[1] Adherence to these procedures is critical to minimize occupational exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to cytotoxic agents like this compound is the correct and consistent use of Personal Protective Equipment (PPE).[2] The following table summarizes the essential PPE for handling this compound.
| PPE Category | Item | Specifications and Standards |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-tested gloves. Outer glove should be a sterile, longer-cuff style to cover the gown cuff.[3] Inner glove can be non-sterile. Recommended materials include nitrile or neoprene.[4] |
| Body Protection | Disposable Gown | Fluid-resistant, lint-free, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[2] |
| Respiratory Protection | N95 or N100 Respirator | A fit-tested NIOSH-approved N95 or N100 respirator should be used when there is a risk of generating airborne particles or aerosols.[5] A surgical mask is not a substitute for respiratory protection against chemical aerosols. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use tight-fitting safety goggles with side shields.[6] A full-face shield should be worn over the goggles during procedures with a high risk of splashing.[5] |
| Additional Protection | Shoe Covers and Head Cover | Disposable shoe covers and a head cover (cap) are recommended to prevent the spread of contamination.[5] |
Operational Plan for Handling this compound
Follow these step-by-step procedures to minimize the risk of exposure during the handling of this compound.
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a biological safety cabinet (BSC) or a chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Assemble all necessary materials, including the drug, diluents, sterile equipment, and disposal containers, before starting work.
-
Don all required PPE as outlined in the table above.
2. Drug Reconstitution and Handling:
-
Perform all manipulations of this compound within the designated containment area.
-
Use handling techniques that limit the risk of injury or accidental exposure.[5]
-
To prevent aerosol generation, use vented needles or other appropriate devices when reconstituting the drug.
-
Avoid overfilling drug containers to maintain their integrity.[5]
-
Label all preparations clearly with "Cytotoxic" hazard symbols.[5]
3. Spill Management:
-
In the event of a spill, immediately alert others and secure the area.[2]
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator, before cleaning the spill.[2][4]
-
Use a dedicated cytotoxic spill kit to absorb and contain the spill.[2]
-
Clean the area with a detergent solution followed by a deactivating agent if available.[2]
-
Dispose of all cleanup materials as cytotoxic waste.[2]
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All items that come into contact with this compound, including needles, syringes, vials, gloves, gowns, and cleaning materials, are considered cytotoxic waste.
-
Use designated, puncture-proof, and leak-proof containers clearly labeled as "Cytotoxic Waste".
2. Container Management:
-
Do not overfill waste containers.
-
Seal containers securely when they are three-quarters full.
-
Wipe the exterior of the container to remove any surface contamination before moving it from the handling area.
3. Final Disposal:
-
Store sealed cytotoxic waste containers in a secure, designated area away from general traffic.
-
Dispose of cytotoxic waste through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.
-
Contaminated laundry should be washed separately for two full cycles.[9] If immediate washing is not possible, store it in a sealed plastic bag.[9]
Workflow for PPE Selection and Disposal
Caption: Workflow for PPE selection and waste disposal when handling this compound.
References
- 1. This compound (cytarabine): uses & side-effects | PatientsLikeMe [patientslikeme.com]
- 2. ipservices.care [ipservices.care]
- 3. Handling cytotoxic material [cleanroomtechnology.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
